molecular formula C14H9ClO B1429322 2-Chlorodibenzo[b,f]oxepine CAS No. 25558-88-7

2-Chlorodibenzo[b,f]oxepine

Cat. No.: B1429322
CAS No.: 25558-88-7
M. Wt: 228.67 g/mol
InChI Key: HHDMRCZFEDNRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodibenzo[b,f]oxepine (CAS 25558-88-7) is a versatile chlorinated derivative belonging to the dibenzo[b,f]oxepine class of heterocyclic building blocks. This compound features a seven-membered oxepine ring fused with two benzene rings and is substituted with a chlorine atom at the 2-position, which enhances its reactivity and makes it a valuable synthon for further chemical functionalization and derivatization in organic synthesis . The dibenzo[b,f]oxepine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in several biologically active natural products and its association with a range of valuable therapeutic properties . Naturally occurring dibenzo[b,f]oxepines, such as pacharin and bauhiniastatins, have been extensively studied for their notable anticancer effects, demonstrating antiproliferative activity against various human tumor cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H460), and pro-myelocytic leukemia (HL-60) . The structural framework is considered a mimic of Z-stilbene geometry, which is a key feature in potent microtubule-targeting agents like combretastatin, suggesting its potential as a tubulin inhibitor . This mechanism is a validated strategy in anticancer drug development, as disrupting microtubule dynamics can halt cell division and lead to apoptosis . Beyond its potential in traditional chemotherapy, the dibenzo[b,f]oxepine core has recently been explored in the emerging field of photopharmacology. Researchers have combined this scaffold with fluoroazobenzenes to create novel photoswitchable molecules . These hybrid compounds can change their geometry upon exposure to specific wavelengths of light, allowing for precise, spatiotemporal control over their biological activity. Such derivatives are designed to interact with the colchicine binding site on tubulin, and their E/Z isomers can be selectively activated using visible light, offering a promising approach to reduce off-target effects in healthy cells . As a heterocyclic building block, this compound serves as a critical starting material for the synthesis of more complex molecules in these and other research areas . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobenzo[b][1]benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMRCZFEDNRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745405
Record name 2-Chlorodibenzo[b,f]oxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25558-88-7
Record name 2-Chlorodibenzo[b,f]oxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dibenzo[b,f]oxepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] These molecules, both naturally occurring and synthetic, have demonstrated a wide range of pharmacological properties, including antidepressant, anti-inflammatory, antipsychotic, and antitumor activities.[2][3] The specific substitution pattern on the dibenzo[b,f]oxepine ring system plays a critical role in modulating the compound's affinity and selectivity for various biological targets.[4]

This technical guide provides a comprehensive overview of the fundamental properties of a specific derivative, 2-Chlorodibenzo[b,f]oxepine . This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, relevant synthetic strategies, and known safety profile. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides expert insights based on the well-characterized behavior of the broader dibenzo[b,f]oxepine class.

Molecular Structure and Identification

This compound is a tricyclic compound featuring two benzene rings fused to a central seven-membered oxepine ring, with a chlorine atom substituted at the 2-position.

Chemical Structure

The structural representation of this compound is essential for understanding its chemical behavior and interactions.

Caption: Molecular Structure of this compound.

Chemical Identifiers

Proper identification is critical for database searches, procurement, and regulatory compliance.

IdentifierValue
CAS Number 25558-88-7
Molecular Formula C₁₄H₉ClO
Molecular Weight 228.67 g/mol
IUPAC Name 2-chloro-dibenzo[b,f]oxepine
Synonyms 3-chlorobenzo[b][5]benzoxepine[6]
InChI Key HHDMRCZFEDNRSX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)Cl

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to formulation.

PropertyValueSource(s)
Appearance Solid[6]
Density 1.29 g/cm³[6]
Boiling Point ~350 °C at 760 mmHgN/A
Flash Point 165 °CN/A
LogP (Computed) 4.44N/A
Storage Condition 2-8 °CN/A

Note: Some physical properties like boiling and flash points are reported by chemical suppliers but may be predicted values. Experimental verification is recommended.

Synthesis Strategies for the Dibenzo[b,f]oxepine Core

Key strategies include:

  • Ullmann Coupling and Ring-Closing Metathesis (RCM): An efficient two-step protocol that involves an initial Ullmann-type coupling followed by an RCM reaction to form the seven-membered ring.[8] This approach is valued for its versatility.

  • Wagner-Meerwein Rearrangement: This classic rearrangement can be used to expand a xanthene ring system into the dibenzo[b,f]oxepine scaffold.[2] The reaction is typically promoted by treating a 9-hydroxyalkylxanthene precursor with an acid catalyst like phosphorus(V) oxide.[2]

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): This method involves the cyclization of a precursor containing a hydroxyl group and a suitably activated aromatic ring (e.g., with nitro groups). The hydroxyl group displaces a leaving group on the second ring to form the ether linkage.[2]

  • Palladium-Catalyzed Intramolecular Mizoroki–Heck Reaction: A modern approach that utilizes a palladium catalyst to form the central olefinic bond through the cyclization of diaryl ether precursors.[2]

The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability. For this compound, a strategy involving a pre-chlorinated phenol or benzaldehyde precursor would be a logical starting point.

cluster_0 General Synthesis Workflow start Precursors (e.g., Substituted Phenol & Aryl Halide) step1 Step 1: C-O Bond Formation (e.g., Ullmann Coupling) start->step1 intermediate Diaryl Ether Intermediate step1->intermediate step2 Step 2: Cyclization (e.g., RCM or Heck Reaction) intermediate->step2 product Dibenzo[b,f]oxepine Scaffold step2->product

Caption: Generalized workflow for dibenzo[b,f]oxepine synthesis.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data (NMR, IR, MS) for this compound is sparse in the public domain. However, based on the known spectra of related dibenzo[b,f]oxepine derivatives, the following characteristic signals can be predicted.[2]

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals are expected in the range of δ 6.5–8.4 ppm. The chlorine substituent will influence the chemical shifts and coupling patterns of the protons on its adjacent ring.

  • Olefinic Protons: The two protons on the central ring's double bond are expected to appear around δ 7.0 ppm. They typically form a characteristic AB spin system with a large coupling constant (³J) of approximately 11 Hz, indicative of a Z configuration. [N/A]

¹³C NMR Spectroscopy
  • Multiple signals corresponding to the 14 carbon atoms will be present. Aromatic and olefinic carbons will resonate in the downfield region (typically δ 110-160 ppm). Quaternary carbons, such as those at the ring junctions and the carbon bearing the oxygen atom, will also be identifiable.

Infrared (IR) Spectroscopy
  • Aromatic C-H Stretch: Bands are expected in the 3030–3080 cm⁻¹ region.[2]

  • Aromatic C=C Stretch: Characteristic vibrations for the aromatic rings should appear between 1440 cm⁻¹ and 1625 cm⁻¹.[2]

  • C-O-C Stretch: A strong band corresponding to the aryl ether linkage is expected.

  • C-Cl Stretch: A band in the fingerprint region corresponding to the aryl-chloride bond.

Mass Spectrometry (MS)
  • The mass spectrum should show a molecular ion (M⁺) peak at m/z 228. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a key diagnostic feature.

Reactivity and Pharmacological Context

The dibenzo[b,f]oxepine core is largely stable, with reactivity centered on the olefinic double bond and the potential for electrophilic substitution on the aromatic rings. The chlorine atom acts as a deactivating, ortho-, para-directing group for further electrophilic aromatic substitution.

From a pharmacological perspective, the chlorine substitution pattern on the dibenzo[b,f]oxepine and related dibenzo[b,f]oxazepine scaffolds is known to be a critical determinant of receptor selectivity and specificity.[4] Studies on related series of compounds have shown that chloro-substituted derivatives exhibit high affinity for histamine H₁ receptors (hH₁R) and can also interact with other G-protein coupled receptors (GPCRs) like the serotonin 5-HT₂A receptor.[4] The position of the chlorine atom can toggle the compound's profile from a selective ligand to a "dirty drug" that interacts with multiple targets.[4] This makes this compound and its isomers valuable probes for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

Based on available safety data, this compound is classified as an irritant and harmful if swallowed.

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Hazard Statement: H302 - Harmful if swallowed.

  • Precautionary Phrases: P101 - If medical advice is needed, have product container or label at hand.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a key derivative of a pharmacologically significant heterocyclic scaffold. While comprehensive experimental data for this specific molecule remains limited in publicly accessible sources, its fundamental properties can be reliably understood through its chemical identifiers and data from closely related analogues. The established synthetic routes for the dibenzo[b,f]oxepine core provide a clear path for its preparation. The known influence of chlorine substitution on the pharmacological activity of this class of compounds underscores the importance of this compound as a valuable molecule for research in medicinal chemistry and drug development.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery, Synthesis, and Isolation of Dibenzo[b,f]oxepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[b,f]oxepine scaffold represents a privileged heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2] Its unique three-dimensional, saddle-shaped conformation confers upon its derivatives a remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[3][4] This guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of dibenzo[b,f]oxepine compounds, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: The Significance of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core consists of a seven-membered oxepine ring fused to two benzene rings.[3][5] This tricyclic system is not planar and typically adopts a "butterfly" or saddle-shaped conformation.[3] First synthesized in 1911 by Pschorr and Knöffler, this structural motif has since been identified in a variety of medicinally relevant plants and has become a cornerstone in the development of synthetic therapeutic agents.[3]

The pharmacological importance of dibenzo[b,f]oxepine derivatives is vast, with documented activities including anticancer, antihypertensive, anti-inflammatory, antidepressant, antipsychotic, and neuroprotective properties.[5][6] This broad range of biological effects underscores the significance of this scaffold in drug discovery and development.

Synthetic Strategies: Building the Dibenzo[b,f]oxepine Core

The construction of the dibenzo[b,f]oxepine framework can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: Ullmann Condensation and Friedel-Crafts Acylation

One of the earliest and most established methods involves a multi-step sequence starting with an Ullmann diaryl ether synthesis, followed by a Friedel-Crafts reaction.[5] This approach allows for the construction of the diphenyl ether backbone, which is then cyclized to form the seven-membered ring.

Workflow for Ullmann Condensation and Friedel-Crafts Acylation:

G cluster_ullmann Ullmann Diaryl Ether Synthesis cluster_conversion Functional Group Conversion cluster_friedel_crafts Intramolecular Friedel-Crafts Acylation cluster_reduction_dehydration Reduction and Dehydration A Halogenated Acetophenone C Diphenyl Ether Derivative (A) A->C Cu catalyst B Phenol Derivative B->C D Acid or Acid Derivative (B) C->D E Tricyclic Ketone (C) D->E F Dibenzo[b,f]oxepine E->F G cluster_snar Nucleophilic Aromatic Substitution cluster_wittig Wittig Olefination cluster_heck Intramolecular Mizoroki-Heck Reaction A 2-Bromophenol C Diaryl Ether A->C K₂CO₃ B 2-Fluorobenzaldehyde B->C D Bromoolefin Diaryl Ether C->D Methyltriphenylphosphonium iodide, KOtBu E Dibenzo[b,f]oxepine D->E Pd₂(dba)₃, phosphine ligand, t-BuOK

References

An In-Depth Technical Guide to the Characterization of 2-Chlorodibenzo[b,f]oxepine (CAS 25558-88-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the characterization of 2-Chlorodibenzo[b,f]oxepine. The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antidepressant, antipsychotic, anti-inflammatory, and antitumor properties.[1][2][3][4] As such, the rigorous characterization of specific analogues like the 2-chloro variant is paramount for advancing research and development. This guide provides a framework for its synthesis, structural elucidation, purity assessment, and safe handling, leveraging comparative data from related structures to offer field-proven insights.

Part 1: Core Chemical Identity and Physicochemical Properties

A foundational step in any research endeavor is the unambiguous identification of the molecule of interest. This compound is a tricyclic aromatic compound featuring a central seven-membered oxepine ring.

Structural and Chemical Identifiers

The following table summarizes the key identifying information for this compound.

IdentifierValueReference
CAS Number 25558-88-7[5][6][7]
Molecular Formula C₁₄H₉ClO[7][8]
Molecular Weight 228.68 g/mol [6][7]
IUPAC Name 2-chloro-dibenzo[b,f]oxepine[6]
Synonyms 3-chlorobenzo[b][9]benzoxepine[5][8]
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)Cl[6]
InChI InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H[6]
InChI Key HHDMRCZFEDNRSX-UHFFFAOYSA-N[6]
Physicochemical Data

Understanding the physical properties of the compound is critical for designing experiments, formulating solutions, and assessing its potential behavior in biological systems.

PropertyValueReference
Appearance Solid[5]
Density ~1.29 g/cm³[5]
LogP (Octanol/Water) 4.44[6]

The high LogP value indicates significant lipophilicity, suggesting low aqueous solubility but good potential for crossing biological membranes.

Part 2: Synthesis and Structural Elucidation Workflow

While numerous methods exist for constructing the dibenzo[b,f]oxepine core, a common and effective strategy involves an intramolecular nucleophilic aromatic substitution (SₙAr) reaction.[2][4] The causality behind this choice lies in the ability to build the complex tricyclic system from more readily available precursors in a single, high-yielding cyclization step.

Plausible Synthetic Pathway

A logical synthesis for this compound would involve the cyclization of a stilbene precursor. This precursor can be formed via a condensation reaction between a substituted toluene and a chlorinated benzaldehyde. The nitro group serves as a powerful electron-withdrawing group, activating the aromatic ring for the subsequent intramolecular SₙAr cyclization.

Synthetic Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular SₙAr Cyclization cluster_2 Step 3: Denitration (Optional) A 2,4-Dinitrotoluene C Stilbene Precursor (2-Hydroxy-5-chloro-2',4'-dinitrostilbene) A->C Base (e.g., Piperidine) B 2-Hydroxy-5-chlorobenzaldehyde B->C D 2-Chloro-8-nitrodibenzo[b,f]oxepine C->D Strong Base (e.g., K₂CO₃) High Temperature E This compound (Target Molecule) D->E Reduction/Removal of NO₂

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization: A Predictive and Comparative Approach

While specific experimental spectra for this exact CAS number are not widely published, a senior scientist can reliably predict the expected spectral features based on the known structure and extensive data from closely related analogues.[1][10] This predictive analysis forms the basis for structural validation.

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

  • ¹H NMR Spectroscopy: The proton spectrum will be complex due to the asymmetry of the molecule.

    • Aromatic Region (δ 7.0-8.0 ppm): A series of doublets, triplets, and multiplets corresponding to the 7 protons on the two benzene rings are expected. The protons adjacent to the chlorine atom and the ether oxygen will be shifted accordingly.

    • Vinylic Region (δ 6.5-7.0 ppm): Two doublets corresponding to the two protons on the central ring's double bond are anticipated, showing characteristic cis-coupling.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 14 distinct signals.

    • Aromatic/Vinylic Carbons (δ 110-160 ppm): Signals for the 12 sp² carbons of the benzene rings and the 2 sp² carbons of the vinylic bond will appear in this region. The carbon directly attached to the chlorine atom will exhibit a distinct chemical shift.

    • Quaternary Carbons: Signals for carbons at the ring junctions and the carbon bearing the chlorine will be identifiable, often with lower intensity.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer to resolve complex couplings and assign all proton and carbon signals unambiguously.

MS provides the molecular weight and crucial information about elemental composition and fragmentation.

  • Molecular Ion Peak (M⁺): The primary validation is the observation of the molecular ion. For C₁₄H₉ClO, the monoisotopic mass is approximately 228.03 Da.

  • Isotopic Pattern: A hallmark of a monochlorinated compound is the presence of an M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two peaks for the molecular ion: one for the molecule with ³⁵Cl and a second, smaller peak two mass units higher for the molecule with ³⁷Cl. The intensity ratio of these M⁺ to M+2 peaks will be approximately 3:1 , providing definitive evidence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for this scaffold may include loss of a chlorine radical (∙Cl), loss of carbon monoxide (CO), or cleavage of the central oxepine ring.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Analysis: Operate in positive ion mode. The high mass accuracy of the TOF analyzer will allow for the determination of the elemental formula by comparing the measured mass to the theoretical mass, typically with an error of < 5 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C-H Aromatic Stretch: Sharp peaks expected around 3030-3080 cm⁻¹.[2]

  • C=C Aromatic & Vinylic Stretch: Multiple characteristic bands in the 1440-1625 cm⁻¹ region.[2]

  • C-O-C Asymmetric Stretch: A strong, characteristic band for the aryl-alkyl ether linkage, typically found in the 1200-1275 cm⁻¹ range.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, which can be difficult to assign definitively but contributes to the overall spectral fingerprint.

Integrated Analytical Workflow

A self-validating system for characterization involves multiple orthogonal techniques. The data from NMR confirms the carbon-hydrogen framework, HRMS confirms the elemental formula and chlorine presence, and IR confirms the key functional groups.

Analytical Workflow cluster_validation Structural Validation Start Synthesized Product (Crude this compound) Purify Purification (e.g., Column Chromatography) Start->Purify NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purify->NMR Structural Framework MS High-Resolution MS (ESI-TOF) Purify->MS Molecular Formula & Isotopic Pattern IR FT-IR Spectroscopy Purify->IR Functional Groups Purity HPLC-UV/MS Purity Check NMR->Purity MS->Purity IR->Purity Final Structurally Confirmed, Pure Compound Purity->Final Purity >98%

Caption: Integrated workflow for the complete characterization.

Part 3: Purity Assessment Methodologies

For drug development and quantitative biological assays, assessing the purity of the compound is as critical as confirming its structure. HPLC is the industry standard for this purpose.[11]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is ideal for a lipophilic molecule like this compound.

Protocol: Purity Determination by RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 15-20 minutes to elute the compound and any potential impurities. A typical gradient might be 40% B to 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the aromatic system is expected to have strong absorbance.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Techniques

While HPLC is the primary tool, GC-MS can be a valuable orthogonal technique, especially for identifying volatile impurities.[11]

TechniqueAdvantagesLimitations
HPLC-MS High resolving power for non-volatile compounds; provides both purity (UV) and mass (MS) data; universal applicability for drug-like molecules.[11]Can be more complex to operate; potential for ion suppression effects in MS.
GC-MS Excellent separation for volatile and thermally stable compounds; provides definitive mass spectra for library matching.[11]Not suitable for non-volatile or thermally labile compounds without derivatization; the compound must be stable at high temperatures.[11]

Part 4: Safety and Handling

Proper handling is essential to ensure researcher safety. This compound is classified as an irritant and harmful if swallowed.[6]

Hazard InformationDetailsReference
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[7]

Conclusion

The characterization of this compound, while challenged by a lack of publicly available reference spectra, can be approached systematically and with high confidence. By combining predictive analysis based on well-understood principles of spectroscopy with comparative data from related analogues, researchers can fully elucidate its structure. A multi-technique workflow encompassing NMR, HRMS, and IR spectroscopy provides a self-validating system for structural confirmation, while HPLC serves as the benchmark for purity assessment. Adherence to strict safety protocols is mandatory. This guide provides the necessary framework for researchers to confidently synthesize, analyze, and handle this valuable chemical entity, paving the way for its potential application in drug discovery and development.

References

Preliminary Investigation of 2-Chlorodibenzo[b,f]oxepine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive preliminary investigation into 2-Chlorodibenzo[b,f]oxepine, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from established synthetic methodologies and the known pharmacological activities of the broader dibenzo[b,f]oxepine class, this document offers a structured approach for researchers, scientists, and drug development professionals to explore its therapeutic promise.

Introduction: The Dibenzo[b,f]oxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The dibenzo[b,f]oxepine core is a seven-membered heterocyclic ring system that has garnered considerable attention in drug discovery.[1][2][3][4] This tricyclic scaffold is present in a variety of medicinally relevant plants and forms the backbone of numerous synthetic compounds with a wide array of biological activities.[2][4] Derivatives of dibenzo[b,f]oxepine have demonstrated anticancer, antihypertensive, anti-inflammatory, antidepressant, antipsychotic, and anxiolytic properties.[2][5] The structural rigidity and defined three-dimensional shape of the dibenzo[b,f]oxepine nucleus make it an ideal framework for designing ligands with high affinity and selectivity for various biological targets.

The introduction of a chlorine substituent at the 2-position of the dibenzo[b,f]oxepine scaffold, to form this compound, is anticipated to modulate its physicochemical properties and pharmacological activity. Halogenation is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and influence receptor binding affinity. This guide will delve into the synthesis, characterization, and potential biological evaluation of this specific chlorinated analog.

Synthesis and Characterization of this compound

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically inferred from established methods for the synthesis of the parent dibenzo[b,f]oxepine scaffold. Several robust synthetic strategies have been reported, offering flexibility in precursor selection and reaction conditions.[2][5]

Proposed Synthetic Pathways

Two promising retrosynthetic approaches for the synthesis of this compound are outlined below. These methods are based on well-documented reactions for constructing the dibenzo[b,f]oxepine core, such as the Ullmann coupling and ring-closing metathesis, as well as one-pot cascade reactions.[2][6][7]

Method 1: Ullmann Coupling and Ring-Closing Metathesis

This two-step protocol is an efficient way to construct the dibenzo[b,f]oxepine scaffold.[7] The key steps would involve an initial Ullmann-type coupling followed by a ring-closing metathesis reaction.

Method 2: One-Pot Cascade Reaction

A more convergent approach involves a one-pot synthesis under transition-metal-free conditions.[2] This cascade process typically involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation.[2]

Detailed Experimental Protocol: A Hypothetical Synthesis

The following is a proposed, detailed experimental protocol for the synthesis of this compound based on the one-pot cascade reaction strategy. This protocol is illustrative and would require optimization.

Step 1: Reaction Setup

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-chlorobenzaldehyde (1.0 eq), 2-(2-hydroxyphenyl)acetonitrile (1.1 eq), and anhydrous cesium carbonate (2.5 eq).

  • Add anhydrous toluene as the solvent.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Aromatic and vinylic proton signals consistent with the dibenzo[b,f]oxepine structure.
¹³C NMR Resonances corresponding to the carbon atoms of the tricyclic system.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of this compound.
HPLC A single major peak indicating high purity.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-O-C and C-Cl bonds.

Potential Pharmacological Activity and Biological Targets

The pharmacological profile of this compound can be hypothesized based on the known activities of related chlorinated dibenzo[b,e]oxepines and dibenzo[b,f][1][8]oxazepines.[9][10] These structurally similar compounds have shown significant affinity for G-protein coupled receptors (GPCRs), particularly histamine and serotonin receptors.[9][10]

Predicted Biological Targets
  • Histamine H₁ Receptor (H₁R): Chlorinated dibenzo[b,e]oxepine derivatives have demonstrated high affinity for the H₁R.[9][10] It is plausible that this compound could act as an H₁R antagonist, suggesting potential applications as an antihistamine with possible sedative or anti-allergic effects.

  • Serotonin 5-HT₂A Receptor (5-HT₂AR): Some related compounds have shown dual activity at both H₁R and 5-HT₂AR.[9][10] Antagonism at the 5-HT₂AR is a key mechanism for several atypical antipsychotic drugs.

  • Microtubules: The dibenzo[b,f]oxepine scaffold has been investigated for its potential as a microtubule inhibitor, a mechanism relevant to anticancer therapy.[11][12] The substitution pattern on the aromatic rings can influence the interaction with the colchicine binding site on tubulin.[11][12]

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of this compound is crucial. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: In vivo Evaluation A Synthesis and Purification of This compound B In vitro Receptor Binding Assays (H1R, 5-HT2AR, etc.) A->B C Cytotoxicity Screening (e.g., NCI-60 panel) A->C D Functional Assays (e.g., Calcium mobilization, cAMP) B->D E Tubulin Polymerization Assay C->E F In vitro ADME-Tox Profiling D->F E->F G Pharmacokinetic Studies in Rodents F->G H In vivo Efficacy Models (e.g., Allergy, Psychosis, Oncology) G->H

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally significant dibenzo[b,f]oxepine class. Based on the established synthetic routes for the core scaffold and the pharmacological data from structurally related compounds, a clear path for its investigation can be laid out. The proposed synthetic and biological evaluation workflows in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this compound. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization of its pharmacological profile. Such studies will be instrumental in determining its potential as a novel therapeutic agent.

References

Introduction: The Significance of the Dibenzo[b,f]oxepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chlorodibenzo[b,f]oxepine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,f]oxepine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its unique, non-planar, seven-membered ring system imparts specific conformational properties that are crucial for interaction with various biological targets. Derivatives of this scaffold exhibit a wide range of therapeutic activities, including antidepressant, antipsychotic, analgesic, and anti-inflammatory properties.[2]

Within this important class of molecules, this compound stands out as a critical key starting material (KSM). It is a pivotal intermediate in the industrial synthesis of several pharmaceutical agents, most notably the atypical antipsychotic drug Loxapine, which is used for the treatment of schizophrenia.[3][4] The strategic placement of the chlorine atom provides a handle for further chemical modification while also influencing the electronic properties and metabolic stability of the final drug substance.

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. It is designed for researchers and process chemists, offering an in-depth analysis of the starting materials, reaction mechanisms, and practical experimental considerations. The focus is on providing not just procedural steps, but also the underlying chemical logic to empower informed decision-making in a laboratory or process development setting.

Core Synthetic Strategies: A Comparative Overview

The construction of the tricyclic dibenzo[b,f]oxepine system can be achieved through several distinct synthetic approaches. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and conditions. The most prominent and industrially relevant methods involve intramolecular cyclization reactions, either through Friedel-Crafts chemistry or the formation of a diaryl ether followed by ring closure.

Synthetic Strategy Primary Starting Materials Key Transformation(s) Advantages Challenges
Friedel-Crafts Acylation Route Chlorobenzene, Phthalic anhydrideIntermolecular Friedel-Crafts acylation, Intramolecular cyclizationCost-effective, readily available starting materials, well-established chemistry.Use of stoichiometric strong Lewis acids (e.g., AlCl₃), potential for isomeric impurities, harsh reaction conditions.
Diaryl Ether Formation & Cyclization Substituted phenols and aryl halides (e.g., 2-vinylphenol, iodo-2-vinylbenzene)Ullmann condensation or SNAr, Ring-Closing Metathesis (RCM) or Heck reactionHigh modularity, allows for diverse substituent patterns, milder cyclization conditions possible.Multi-step sequences, potential cost of catalysts (e.g., Pd, Ru) and ligands.[1][5][6]
Ring Expansion Route Xanthene derivativesWagner-Meerwein or oxidative radical rearrangementNovel entry to the scaffold, can generate unique substitution patterns.Requires pre-functionalized tricyclic precursors, may have limited substrate scope.[1][7]

Strategy 1: The Friedel-Crafts Acylation Pathway

This is arguably the most direct and classical approach to the synthesis of the this compound framework. The strategy hinges on the construction of a key intermediate, 2-(4-chlorobenzoyl)benzoic acid, via a Lewis acid-catalyzed acylation, which is then subjected to a sequence of reduction and cyclization to forge the central oxepine ring.

Workflow Diagram

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Reduction & Cyclization SM1 Chlorobenzene Reagent1 AlCl₃ (Lewis Acid) SM1->Reagent1 SM2 Phthalic Anhydride SM2->Reagent1 Intermediate 2-(4-Chlorobenzoyl)benzoic acid Reagent1->Intermediate Acylation Reagent2 Reducing Agent (e.g., Zn/NaOH) Intermediate->Reagent2 Reagent3 Dehydrating Agent (e.g., Ac₂O, PPA) Reagent2->Reagent3 Reduction then Dehydration/Cyclization Product This compound Reagent3->Product

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Step 1: Synthesis of 2-(4-Chlorobenzoyl)benzoic acid

The foundational step is the intermolecular Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.

  • Causality of Experimental Choices:

    • Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is the classic and most effective Lewis acid for this transformation.[8][9] It coordinates to the carbonyl oxygen of the anhydride, rendering the other carbonyl group highly electrophilic and susceptible to attack by the electron-rich chlorobenzene ring. An excess is used to account for complexation with the product.

    • Solvent/Reagent: In many procedures, chlorobenzene itself serves as both the reactant and the solvent, maximizing its concentration.[9] Alternatively, the reaction can be performed under solvent-free conditions by grinding the reagents together.[8]

    • Temperature Control: The reaction is exothermic. Initial cooling may be required, followed by heating to reflux to drive the reaction to completion.[9]

Detailed Experimental Protocol: 2-(4-Chlorobenzoyl)benzoic acid[8][9]

Materials:

Compound Molar Mass ( g/mol ) Amount Molar Equiv.
Phthalic Anhydride148.1230.0 g1.0
Chlorobenzene112.56122 mL~5.4
Aluminum Chloride (anhydrous)133.3464.0 g2.4

Procedure:

  • To a flask containing 122 mL of dry chlorobenzene, add 30.0 g (0.20 mol) of phthalic anhydride.

  • With vigorous stirring, carefully and portion-wise add 64.0 g (0.48 mol) of well-ground anhydrous aluminum chloride. The addition is exothermic, and the reaction temperature will rise.

  • Once the addition is complete, heat the mixture to a moderate reflux and maintain for 1 hour. The reaction product may begin to solidify.

  • Cool the reaction vessel in an ice bath. Cautiously quench the reaction by the dropwise addition of 300 mL of cold water. This will hydrolyze the aluminum complexes.

  • The resulting white precipitate is the crude product. Isolate the solid by vacuum filtration.

  • Thoroughly wash the filter cake with water, followed by a small amount of cold ethanol to remove residual starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene or a toluene/heptane mixture to yield pure 2-(4-chlorobenzoyl)benzoic acid.

Step 2: Cyclization to this compound

The transformation of 2-(4-chlorobenzoyl)benzoic acid into the final tricyclic product involves two key steps: reduction of the ketone and cyclodehydration.

  • Reduction: The benzophenone-like ketone must first be reduced to a secondary alcohol or, more commonly, directly to a methylene group. A common method for this is the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). However, a more direct route to the final product involves a one-pot reduction and cyclization.

  • Cyclodehydration: The intermediate resulting from the reduction is then cyclized. This is an intramolecular Friedel-Crafts type reaction where the carboxylic acid (or an activated derivative) acylates the adjacent phenyl ring, followed by dehydration. Polyphosphoric acid (PPA) or acetic anhydride are effective reagents for this transformation.

A plausible one-pot procedure involves reducing the ketone and then inducing cyclization under dehydrating conditions.

Strategy 2: Diaryl Ether Formation followed by Cyclization

This strategy offers greater flexibility in accessing substituted dibenzo[b,f]oxepines. The core principle is to first construct a diaryl ether containing strategically placed vinyl groups and then use a transition-metal-catalyzed reaction to form the seven-membered ring.

Workflow Diagram: Ullmann Coupling & Ring-Closing Metathesis (RCM)

G cluster_0 Part 1: Diaryl Ether Synthesis cluster_1 Part 2: Ring Closure SM1 2-Vinylphenol Derivative Reagent1 CuI / Ligand Cs₂CO₃ SM1->Reagent1 SM2 Iodo-2-vinylbenzene Derivative SM2->Reagent1 Intermediate Di(vinylphenyl) Ether Reagent1->Intermediate Ullmann Coupling Reagent2 Grubbs Catalyst (Ru-based) Intermediate->Reagent2 Product Dibenzo[b,f]oxepine Scaffold Reagent2->Product Ring-Closing Metathesis (RCM)

Caption: Synthesis via Ullmann coupling followed by Ring-Closing Metathesis (RCM).

  • Causality of Experimental Choices:

    • Ullmann Coupling: This classic copper-catalyzed reaction is a reliable method for forming diaryl ether bonds.[1][10] The use of a copper(I) source (CuI), a base (e.g., Cs₂CO₃), and a ligand (e.g., Salox) can promote the reaction under relatively mild conditions (80 °C).[5]

    • Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium-based catalysts (e.g., Grubbs catalysts), is highly efficient for forming rings.[11] It works by joining the two terminal vinyl groups of the diaryl ether intermediate, extruding ethylene gas and forming the C10-C11 double bond of the dibenzo[b,f]oxepine core.[5]

This modular approach is particularly valuable in research and development for creating libraries of analogues, as various substituted vinylphenols and vinylbenzene halides can be combined to access a wide range of final products.[5]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceuticals. The most direct and industrially scalable route relies on the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride, followed by cyclization of the resulting 2-(4-chlorobenzoyl)benzoic acid intermediate. While this method is robust, it requires careful handling of strong Lewis acids and exothermic conditions.

Alternative strategies, such as those based on Ullmann coupling followed by Ring-Closing Metathesis, provide greater flexibility and modularity.[5] These routes are exceptionally useful in a drug discovery context for rapidly generating structural diversity. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the project, including scale, cost, available equipment, and the need for structural variation. This guide provides the foundational knowledge for chemists to select and execute the most appropriate synthesis for their objectives.

References

Spectroscopic Data for 2-Chlorodibenzo[b,f]oxepine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorodibenzo[b,f]oxepine (CAS No: 25558-88-7), a molecule of significant interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental spectra in the public domain, this document synthesizes theoretical predictions based on the well-characterized parent molecule, dibenzo[b,f]oxepine, and established spectroscopic principles. We present detailed, field-proven protocols for acquiring high-fidelity Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, this guide offers an in-depth interpretation of the predicted spectra, explaining the causal relationships between molecular structure and spectral features. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the spectroscopic characterization of this important heterocyclic compound.

Introduction to this compound

The dibenzo[b,f]oxepine scaffold is a core structural motif in a variety of biologically active compounds, exhibiting properties ranging from antidepressant to anticancer activities.[1][3] The introduction of a chlorine substituent at the 2-position of this tricyclic system is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. Accurate and unambiguous structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity.

This guide provides a foundational understanding of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify and characterize this compound.

Caption: Structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

The Causality Behind Experimental Choices

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The choice of sampling technique is paramount for obtaining a high-quality spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets or Nujol mulls. ATR requires minimal sample preparation, reduces the risk of atmospheric water and CO₂ interference, and provides excellent sample-to-sample reproducibility. The key to a good ATR spectrum is ensuring intimate contact between the sample and the ATR crystal (typically diamond), which is achieved by applying consistent pressure.

Self-Validating Experimental Protocol: Acquiring an ATR-IR Spectrum
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform a baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal and press arm after analysis.

ATR_IR_Workflow start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum clean->background sample Apply Solid Sample background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire process Process Data (Baseline Correction) acquire->process end End process->end

Caption: Workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectrum and Interpretation

The infrared spectrum of this compound is expected to be dominated by absorptions arising from the aromatic rings and the ether linkage.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Notes
3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds in aromatic systems.[2]
1625-1440Aromatic C=C StretchMedium to StrongMultiple bands are expected in this region due to the complex vibrations of the two benzene rings.[2]
~1250Asymmetric C-O-C StretchStrongCharacteristic of aryl ethers. This is a key diagnostic peak for the oxepine ring.
1100-1000Aryl C-Cl StretchMedium to StrongThe exact position can vary, but this absorption confirms the presence of the chlorine substituent on an aromatic ring.
900-675Aromatic C-H Out-of-Plane BendingStrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality Behind Experimental Choices

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively simple residual solvent signal.

  • Sample Preparation: Filtering the sample solution into the NMR tube is a critical, often overlooked, step. Suspended particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.

  • ¹³C NMR Considerations: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample and a longer acquisition time are typically required compared to ¹H NMR.

Self-Validating Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently swirl to dissolve the sample completely.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and olefinic regions. The chlorine atom at the 2-position will deshield adjacent protons and influence the splitting patterns.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Notes
H1, H3, H47.2 - 7.6m-These protons on the chlorinated benzene ring will form a complex multiplet. H1 and H3 will be deshielded by the adjacent chlorine.
H6, H7, H8, H97.0 - 7.4m-Protons on the unsubstituted benzene ring, expected to appear as a complex multiplet.
H10, H11~7.0d~11These olefinic protons form an AB spin system, characteristic of the Z-stilbene-like core of the dibenzo[b,f]oxepine system.[2]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 14 distinct signals for the 14 carbon atoms of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Carbon(s) Predicted δ (ppm) Rationale and Notes
C2132 - 136The carbon directly attached to the chlorine atom will be deshielded.
C4a, C5a, C9a, C10a145 - 160Quaternary carbons involved in the ether linkage and ring junctions will appear at lower field.
C1, C3, C4, C6, C7, C8, C9120 - 130Aromatic CH carbons.
C10, C11125 - 135Olefinic carbons of the central seven-membered ring.

Mass Spectrometry (MS)

The Causality Behind Experimental Choices

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a classic and robust technique for the analysis of relatively small, volatile organic molecules. It is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to reproducible and often structurally informative fragmentation. This makes it ideal for creating a spectral "fingerprint" of this compound.

Self-Validating Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS).

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

MS_Fragmentation M [C₁₄H₉ClO]⁺• m/z = 228/230 M_Cl [M - Cl]⁺ m/z = 193 M->M_Cl - Cl• M_CO [M - CO]⁺• m/z = 200/202 M->M_CO - CO C13H9 [C₁₃H₉]⁺ m/z = 165 M_Cl->C13H9 - CO

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will provide crucial information for confirming its identity.

  • Molecular Ion (M⁺•): The molecular ion peak is expected to be prominent. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 228 (for C₁₄H₉³⁵ClO) and m/z 230 (for C₁₄H₉³⁷ClO) with a characteristic 3:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragment Ions:

    • [M - Cl]⁺ (m/z 193): Loss of the chlorine radical is a likely fragmentation pathway for aromatic chlorides.

    • [M - CO]⁺• (m/z 200/202): A common fragmentation for cyclic ethers and similar structures is the loss of a neutral carbon monoxide molecule. This fragment would also exhibit the 3:1 chlorine isotope pattern.

    • [C₁₃H₉]⁺ (m/z 165): This could arise from the loss of CO from the [M - Cl]⁺ fragment, corresponding to a fluorenyl cation, a stable aromatic system.

Conclusion

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chlorodibenzo[b,f]oxepine, focusing on its solubility and stability. As a key intermediate or active pharmaceutical ingredient (API) in numerous research and development pipelines, a thorough understanding of these characteristics is paramount for formulation development, analytical method validation, and ensuring drug product quality and efficacy. This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental designs, ensuring a robust and reproducible approach to characterization.

Introduction to this compound: A Profile

This compound belongs to the dibenzo[b,f]oxepine class of compounds, a tricyclic ring system that is a scaffold in various biologically active molecules.[1][2] The presence of a chlorine atom on the dibenzo[b,f]oxepine core can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₄H₉ClO[3]
Molecular Weight 228.67 g/mol [3]
Appearance Solid[4]
CAS Number 25558-88-7[3][4]

A foundational understanding of these basic properties is the first step in a comprehensive characterization, leading into the more complex aspects of solubility and stability.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an API is a critical factor that influences its dissolution rate, absorption, and ultimately, its bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Therefore, a comprehensive assessment of this compound's solubility in a range of solvents is essential.

Theoretical Considerations

Solubility is governed by the principle of "like dissolves like." The polarity of this compound, a chlorinated heterocyclic compound, suggests it will exhibit higher solubility in organic solvents compared to aqueous media. The determination of its solubility profile across a spectrum of solvents with varying polarities provides crucial data for selecting appropriate solvent systems for synthesis, purification, formulation, and analytical testing.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the solubility of this compound in various solvents at ambient and elevated temperatures.

Materials:

  • This compound (purity >98%)

  • Solvents: Purified Water, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

  • HPLC or UPLC system with UV or MS detector

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C and 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of this compound.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL.

    • Repeat the experiment at least in triplicate for each solvent and temperature to ensure the reliability of the results.

Table 2: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Data to be determined experimentally
Purified Water37Data to be determined experimentally
Methanol25Data to be determined experimentally
Methanol37Data to be determined experimentally
Ethanol25Data to be determined experimentally
Ethanol37Data to be determined experimentally
Isopropyl Alcohol25Data to be determined experimentally
Isopropyl Alcohol37Data to be determined experimentally
Acetonitrile25Data to be determined experimentally
Acetonitrile37Data to be determined experimentally
Dimethyl Sulfoxide (DMSO)25Data to be determined experimentally
Dimethyl Sulfoxide (DMSO)37Data to be determined experimentally
Polyethylene Glycol 40025Data to be determined experimentally
Polyethylene Glycol 40037Data to be determined experimentally

Stability Profile: Ensuring Product Integrity and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10][11]

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[8][10] The goal is to generate degradation products to a target level (typically 5-20% degradation) to develop and validate a stability-indicating analytical method.[9] This method must be able to separate, detect, and quantify the active ingredient and its degradation products.[12]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The susceptibility of this compound to hydrolysis is evaluated across a range of pH values.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media. If the compound has low aqueous solubility, a co-solvent may be used, but its potential for degradation must be evaluated.[13]

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

  • Causality: The use of acidic, neutral, and basic conditions allows for the determination of the pH-dependent degradation profile. The ether linkage in the oxepine ring and the carbon-chlorine bond could potentially be susceptible to hydrolysis under these conditions.

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A This compound Solution B Acidic Medium (0.1 N HCl) A->B Dissolve in C Neutral Medium (Water) A->C Dissolve in D Basic Medium (0.1 N NaOH) A->D Dissolve in E Incubate at 60°C B->E C->E D->E F Sampling at Time Points E->F Collect G HPLC-MS Analysis F->G H Quantify Analyte & Degradants G->H

Caption: Workflow for Hydrolytic Degradation Study.

Table 3: Hydrolytic Stability of this compound

ConditionTime (hours)% Assay of this compoundMajor Degradants (% Area)
0.1 N HCl at 60°C0To be determinedTo be determined
2To be determinedTo be determined
4To be determinedTo be determined
8To be determinedTo be determined
24To be determinedTo be determined
Purified Water at 60°C0To be determinedTo be determined
24To be determinedTo be determined
0.1 N NaOH at 60°C0To be determinedTo be determined
2To be determinedTo be determined
4To be determinedTo be determined
8To be determinedTo be determined
24To be determinedTo be determined
Oxidative Stability

Oxidative degradation can be a significant pathway for APIs. Hydrogen peroxide is commonly used as the oxidizing agent in forced degradation studies.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: Keep the solution at room temperature for a specified period, with samples taken at various time points.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-MS method.

  • Causality: The double bond in the oxepine ring and the aromatic rings could be susceptible to oxidation. This study will reveal if protective measures, such as the inclusion of antioxidants in a formulation, are necessary.

Oxidative_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A This compound Solution B Add 3% H₂O₂ A->B C Store at Room Temperature B->C D Sampling at Time Points C->D Collect E HPLC-MS Analysis D->E F Identify Oxidation Products E->F

Caption: Workflow for Oxidative Degradation Study.

Table 4: Oxidative Stability of this compound

ConditionTime (hours)% Assay of this compoundMajor Degradants (% Area)
3% H₂O₂ at RT0To be determinedTo be determined
2To be determinedTo be determined
6To be determinedTo be determined
24To be determinedTo be determined
Photostability

Photostability testing is crucial to determine if the drug substance is light-sensitive, which has implications for packaging and storage.[7]

Experimental Protocol:

  • Sample Preparation: Expose the solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Stress Conditions: The exposure should be for a specified duration or until a certain light energy exposure is reached.

  • Analysis: Analyze the exposed and control samples using a validated stability-indicating HPLC-MS method.

  • Causality: The conjugated system of the dibenzo[b,f]oxepine ring system is a chromophore that can absorb UV-Vis light, potentially leading to photochemical reactions and degradation.

Photolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition (ICH Q1B) cluster_analysis Analysis A Solid Sample D Expose to UV/Vis Light A->D B Solution Sample B->D C Control (Dark) E HPLC-MS Analysis C->E D->E F Compare Exposed vs. Control E->F

Caption: Workflow for Photolytic Degradation Study.

Table 5: Photostability of this compound

Condition% Assay of this compoundMajor Degradants (% Area)
Solid State (Exposed)To be determinedTo be determined
Solid State (Control)To be determinedTo be determined
Solution State (Exposed)To be determinedTo be determined
Solution State (Control)To be determinedTo be determined
Thermal Stability

Thermal stability studies assess the effect of temperature on the drug substance in the solid state.

Experimental Protocol:

  • Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

  • Analysis: Analyze the samples at different time points using a validated stability-indicating HPLC-MS method.

  • Causality: High temperatures can provide the activation energy for degradation reactions. This study helps in determining appropriate storage conditions.

Thermal_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis A Solid this compound B Elevated Temperature (e.g., 60°C, 80°C) A->B C Sampling at Time Points B->C Collect D HPLC-MS Analysis C->D E Assess Thermal Degradants D->E

Caption: Workflow for Thermal Degradation Study.

Table 6: Thermal Stability of this compound

ConditionTime (days)% Assay of this compoundMajor Degradants (% Area)
60°C0To be determinedTo be determined
7To be determinedTo be determined
14To be determinedTo be determined
80°C0To be determinedTo be determined
7To be determinedTo be determined
14To be determinedTo be determined

Analytical Methodology: A Validated Approach

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[14]

Table 7: Recommended HPLC-MS Method Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion mode ESI and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and its potential degradation products from the reverse-phase column.
Gradient Optimized to separate all degradation products from the parent peak.A gradient is necessary to elute compounds with a range of polarities in a reasonable time with good peak shape.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 30 - 40°CEnsures reproducible retention times.
Injection Volume 1 - 5 µLTo avoid column overloading.
MS Detector Electrospray Ionization (ESI) in Positive ModeThe nitrogen and oxygen atoms in the heterocyclic structure can be readily protonated.
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan for identifying unknown degradants and SIM for quantifying known compounds with high sensitivity.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols and the underlying scientific principles are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate high-quality, reliable data. A thorough understanding of these fundamental properties is indispensable for the successful development of safe and effective pharmaceutical products.

References

The Ascendant Therapeutic Promise of Chlorinated Dibenzo[b,f]oxepines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

The dibenzo[b,f]oxepine core, a tricyclic system characterized by a central seven-membered oxepine ring fused to two benzene rings, represents a "privileged scaffold" in medicinal chemistry.[1] Nature itself has hinted at its potential, with derivatives found in plants of the Bauhinia genus, exhibiting a range of biological activities.[2] Synthetic exploration of this scaffold has unveiled a treasure trove of pharmacological potential, including anticancer, antihistaminic, antipsychotic, and antimicrobial properties.[1] The introduction of chlorine atoms onto this scaffold is a key strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity. This guide provides an in-depth technical exploration of the biological potential of chlorinated dibenzo[b,f]oxepines, offering a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Potential: Targeting the Cytoskeleton

A significant body of research has focused on the anticancer properties of dibenzo[b,f]oxepine derivatives, with a particular emphasis on their role as microtubule inhibitors.[3]

Mechanism of Action: Disruption of Microtubule Dynamics

Chlorinated dibenzo[b,f]oxepines often exert their cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][5] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[5]

cluster_0 Cellular Environment Chlorinated Dibenzo[b,f]oxepine Chlorinated Dibenzo[b,f]oxepine Tubulin Dimers Tubulin Dimers Chlorinated Dibenzo[b,f]oxepine->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Disrupted Apoptosis Apoptosis Mitotic Spindle->Apoptosis Leads to G2/M Arrest &

Caption: Mechanism of anticancer action of chlorinated dibenzo[b,f]oxepines.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Dibenzo[b,f]oxepine DerivativesHCT116 (Colon Carcinoma)18[7]
Dibenzo[b,f]oxepine DerivativesMCF-7 (Breast Adenocarcinoma)Varies[7]
Dibenzo[b,f]oxepine DerivativesHeLa (Cervical Cancer)Varies[7]
Dibenzo[b,f]oxepine DerivativesU87 (Glioblastoma)Varies[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Chlorinated dibenzo[b,f]oxepine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of the chlorinated dibenzo[b,f]oxepine compound in complete culture medium.

  • Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[4][5][6]

Materials:

  • Purified tubulin (e.g., bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter dye

  • Chlorinated dibenzo[b,f]oxepine compound

  • Positive controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10x working solution of the test compound and controls.

  • On ice, prepare a tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer.

  • Add 5 µL of the 10x compound/control solutions to the wells of a pre-warmed 96-well plate.

  • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves and calculate parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization.

Antihistaminic Activity: Modulating Allergic and Inflammatory Responses

Chlorinated dibenzo[b,f]oxepines have emerged as potent modulators of histamine receptors, particularly the H1 receptor, which is a key player in allergic and inflammatory responses.

Mechanism of Action: Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergy and inflammation. Chlorinated dibenzo[b,f]oxepines can act as antagonists at the H1 receptor, blocking the binding of histamine and thereby inhibiting this signaling pathway.

cluster_1 Histamine H1 Receptor Signaling Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Activates Chlorinated Dibenzo[b,f]oxepine Chlorinated Dibenzo[b,f]oxepine Chlorinated Dibenzo[b,f]oxepine->H1 Receptor Blocks Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Allergic & Inflammatory Response Allergic & Inflammatory Response Ca2+ Release->Allergic & Inflammatory Response PKC Activation->Allergic & Inflammatory Response

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Structure-Activity Relationship (SAR)

The position of chlorine substitution on the dibenzo[b,f]oxepine scaffold significantly influences the affinity and selectivity for histamine receptors. For instance, studies have shown that specific chlorination patterns can toggle receptor selectivity between H1R, H4R, and other aminergic GPCRs.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of these compounds to histamine receptors is determined by their inhibitory constant (Ki), typically expressed as pKi (-log Ki).

CompoundReceptorpKiReference
7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][4][5]oxazepinehH1R8.11[12]
7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][4][5]oxazepinehH4R7.55[12]
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][4][5]oxazepinehH1R9.23[12]
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (R-enantiomer)hH1R8.83[12]
1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazinehH1R8.44[12]
Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to a receptor.[13][14][15]

Materials:

  • Cell membranes expressing the histamine H1 receptor

  • Radioligand (e.g., [³H]mepyramine)

  • Chlorinated dibenzo[b,f]oxepine compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and the test compound dilutions.

  • To determine non-specific binding, include wells with a high concentration of a known H1 antagonist (e.g., mianserin). For total binding, include wells with only membranes and radioligand.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding and plot the percentage of inhibition versus the concentration of the test compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial and Neuropharmacological Potential

Antimicrobial Activity

Halogenated dibenzo[b,e]oxepinone derivatives have demonstrated promising antibacterial and antifungal activities.[16] The introduction of halogens can enhance the antimicrobial properties of heterocyclic compounds by increasing their ability to penetrate microbial cell membranes and interact with intracellular targets.[17]

Mechanism of Action: While the precise mechanisms for chlorinated dibenzo[b,f]oxepines are still under investigation, halogenated antimicrobial agents, in general, can disrupt microbial cell walls, inhibit DNA replication, or target specific bacterial enzymes.[17][18]

Quantitative Analysis of Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Compound ClassOrganismMIC (µg/mL)Reference
Dibenzo[b,e]thiepine derivativesMRSA25-50[16]
Dibenzo[b,e]thiepine derivativesE. coli25-50[16]
Dibenzo[b,e]thiepine derivativesA. niger25-50[16]
Bromomethyl dibenzo[b,e]oxepine derivativeS. aureus50[16]
Bromomethyl dibenzo[b,e]oxepine derivativeE. coli75[16]
Neuropharmacological Activity: Dopamine D4 Receptor Modulation

Certain dibenzo[b,f]oxepine derivatives have shown high affinity for the dopamine D4 receptor, a target for antipsychotic medications.[19] The D4 receptor is a D2-like GPCR that inhibits adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic AMP (cAMP).[20]

Signaling Pathway:

cluster_2 Dopamine D4 Receptor Signaling Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor Activates Chlorinated Dibenzo[b,f]oxepine Chlorinated Dibenzo[b,f]oxepine Chlorinated Dibenzo[b,f]oxepine->D4 Receptor Modulates Gi/o Gi/o D4 Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Dopamine D4 receptor signaling pathway.

Synthesis of the Dibenzo[b,f]oxepine Scaffold

Several synthetic strategies have been developed to construct the dibenzo[b,f]oxepine core.

Key Synthetic Methodologies
  • Ullmann Coupling followed by Ring-Closing Metathesis: This two-step protocol is an efficient method for preparing the dibenzo[b,f]oxepin scaffold.[2][3][22]

  • Heck Reaction and Pd-catalyzed Etherification: A sequential approach involving these two palladium-catalyzed reactions can also be employed.[22]

  • Friedel-Crafts Reaction: Intramolecular Friedel-Crafts acylation is a classic method for forming the seven-membered ring.

  • Wagner-Meerwein Rearrangement: This rearrangement can be used to expand a xanthene ring to the dibenzo[b,f]oxepine system.[3]

Conclusion and Future Directions

Chlorinated dibenzo[b,f]oxepines represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to potently and selectively modulate key biological targets, including tubulin, histamine receptors, and potentially dopamine receptors, underscores their therapeutic potential. The strategic placement of chlorine atoms on the dibenzo[b,f]oxepine scaffold is a powerful tool for fine-tuning the pharmacological properties of these molecules.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of the effects of different chlorination patterns on a wider range of biological targets.

  • Elucidation of antimicrobial mechanisms: A deeper understanding of how these compounds exert their effects on bacteria and fungi.

  • In vivo efficacy and safety profiling: Moving promising candidates from in vitro studies to preclinical animal models to assess their therapeutic potential and safety.

  • Development of novel synthetic methodologies: Creating more efficient and versatile routes to access a wider diversity of chlorinated dibenzo[b,f]oxepine derivatives.

By continuing to explore the rich chemical space of chlorinated dibenzo[b,f]oxepines, the scientific community is well-positioned to unlock new therapeutic agents for a variety of diseases.

References

Exploring the Chemical Space of Dibenzo[b,f]oxepine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzo[b,f]oxepine scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the chemical space surrounding this unique tricyclic system. We will navigate through the synthetic landscape, detailing both classical and contemporary methodologies for the construction and derivatization of the dibenzo[b,f]oxepine core. Furthermore, this guide will dissect the intricate structure-activity relationships (SAR) that govern the biological effects of these derivatives, with a particular focus on their applications as antipsychotics, antidepressants, and anticancer agents. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the therapeutic potential of dibenzo[b,f]oxepine derivatives.

Introduction: The Enduring Significance of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core, a seven-membered heterocyclic ring fused to two benzene rings, is a cornerstone in the development of therapeutics targeting the central nervous system (CNS) and oncology.[1][2] Its inherent structural features, including a non-planar, boat-like conformation, provide a unique three-dimensional framework for molecular recognition by various biological targets.[3] This scaffold is not only found in medicinally important plants but has also been the subject of extensive synthetic exploration, leading to the discovery of potent pharmacological agents.[1][2]

The therapeutic relevance of this class of compounds is exemplified by drugs such as Loxapine , an antipsychotic agent, and its N-demethylated metabolite Amoxapine , which exhibits antidepressant properties.[4][5] Their clinical success has spurred continued interest in exploring the chemical space of dibenzo[b,f]oxepine derivatives to identify novel drug candidates with improved efficacy, selectivity, and safety profiles. This guide will provide a comprehensive overview of the critical aspects of dibenzo[b,f]oxepine chemistry and pharmacology, offering a roadmap for researchers navigating this promising area of drug discovery.

Navigating the Synthetic Landscape: Construction of the Dibenzo[b,f]oxepine Core

The synthesis of the dibenzo[b,f]oxepine scaffold can be achieved through various strategic approaches, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings and the central oxepine ring.

Classical Approaches to Ring Formation

Historically, the construction of the dibenzo[b,f]oxepine core has relied on well-established reactions in organic synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific derivatives.

One of the earliest methods involves the Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthenes.[3] This acid-catalyzed rearrangement provides a direct route to the dibenzo[b,f]oxepine skeleton.

Another classical and versatile strategy is the Ullmann condensation followed by a Friedel-Crafts reaction .[3] This two-step process involves the formation of a diaryl ether intermediate, which is then cyclized to form the tricyclic core.

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have introduced more efficient and milder methods for constructing the dibenzo[b,f]oxepine framework. These contemporary approaches often utilize transition-metal catalysis to achieve high yields and functional group tolerance.

A prominent modern strategy involves an Ullmann-type coupling followed by a ring-closing metathesis (RCM) reaction.[2] This powerful sequence allows for the convergent synthesis of a wide array of substituted dibenzo[b,f]oxepines.

Intramolecular Heck reactions have also emerged as a valuable tool for the synthesis of this scaffold. This palladium-catalyzed cyclization of appropriately substituted diaryl ethers provides an efficient route to the tricyclic system.

Furthermore, one-pot cascade reactions involving nucleophilic aromatic substitution followed by a Knoevenagel condensation have been developed for the streamlined synthesis of substituted dibenzo[b,f]oxepines, offering an atom-economical and efficient alternative.[3]

This protocol is adapted from a reported transition-metal-free, one-pot synthesis.[6]

Materials:

  • Substituted 2-fluorobenzaldehyde

  • Substituted 2-hydroxyphenylacetonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-hydroxyphenylacetonitrile (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and the substituted 2-fluorobenzaldehyde (1.2 equiv).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dibenzo[b,f]oxepine derivative.

Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity.[7][8]

Synthesis of Key Pharmaceutical Agents: Loxapine and Amoxapine

The synthesis of clinically relevant dibenzo[b,f]oxepine derivatives like Loxapine and Amoxapine involves multi-step sequences. A common route to Loxapine involves the reaction of a dibenzo[b,f][9][10]oxazepine intermediate with N-methylpiperazine. Amoxapine, being the N-demethylated metabolite of Loxapine, can be synthesized from Loxapine or through a separate synthetic route.

Biological Activities and Therapeutic Applications

Dibenzo[b,f]oxepine derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antipsychotic and Antidepressant Activity

The most well-established therapeutic application of dibenzo[b,f]oxepine derivatives is in the treatment of psychiatric disorders.

  • Loxapine acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist, which is the basis for its antipsychotic effects in treating schizophrenia.[4]

  • Amoxapine functions as a tricyclic antidepressant by inhibiting the reuptake of norepinephrine and serotonin.[5][11] It also retains some dopamine receptor blocking activity from its parent compound, Loxapine.[11]

The affinity of these compounds for various neurotransmitter receptors has been quantified through radioligand binding assays, providing insights into their pharmacological profiles.

CompoundD2 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Norepinephrine Transporter (Ki, nM)Serotonin Transporter (Ki, nM)
Loxapine<10<10--
Amoxapine<10<10Potent InhibitorModerate Inhibitor
Table 1: Receptor binding affinities of Loxapine and Amoxapine. Data compiled from multiple sources.[9]
Anticancer Activity: Targeting Microtubule Dynamics

A growing body of evidence highlights the potential of dibenzo[b,f]oxepine derivatives as anticancer agents, particularly as inhibitors of microtubule polymerization.[1][10] Their structural similarity to known microtubule-destabilizing agents like combretastatin has driven research in this area.

These compounds often exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[1][12]

DerivativeCell LineIC50 (µM)
9-nitrobenzo[b]naphtho[1,2-f]oxepineHeLa, U87Potent
Substituted Dibenzo[c,e]oxepinesK562Micromolar range
Table 2: Cytotoxic activity of selected dibenzo[b,f]oxepine derivatives.[10][13]

The development of photoswitchable dibenzo[b,f]oxepine derivatives, which can be activated by light to exert their cytotoxic effects, represents an innovative approach in this field, offering the potential for targeted cancer therapy with reduced side effects.[12]

Structure-Activity Relationship (SAR) and Molecular Design

Understanding the structure-activity relationship is crucial for the rational design of novel dibenzo[b,f]oxepine derivatives with enhanced potency and selectivity.

Key Structural Features for Biological Activity
  • Substitution on the Aromatic Rings: The position and nature of substituents on the benzene rings significantly influence the pharmacological activity. For instance, chlorine substitution in Loxapine is important for its antipsychotic profile.[14]

  • The 10-Position Substituent: The substituent at the 10-position of the oxepine ring is a key determinant of activity. In many antipsychotic and antidepressant derivatives, this position is occupied by a piperazine or a related basic moiety.[14]

  • The Central Oxepine Ring: The conformation and flexibility of the seven-membered ring are critical for receptor binding.

Computational Approaches in Drug Design

Molecular modeling and computational docking studies have become indispensable tools for exploring the chemical space of dibenzo[b,f]oxepine derivatives.[12][15] These in silico methods allow for:

  • Predicting Binding Modes: Docking studies can predict how these molecules interact with their biological targets, such as dopamine receptors or the colchicine-binding site of tubulin.[12][15]

  • Guiding Synthetic Efforts: By identifying key interactions and predicting binding affinities, computational models can guide the design of new derivatives with improved properties.

Caption: A generalized workflow for drug discovery centered around the dibenzo[b,f]oxepine scaffold.

Analytical Characterization

The unambiguous characterization of newly synthesized dibenzo[b,f]oxepine derivatives is paramount for ensuring their identity, purity, and structural integrity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Characteristic chemical shifts and coupling constants for the protons on the dibenzo[b,f]oxepine core provide valuable structural information.[3][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.[7][8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and stereochemistry of these molecules.

Future Perspectives and Conclusion

The dibenzo[b,f]oxepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular pharmacology of these derivatives, promises to unlock new therapeutic opportunities.

Future research directions will likely focus on:

  • Expanding Chemical Diversity: The exploration of novel substitution patterns and the synthesis of more complex derivatives to probe new biological targets.

  • Targeted Drug Delivery: The development of drug delivery systems and prodrug strategies to enhance the therapeutic index of potent dibenzo[b,f]oxepine-based drugs.

  • Polypharmacology: The rational design of multi-target ligands based on the dibenzo[b,f]oxepine scaffold to address complex diseases.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 2-Chlorodibenzo[b,f]oxepine, a crucial heterocyclic scaffold in medicinal chemistry and a key intermediate for various pharmacologically active compounds. The protocols outlined herein are designed for researchers, chemists, and drug development professionals, offering in-depth, step-by-step methodologies. We will explore three robust synthetic strategies, emphasizing the chemical principles, experimental causality, and practical insights necessary for successful execution.

Introduction and Strategic Overview

The dibenzo[b,f]oxepine core is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antidepressant, antipsychotic, and antitumor properties.[1] The 2-chloro substituted analogue, this compound, serves as a pivotal building block for the synthesis of neuroleptic agents and other central nervous system (CNS) modulators.

The primary challenge in synthesizing this tricyclic system lies in the efficient construction of the central seven-membered oxepine ring. This guide details three field-proven strategies to achieve this, each with distinct advantages:

  • Ullmann Coupling & Ring-Closing Metathesis (RCM): A modern, efficient two-step sequence ideal for achieving high yields and functional group tolerance.[2][3][4]

  • Intramolecular Friedel-Crafts Acylation Pathway: A classic and scalable route involving the formation and subsequent cyclization of a diaryl ether acetic acid intermediate.[5][6]

  • One-Pot SNAr & Knoevenagel Condensation: An elegant and atom-economical cascade reaction that avoids transition metals.[4][5]

Each protocol is presented with a rationale for the chosen reagents and conditions, ensuring a deep understanding of the underlying chemistry.

Strategy 1: Ullmann Coupling & Ring-Closing Metathesis (RCM)

This powerful two-step approach first constructs a diaryl ether intermediate bearing two vinyl groups, which is then cyclized using a ruthenium-based catalyst to form the oxepine ring. The Ullmann reaction creates the C-O-C ether linkage, while the RCM reaction efficiently forges the C=C double bond of the seven-membered ring.[4][7]

Principle and Rationale

The synthesis begins with a copper-catalyzed Ullmann condensation between 4-chlorophenol and 2-iodostyrene. Copper(I) iodide is a reliable catalyst for this transformation, and a ligand such as Salox (a salen-type ligand) can enhance reaction rates and yields.[7] The subsequent Ring-Closing Metathesis (RCM) is a Nobel Prize-winning reaction that uses a Grubbs catalyst to form a new double bond via the rearrangement of two existing alkene functionalities, releasing ethylene as the only byproduct. The second-generation Grubbs catalyst is often chosen for its high activity and stability.[4]

Visualized Workflow: Ullmann/RCM Pathway

cluster_ullmann Step 1: Ullmann Ether Synthesis cluster_rcm Step 2: Ring-Closing Metathesis A 4-Chlorophenol C 1-(2-Vinylphenoxy)-4-chlorobenzene A->C CuI, Ligand, Cs2CO3, MeCN, 80°C B 2-Iodostyrene B->C E This compound C->E Toluene, Reflux D Grubbs Catalyst (2nd Gen) D->E

Caption: Workflow for the Ullmann Coupling and RCM synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Vinylphenoxy)-4-chlorobenzene

  • To a dry Schlenk flask under an argon atmosphere, add CuI (5 mol%), Salox ligand (2 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol).

  • Add 4-chlorophenol (1.0 mmol) and 4Å molecular sieves (250 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous acetonitrile (MeCN, 4 mL) followed by 2-iodostyrene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step 2: Synthesis of this compound via RCM

  • In a separate dry Schlenk flask, dissolve the 1-(2-vinylphenoxy)-4-chlorobenzene intermediate (1.0 mmol) in anhydrous, degassed toluene (20 mL).

  • Add the second-generation Grubbs catalyst (5-10 mol%).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 10-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane) to afford pure this compound.

Data Summary Table
ParameterStep 1: Ullmann CouplingStep 2: RCM
Key Reagents 4-Chlorophenol, 2-Iodostyrene1-(2-Vinylphenoxy)-4-chlorobenzene
Catalyst CuI (5 mol%)Grubbs Catalyst II (10 mol%)
Base/Solvent Cs₂CO₃ / AcetonitrileToluene
Temperature 80°C110°C (Reflux)
Typical Time 12-24 h10-12 h
Typical Yield 70-85%[7]85-95%[4]

Strategy 2: Intramolecular Friedel-Crafts Acylation Pathway

This classical, multi-step route is highly reliable and scalable. It involves the synthesis of a substituted phenoxyphenylacetic acid, which is then cyclized via an intramolecular Friedel-Crafts reaction to form a ketone intermediate. Subsequent reduction and dehydration furnish the target oxepine. This pathway is analogous to a reported large-scale synthesis of asenapine, a structurally related pharmaceutical.[6]

Principle and Rationale

The synthesis begins with a nucleophilic aromatic substitution to form 2-(4-chlorophenoxy)phenylacetonitrile. This is then hydrolyzed to the corresponding carboxylic acid. The key step is the intramolecular Friedel-Crafts acylation, where a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, promotes the cyclization of the carboxylic acid onto the adjacent aromatic ring to form a seven-membered cyclic ketone. The ketone is then reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). Finally, acid-catalyzed dehydration of the alcohol eliminates water to form the target C=C double bond within the oxepine ring.

Visualized Workflow: Friedel-Crafts Pathway

A 4-Chlorophenol + 2-Fluorophenylacetonitrile B 2-(4-Chlorophenoxy) -phenylacetonitrile A->B SNAr (K2CO3, DMSO) C 2-(4-Chlorophenoxy) -phenylacetic acid B->C Acid Hydrolysis (H2SO4, H2O) D 2-Chlorodibenzo[b,f] -oxepin-10(11H)-one C->D Friedel-Crafts Acylation (PPA, 80°C) E 2-Chloro-10,11-dihydro -dibenzo[b,f]oxepin-10-ol D->E Reduction (NaBH4, MeOH) F This compound E->F Dehydration (p-TsOH, Toluene)

Caption: Stepwise workflow for the Friedel-Crafts acylation route.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Chlorophenoxy)phenylacetic acid

  • Synthesize the precursor ether by reacting 4-chlorophenol with 2-fluorophenylacetonitrile using a base like K₂CO₃ in DMSO.

  • In a round-bottom flask, combine the resulting 2-(4-chlorophenoxy)phenylacetonitrile (1.0 mmol) with a mixture of sulfuric acid and water (e.g., 3:1 v/v).

  • Heat the mixture to reflux (120-130°C) for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the 2-(4-chlorophenoxy)phenylacetic acid (1.0 mmol) to polyphosphoric acid (PPA, ~10x weight of the acid).

  • Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours. The mixture will become a thick, colored slurry.

  • Cool the reaction and quench by carefully adding crushed ice.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ketone, which can be purified by chromatography or recrystallization.

Step 3: Reduction and Dehydration

  • Dissolve the ketone intermediate (1.0 mmol) in methanol (10 mL).

  • Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise.

  • Stir for 1-2 hours at room temperature.

  • Quench the reaction by slowly adding water, and then concentrate the mixture to remove most of the methanol.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate to get the crude alcohol.

  • Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%), and heat to reflux with a Dean-Stark trap to remove water.

  • After 2-4 hours, cool the reaction, wash with sodium bicarbonate solution, and purify by column chromatography to yield this compound.

Strategy 3: One-Pot SNAr & Knoevenagel Condensation

This highly efficient cascade reaction synthesizes the dibenzo[b,f]oxepine scaffold in a single step under transition-metal-free conditions.[5] It leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular Knoevenagel condensation.

Principle and Rationale

The reaction is initiated by the SNAr of a phenol-containing nucleophile, 2-(2-hydroxyphenyl)acetonitrile, with an electron-deficient aryl halide, 5-chloro-2-fluorobenzaldehyde. The fluorine atom is an excellent leaving group for SNAr, and its departure is facilitated by the electron-withdrawing aldehyde group. This forms a diaryl ether intermediate in situ. In the presence of a base (Cs₂CO₃), the acidic methylene protons of the acetonitrile group are deprotonated, and the resulting carbanion attacks the proximate aldehyde carbonyl group in an intramolecular Knoevenagel condensation. Subsequent elimination of water and cyanide drives the reaction to completion, forming the final tricyclic product.

Visualized Workflow: One-Pot Cascade

A 5-Chloro-2-fluorobenzaldehyde C In-situ Diaryl Ether Intermediate A->C SNAr B 2-(2-Hydroxyphenyl)acetonitrile B->C Cs2CO3, DMF, 100°C D This compound C->D Intramolecular Knoevenagel Condensation

Caption: Conceptual workflow for the one-pot SNAr/Knoevenagel cascade.

Detailed Experimental Protocol
  • To a dry round-bottom flask, add 2-(2-hydroxyphenyl)acetonitrile (1.0 mmol), 5-chloro-2-fluorobenzaldehyde (1.1 mmol), and Cesium Carbonate (Cs₂CO₃, 3.0 mmol).

  • Add anhydrous dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 100°C and stir for 1-2 hours. The reaction can be monitored by LC-MS for the consumption of starting materials and the appearance of the final product mass.

  • After the reaction is complete, cool to room temperature and pour into water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Data Summary Table
ParameterOne-Pot Cascade Reaction
Key Reagents 5-Chloro-2-fluorobenzaldehyde, 2-(2-Hydroxyphenyl)acetonitrile
Catalyst None (Base-mediated)
Base/Solvent Cs₂CO₃ / DMF
Temperature 100°C
Typical Time 1-2 h
Typical Yield 60-90%[4]

Safety and Handling

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • Reagent Handling:

    • Organometallic Catalysts (Grubbs): These are air- and moisture-sensitive. Handle under an inert atmosphere (argon or nitrogen).

    • Strong Acids (PPA, p-TsOH): Highly corrosive. Handle with care, avoiding contact with skin and eyes. Quench reactions slowly and carefully.

    • Solvents (Toluene, DMF, MeCN): Flammable and/or toxic. Avoid inhalation and ensure proper storage and disposal.

  • Workup: Quenching of reactions, especially those involving strong acids or bases, can be exothermic. Perform additions slowly and with cooling.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable strategies. The Ullmann/RCM approach offers high yields and a modular design, while the Friedel-Crafts pathway provides a classic, scalable route suitable for larger quantities. For rapid and efficient synthesis, the one-pot SNAr/Knoevenagel cascade is an excellent metal-free option. The choice of method will depend on the specific requirements of the researcher, including available starting materials, scale, and tolerance for multi-step procedures versus one-pot reactions. The protocols detailed in this guide provide a solid foundation for the successful synthesis of this important medicinal chemistry scaffold.

References

Application Notes and Protocols for the Synthesis of 2-Chlorodibenzo[b,f]oxepine via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chlorodibenzo[b,f]oxepine, a key structural motif in medicinal chemistry. The core of this synthesis is a copper-catalyzed intramolecular Ullmann condensation. These notes are designed for researchers in organic synthesis and drug development, offering a blend of theoretical background, practical insights, and a detailed, step-by-step protocol. We will explore the mechanistic underpinnings of the Ullmann reaction, the rationale for reagent selection, and a complete workflow from starting materials to the purified final product.

Introduction: The Significance of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core is a privileged scaffold found in a variety of biologically active molecules and natural products.[1][2] Its unique, non-planar, seven-membered ring structure imparts specific conformational properties that are crucial for interaction with biological targets.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antidepressant, antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The synthesis of specifically substituted dibenzo[b,f]oxepines, such as the 2-chloro derivative, is of significant interest for the development of novel therapeutics and chemical probes.

The Ullmann condensation, a classic copper-mediated cross-coupling reaction, has evolved into a powerful tool for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[4][5] Modern advancements, including the use of specific ligands, have made this reaction more efficient and applicable to complex molecular architectures, including the intramolecular cyclization to form the dibenzo[b,f]oxepine ring system.[6][7][8]

Retrosynthetic Analysis and Strategy

Our strategy for the synthesis of this compound hinges on an intramolecular Ullmann condensation. This approach involves the formation of the central seven-membered oxepine ring in the final key step. The retrosynthetic analysis is as follows:

Retrosynthesis Target This compound Ullmann Intramolecular Ullmann Condensation (C-O bond formation) Target->Ullmann Precursor Precursor: 2-(2-Chlorophenoxy)-styrene derivative Intermolecular_Ullmann Intermolecular Ullmann Condensation Precursor->Intermolecular_Ullmann Ullmann->Precursor Starting_Materials Starting Materials: - Substituted 2-Halophenol - Substituted 2-Halostyrene Intermolecular_Ullmann->Starting_Materials

Caption: Retrosynthetic approach for this compound.

This retrosynthesis indicates that the target molecule can be accessed from a suitably substituted 2-aryloxystyrene precursor. This precursor, in turn, can be synthesized via an intermolecular Ullmann condensation between a substituted 2-halophenol and a substituted 2-halostyrene.

The Ullmann Condensation: Mechanism and Key Parameters

The Ullmann condensation for C-O bond formation typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[4][5] While the exact mechanism can be complex and dependent on the specific reaction conditions, a generally accepted catalytic cycle involves a Cu(I)/Cu(III) pathway.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-X) CuI_L->OxAdd Ar-X CuIII_intermediate Cu(III) Intermediate OxAdd->CuIII_intermediate Reduct_Elim Reductive Elimination (C-O bond formation) CuIII_intermediate->Reduct_Elim Reduct_Elim->CuI_L Product Diaryl Ether Product Reduct_Elim->Product Base_Reaction Reaction with Base (ROH + Base -> RO-) Ligand_Exchange Ligand Exchange (with RO-) Base_Reaction->Ligand_Exchange RO- Ligand_Exchange->CuIII_intermediate Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd Phenol Phenol (ROH) Phenol->Base_Reaction Base Base Base->Base_Reaction

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Critical Parameters for Optimization:

ParameterRole and ConsiderationsTypical Choices
Copper Source The active catalyst is typically a Cu(I) species. Cu(I) salts are most common.CuI, CuBr, Cu₂O, Copper powder (activated)
Ligand Accelerates the reaction, improves solubility, and allows for milder conditions. N,N- and N,O-chelating ligands are effective.1,10-Phenanthroline, N,N-Dimethylglycine, Salicylaldoxime
Base Deprotonates the phenol to form the more nucleophilic phenoxide. Its strength and solubility are crucial.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent High-boiling polar aprotic solvents are traditionally used to facilitate the reaction.DMF, NMP, Pyridine, Toluene, Xylene
Temperature Varies widely depending on the reactivity of the substrates and the catalyst system. Modern systems allow for lower temperatures.80-210 °C
Atmosphere An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst.Nitrogen (N₂) or Argon (Ar)

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Aryl halides and organic solvents are toxic and/or flammable. Handle with care.

Part A: Synthesis of the Precursor - 1-Bromo-2-(2-chlorophenoxy)benzene

This protocol describes the intermolecular Ullmann condensation to form the diaryl ether precursor.

Materials:

  • 2-Bromophenol

  • 1-Bromo-2-chlorobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Under a positive pressure of inert gas, add 2-bromophenol (1.0 equiv.) and 1-bromo-2-chlorobenzene (1.2 equiv.), followed by anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-(2-chlorophenoxy)benzene.

Part B: Intramolecular Ullmann Condensation to this compound

This is the key cyclization step to form the target molecule.

Materials:

  • 1-Bromo-2-(2-chlorophenoxy)benzene (from Part A)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk flask, add 1-bromo-2-(2-chlorophenoxy)benzene (1.0 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst (oxidized Cu(I))- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or temperature- Use fresh, high-purity CuI.- Ensure proper Schlenk technique and use of dry, degassed solvents.- Screen different bases (e.g., K₃PO₄) and optimize the reaction temperature.
Formation of side products (e.g., homocoupling) - Reaction temperature is too high- Incorrect stoichiometry- Lower the reaction temperature.- Carefully control the stoichiometry of the reactants.
Incomplete reaction - Insufficient reaction time- Catalyst deactivation- Extend the reaction time and monitor by TLC/LC-MS.- Increase catalyst/ligand loading.

Conclusion

The Ullmann condensation provides a reliable and effective method for the synthesis of the this compound scaffold. Careful control of reaction parameters, particularly the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere, is critical for achieving high yields and purity. The protocols outlined in this document, based on established principles of Ullmann chemistry, offer a solid foundation for researchers to synthesize this and related compounds for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Synthesis of Dibenzo[b,f]oxepine Derivatives via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthesis of Dibenzo[b,f]oxepines

The dibenzo[b,f]oxepine scaffold is a privileged heterocyclic motif found in a variety of naturally occurring and synthetic molecules with significant biological activities.[1][2][3] These compounds have garnered considerable interest from the medicinal chemistry community due to their diverse therapeutic properties, including anticancer, antihypertensive, anti-inflammatory, and neuroprotective effects.[1][3][4] Natural products such as bauhinoxepin J, isolated from plants of the Bauhinia genus, have demonstrated antimycobacterial and antimalarial activities, further highlighting the pharmaceutical potential of this structural class.[5][6]

The construction of the central seven-membered oxepine ring presents a unique synthetic challenge. While several methods have been developed, including intramolecular Friedel-Crafts reactions, Wagner-Meerwein rearrangements, and Ullmann-type couplings, ring-closing metathesis (RCM) has emerged as a particularly powerful and efficient strategy.[7][8] RCM offers a direct and often high-yielding route to the dibenzo[b,f]oxepine core, tolerating a wide range of functional groups.[9] This application note provides a detailed overview and experimental protocols for the synthesis of dibenzo[b,f]oxepine derivatives utilizing a robust two-step sequence involving an Ullmann-type etherification followed by a ruthenium-catalyzed ring-closing metathesis.

Synthetic Strategy: A Two-Pronged Approach to the Dibenzo[b,f]oxepine Core

The most effective RCM-based synthesis of dibenzo[b,f]oxepines commences with the strategic construction of a diene precursor. This is typically achieved through a copper-catalyzed Ullmann-type coupling reaction between a 2-vinylphenol and a 1-iodo-2-vinylbenzene derivative.[7][9] This initial step efficiently forges the diaryl ether linkage that serves as the backbone of the target molecule. The subsequent and key transformation is the intramolecular ring-closing metathesis of the resulting 2,2'-oxybis(vinylaryl) compound. This reaction, catalyzed by a ruthenium-based complex, selectively forms the central seven-membered ring by creating a new carbon-carbon double bond and releasing ethylene as the sole byproduct.[10][11]

This two-step approach is highly modular, allowing for the introduction of various substituents on either aromatic ring of the dibenzo[b,f]oxepine scaffold by simply modifying the starting phenol and iodobenzene derivatives.

Below is a diagram illustrating the overall synthetic workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis 2_Vinylphenol 2-Vinylphenol Derivative Ullmann_Coupling Ullmann-Type Coupling (CuI, Ligand, Base) 2_Vinylphenol->Ullmann_Coupling 1_Iodo_2_vinylbenzene 1-Iodo-2-vinylbenzene Derivative 1_Iodo_2_vinylbenzene->Ullmann_Coupling Diene_Precursor 2,2'-Oxybis(vinylaryl) Precursor Ullmann_Coupling->Diene_Precursor RCM Ring-Closing Metathesis (Grubbs or Hoveyda-Grubbs Catalyst) Diene_Precursor->RCM Dibenzo_b_f_oxepine Dibenzo[b,f]oxepine Derivative RCM->Dibenzo_b_f_oxepine

Caption: General workflow for the synthesis of dibenzo[b,f]oxepine derivatives.

Causality in Experimental Design: Catalyst Selection and Reaction Optimization

The success of the ring-closing metathesis step is critically dependent on the choice of the ruthenium catalyst. Early investigations demonstrated that first-generation Grubbs catalysts are often ineffective for this transformation, even at elevated temperatures.[9] This is likely due to the steric hindrance around the reacting olefinic groups and potential catalyst deactivation.

In contrast, second-generation Grubbs and Hoveyda-Grubbs catalysts exhibit significantly higher reactivity and efficiency.[7][9][12] The enhanced activity of these catalysts is attributed to the presence of a more electron-donating and sterically bulky N-heterocyclic carbene (NHC) ligand, which promotes faster catalyst initiation and turnover rates. The Hoveyda-Grubbs second-generation catalyst, in particular, often provides the highest yields with lower catalyst loadings due to its increased stability.[9]

The reaction is typically performed under high-dilution conditions to favor the intramolecular RCM pathway over competing intermolecular oligomerization or polymerization. The removal of the volatile ethylene byproduct from the reaction mixture also helps to drive the equilibrium towards the desired cyclic product.[10][11]

The general mechanism for the ring-closing metathesis is depicted below:

RCM_Mechanism Start Diene Precursor Intermediate1 [2+2] Cycloaddition Start->Intermediate1 Catalyst [Ru]=CHR (Grubbs Catalyst) Catalyst->Intermediate1 Metallacyclobutane1 Ruthenacyclobutane Intermediate Intermediate1->Metallacyclobutane1 Intermediate2 Retro [2+2] Cycloaddition Metallacyclobutane1->Intermediate2 Intermediate_Alkene Tethered Ruthenium Alkylidene Intermediate2->Intermediate_Alkene Intermediate3 Intramolecular [2+2] Cycloaddition Intermediate_Alkene->Intermediate3 Metallacyclobutane2 Ruthenacyclobutane Intermediate Intermediate3->Metallacyclobutane2 Intermediate4 Retro [2+2] Cycloaddition Metallacyclobutane2->Intermediate4 Product Dibenzo[b,f]oxepine Intermediate4->Product Byproduct Ethylene Intermediate4->Byproduct Catalyst_Regen Regenerated Catalyst Intermediate4->Catalyst_Regen Catalyst_Regen->Intermediate1

Caption: Simplified mechanism of ring-closing metathesis.

Experimental Protocols

Protocol 1: Synthesis of the Diene Precursor via Ullmann-Type Coupling

This protocol is adapted from the work of Mohapatra and coworkers.[9]

Materials:

  • Substituted 2-vinylphenol (1.0 mmol)

  • Substituted 1-iodo-2-vinylbenzene (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Salox (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 4 Å Molecular sieves (250 mg)

  • Anhydrous acetonitrile (MeCN) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-vinylphenol, substituted 1-iodo-2-vinylbenzene, CuI, Salox, Cs₂CO₃, and 4 Å molecular sieves.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,2'-oxybis(vinylaryl) precursor.

Protocol 2: Ring-Closing Metathesis for the Synthesis of Dibenzo[b,f]oxepine

This protocol is based on established RCM procedures for this class of compounds.[7][9]

Materials:

  • 2,2'-Oxybis(vinylaryl) precursor (1.0 mmol)

  • Hoveyda-Grubbs second-generation catalyst (0.05 mmol, 5 mol%)

  • Anhydrous and degassed toluene (100 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,2'-oxybis(vinylaryl) precursor.

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous and degassed toluene to achieve a high-dilution condition (approximately 0.01 M).

  • In a separate vial under an inert atmosphere, weigh the Hoveyda-Grubbs second-generation catalyst and dissolve it in a small amount of anhydrous and degassed toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 10-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired dibenzo[b,f]oxepine derivative.

Data Summary: Catalyst Performance in Dibenzo[b,f]oxepine Synthesis

The following table summarizes the typical performance of different ruthenium catalysts in the RCM synthesis of a representative dibenzo[b,f]oxepine.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Grubbs 1st Generation20Toluene12048No Reaction[9]
Grubbs 2nd Generation10TolueneReflux10-1282[9]
Hoveyda-Grubbs 2nd Generation5TolueneReflux10-1293[9]

Conclusion and Future Perspectives

Ring-closing metathesis has proven to be a highly effective and reliable method for the synthesis of the dibenzo[b,f]oxepine scaffold. The use of second-generation ruthenium catalysts, particularly the Hoveyda-Grubbs catalyst, allows for efficient cyclization under relatively mild conditions, affording high yields of the desired products. The modularity of the preceding Ullmann-type coupling enables the synthesis of a diverse library of substituted dibenzo[b,f]oxepine derivatives for further investigation in drug discovery and materials science. Future work in this area may focus on the development of even more active and selective catalysts, as well as the application of this methodology to the total synthesis of complex natural products containing the dibenzo[b,f]oxepine core.

References

The Strategic Application of 2-Chlorodibenzo[b,f]oxepine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique tricyclic framework imparts a conformational rigidity that is amenable to precise interactions with a variety of biological targets. This guide focuses on a key derivative, 2-Chlorodibenzo[b,f]oxepine, and its dihydro counterparts, exploring their practical applications as versatile intermediates in the synthesis of novel therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and elucidate the mechanistic basis for the biological activity of its derivatives, with a particular focus on their roles as modulators of histamine and serotonin receptors.

The Dibenzo[b,f]oxepine Scaffold: A Foundation for CNS-active and Anti-inflammatory Agents

The dibenzo[b,f]oxepine core is a recurring motif in compounds exhibiting a wide range of pharmacological activities, including antidepressant, antipsychotic, anti-inflammatory, and anticancer properties.[2] The strategic placement of substituents on this tricyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 2-position, as in this compound, serves as a critical handle for synthetic diversification and can significantly influence the pharmacological profile of the resulting molecules.

Synthesis of the Key Intermediate: 2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one

A crucial precursor for many medicinally relevant this compound derivatives is the corresponding ketone, 2-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one. Its synthesis is a key step in accessing a diverse library of compounds. A common and effective method for the preparation of the dibenzo[b,e]oxepin-11(6H)-one core involves an intramolecular Friedel-Crafts acylation of a 2-(phenoxymethyl)benzoic acid precursor.[3]

Protocol 1: Synthesis of 2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one via Friedel-Crafts Cyclization

This protocol is adapted from established methods for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones.

Step 1: Synthesis of 2-((4-chlorophenoxy)methyl)benzoic acid

This step involves an Ullmann condensation reaction.

  • Materials:

    • 2-bromobenzoic acid

    • 4-chlorophenol

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 4-chlorophenol in DMF, add potassium carbonate and copper(I) iodide.

    • Add 2-bromobenzoic acid to the mixture.

    • Heat the reaction mixture at a specified temperature (typically 120-150 °C) for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2-((4-chlorophenoxy)methyl)benzoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Materials:

    • 2-((4-chlorophenoxy)methyl)benzoic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • A Lewis acid catalyst (e.g., AlCl₃, FeCl₂)

    • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • Convert the carboxylic acid from Step 1 to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

    • In a separate flask, prepare a suspension of the Lewis acid in anhydrous DCM under an inert atmosphere.

    • Slowly add a solution of the acid chloride in anhydrous DCM to the Lewis acid suspension at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding it to ice.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one.

Application in the Synthesis of a Selective Histamine H1 Receptor Antagonist

A prime example of the utility of this compound derivatives is in the development of selective histamine H1 receptor (H1R) antagonists. These compounds are crucial for the treatment of allergic conditions. The following protocol details the synthesis of 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine, a potent and selective H1R antagonist.

Protocol 2: Synthesis of 1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine

This protocol is based on the work of Naporra et al. (2016).

Step 1: Reductive Amination

  • Materials:

    • 2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one (from Protocol 1)

    • 1-Methylpiperazine

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride

    • Anhydrous methanol or other suitable solvent

  • Procedure:

    • Dissolve 2-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one in anhydrous methanol.

    • Add 1-methylpiperazine and titanium(IV) isopropoxide to the solution.

    • Stir the mixture at room temperature for a specified period to allow for imine formation.

    • Add the reducing agent (e.g., NaBH₃CN) portion-wise.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-(2-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine.

Pharmacological Profile and Mechanism of Action

Derivatives of this compound have shown significant affinity for aminergic G-protein coupled receptors (GPCRs), particularly the histamine H1 and serotonin 5-HT2A receptors.

Quantitative Data Summary
CompoundTarget ReceptorBinding Affinity (pKi)Reference
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (R-enantiomer)Human Histamine H1 Receptor8.83[4]
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (S-enantiomer)Human Histamine H1 Receptor7.63[4]
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazineHuman Serotonin 5-HT2A ReceptorModerate Affinity[5]
Mechanistic Insights: Targeting Histamine H1 and Serotonin 5-HT2A Receptors

Histamine H1 Receptor (H1R) Antagonism:

The histamine H1 receptor is a GPCR that, upon activation by histamine, couples to Gq/11 proteins.[6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with allergic reactions.[7] H1R antagonists, such as the derivatives of this compound, competitively block the binding of histamine to the receptor, thereby inhibiting this downstream signaling pathway.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Antagonist This compound Derivative (Antagonist) Antagonist->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor (5-HT2AR) Modulation:

The 5-HT2A receptor is another GPCR that primarily couples to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream events similar to the H1 receptor.[4] Modulation of the 5-HT2A receptor is a key mechanism for many antipsychotic and antidepressant drugs. The moderate affinity of this compound derivatives for this receptor suggests potential applications in treating central nervous system disorders.

SHT2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHT2AR Serotonin 5-HT2A Receptor Gq Gq/11 SHT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->SHT2AR Activates Modulator This compound Derivative (Modulator) Modulator->SHT2AR Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Signaling Modulation of Neuronal Signaling Ca_release->Neuronal_Signaling PKC->Neuronal_Signaling

Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols for Functional Characterization

To assess the functional activity of newly synthesized this compound derivatives, robust and reliable in vitro assays are essential.

Protocol 3: Histamine H1 Receptor Functional Antagonism Assay (Calcium Flux)

This protocol outlines a common method for determining the inhibitory potency of a test compound on H1R-mediated calcium signaling.

  • Objective: To determine the IC₅₀ value of a test compound as an antagonist of the human H1 receptor.

  • Materials:

    • HEK293 or CHO cells stably expressing the human H1 receptor.

    • Cell culture medium and supplements.

    • 96-well black-walled, clear-bottom microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Histamine (agonist).

    • Test compound (this compound derivative).

    • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

  • Methodology:

    • Cell Plating: Seed the H1R-expressing cells into 96-well plates and culture until they form a confluent monolayer.

    • Dye Loading: On the day of the assay, wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution for a specified time (e.g., 1 hour) at 37°C.

    • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Agonist Stimulation and Signal Detection:

      • Establish a baseline fluorescence reading.

      • Inject a fixed concentration of histamine (typically the EC₈₀ concentration) into the wells.

      • Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • Data Analysis:

      • Determine the peak fluorescence response for each well.

      • Normalize the data to the response of the histamine control (0% inhibition) and a buffer control (100% inhibition).

      • Plot the percentage of inhibition against the logarithm of the test compound concentration.

      • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of chemical entities for the development of novel therapeutics. The strategic placement of the chlorine atom provides a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The demonstrated high affinity and selectivity of certain derivatives for the histamine H1 receptor underscore their potential in the treatment of allergic and inflammatory disorders. Furthermore, their interaction with the serotonin 5-HT2A receptor opens avenues for the development of new agents for central nervous system disorders. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this promising chemical scaffold in their quest for new medicines.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chlorodibenzo[b,f]oxepine

This compound is a significant chemical entity, belonging to a class of compounds with a dibenzo[b,f]oxepine scaffold that is integral to numerous pharmacologically active agents.[1][2] Derivatives of this core structure are investigated for a range of therapeutic applications, including antipsychotic and anti-inflammatory properties.[2] Given its role as a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), the precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and regulatory guidelines.

Method Selection: A Rationale for Orthogonal Approaches

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. To ensure a comprehensive and defensible analytical strategy, the use of orthogonal methods is highly recommended. This guide details three distinct, yet complementary, chromatographic techniques for the quantification of this compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in quality control laboratories, HPLC-UV offers a balance of performance, reliability, and cost-effectiveness for the routine quantification of this compound in bulk materials and pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the gold standard. Its ability to perform targeted analysis in complex matrices is unparalleled.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While potentially challenging due to the thermal lability of some dibenzo[b,f]oxepine derivatives, GC-MS can be a valuable tool for the analysis of volatile impurities and, with appropriate derivatization, the primary analyte itself.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The inherent UV chromophore of the dibenzo[b,f]oxepine ring system makes HPLC-UV a suitable and widely accessible method for quantification. The following protocol is designed for the analysis of this compound in a pharmaceutical tablet formulation.

Protocol: HPLC-UV Quantification of this compound in Tablets

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Rationale: SPE is employed to effectively remove excipients from the tablet matrix that may interfere with the chromatographic analysis, leading to a cleaner baseline and improved column longevity.

  • Procedure:

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 30 minutes to dissolve the active compound.

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.

    • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the centrifuged sample solution onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 20:80 (v/v) mixture of acetonitrile and water to remove polar excipients.

    • Elute the this compound with 5 mL of acetonitrile into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase and inject into the HPLC system.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Weigh and Powder Tablets B Dissolve in Acetonitrile/Water A->B C Centrifuge B->C D SPE Cleanup (C18) C->D E Elute and Reconstitute D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis of this compound.

2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.005 M KH₂PO₄ buffer (pH 4.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

3. Method Validation Parameters (Estimated based on analogous compounds)

The following performance characteristics are based on validated methods for structurally similar dibenzo[b,f]oxepine derivatives and provide a target for method validation.[3][4]

ParameterExpected Range/Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or the detection of trace levels of this compound, LC-MS/MS provides unparalleled sensitivity and specificity. The following protocol is designed for the quantification of the analyte in human plasma.

Protocol: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust technique for extracting drugs from biological matrices, providing a clean extract with high recovery.

  • Procedure:

    • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound).

    • Add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample + IS B Liquid-Liquid Extraction (LLE) A->B C Evaporation B->C D Reconstitution C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G MS/MS Detection (MRM) F->G H Quantification G->H

Caption: Workflow for LC-MS/MS analysis of this compound.

2. LC-MS/MS Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of a standard solution of this compound

3. Method Validation Parameters (Estimated based on analogous compounds)

The following performance characteristics are based on validated bioanalytical methods for similar compounds and serve as a benchmark for method validation.[5][6][7]

ParameterExpected Range/Value
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (%RSD) < 15%
Matrix Effect To be assessed and minimized

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, particularly for identifying and quantifying volatile impurities. Due to the potential for thermal degradation, careful optimization of the inlet temperature and the use of analyte protectants are crucial.[8][9]

Protocol: GC-MS Quantification of this compound

1. Sample Preparation

  • Rationale: A simple dilution is often sufficient for the analysis of bulk material. For more complex matrices, a derivatization step may be necessary to improve thermal stability and chromatographic performance.

  • Procedure (Direct Injection):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent such as ethyl acetate to a final concentration of 1 mg/mL.

    • Add an internal standard (e.g., a polycyclic aromatic hydrocarbon of similar volatility).

    • Inject into the GC-MS system.

  • Procedure (with Derivatization - if necessary):

    • Follow steps 1 and 2 above.

    • Evaporate a 100 µL aliquot to dryness under nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Inject the derivatized sample into the GC-MS system.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Sample B Add Internal Standard A->B C Derivatization (Optional) B->C D Inject into GC-MS B->D Direct injection C->D If derivatized E Gas Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Quantification F->G

Caption: Workflow for GC-MS analysis of this compound.

2. GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C (optimize to minimize degradation)
Injection Mode Splitless (1 µL injection)
Oven Program Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for impurity identification

3. Method Validation Parameters (Estimated based on analogous compounds)

The following performance characteristics are based on validated GC-MS methods for similar analytes and provide a target for method validation.[10]

ParameterExpected Range/Value
Linearity Range 1 - 200 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (%RSD) < 15%

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound across a range of applications, from quality control of bulk materials to sensitive bioanalysis. The selection of the most appropriate method—HPLC-UV, LC-MS/MS, or GC-MS—should be guided by the specific analytical requirements for sensitivity, selectivity, and the sample matrix. Each protocol is designed as a self-validating system, and it is imperative that a full method validation be performed in the end-user's laboratory to ensure compliance with all relevant regulatory standards.

References

Application Note: High-Throughput Analysis of 2-Chlorodibenzo[b,f]oxepine using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the sensitive and selective analysis of 2-Chlorodibenzo[b,f]oxepine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including antipsychotic drugs.[1][2][3] The methodology described herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in complex matrices. The protocol outlines optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters, ensuring high recovery, reproducibility, and low limits of detection.

Introduction: The Rationale for a Dedicated Analytical Method

This compound belongs to the dibenzo[b,f]oxepine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory properties.[1][4] Its chlorinated nature makes it a crucial building block in organic synthesis but also a potential process-related impurity that requires stringent control in pharmaceutical manufacturing.[5] Given the potential for impurities to affect the safety and efficacy of a final drug product, a highly sensitive and selective analytical method is paramount.

This application note addresses the analytical challenges by providing a comprehensive HPLC-MS method. The choice of HPLC-MS is predicated on its ability to separate the analyte from a complex matrix and provide unambiguous identification and quantification based on its mass-to-charge ratio. This approach is particularly advantageous for analyzing trace levels of chlorinated organic compounds.[6]

Experimental Design: A Scientifically Grounded Approach

The following protocol has been developed based on established analytical principles for similar molecular structures, such as loxapine and its derivatives.[7][8][9][10][11]

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation-exchange)

  • Human plasma (or other relevant matrix)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, should be used for accurate quantification. For this protocol, Loxapine-d8 is a suitable choice.

Sample Preparation: Ensuring High Recovery and Matrix Effect Minimization

For the analysis of this compound in a biological matrix like human plasma, a robust sample preparation protocol is essential to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[8][10]

Protocol for Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12] Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[13]

HPLC-MS Instrumentation and Conditions

The chromatographic separation is designed to achieve a sharp peak shape and good resolution from any potential matrix components. A C18 stationary phase is selected for its excellent retention of moderately nonpolar compounds like this compound.

Table 1: HPLC-MS Operating Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Mass Spectrometric Detection: High Selectivity through MRM

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion ([M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The chlorine atom provides a characteristic isotopic pattern that can be used for confirmation.

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound229.0193.010025
This compound (Qualifier)229.0165.010035
Loxapine-d8 (IS)336.2291.210030

Note: These MRM transitions are proposed based on the structure of the analyte and may require optimization.

Workflow and Data Processing

The overall analytical workflow is depicted in the following diagram:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treatment Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-MS analysis workflow from sample preparation to final quantification.

Expected Results and Performance

Based on similar validated methods for related compounds, this protocol is expected to yield excellent performance characteristics.[8][11]

  • Linearity: A linear range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99 is anticipated.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) should be within 15%, and accuracy (%bias) should be within ±15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ is expected to be around 0.1 ng/mL in plasma.

Conclusion

This application note provides a comprehensive and scientifically robust protocol for the HPLC-MS analysis of this compound. The detailed steps for sample preparation, chromatography, and mass spectrometry are designed to provide a reliable and high-throughput method for researchers in pharmaceutical development and related fields. The presented workflow, when validated, will serve as an essential tool for the quality control and safety assessment of pharmaceuticals containing the dibenzo[b,f]oxepine scaffold.

References

Application Notes and Protocols for the NMR Characterization of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of 2-Chlorodibenzo[b,f]oxepine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopic techniques. Dibenzo[b,f]oxepines are a class of compounds with significant interest in medicinal chemistry and drug development.[1] Accurate and unambiguous characterization is paramount for understanding their structure-activity relationships. This document outlines optimized protocols for sample preparation and the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. By explaining the causality behind experimental choices and providing predicted spectral data based on extensive analysis of related structures, this guide serves as a practical resource for researchers engaged in the synthesis and analysis of this important class of molecules.

Introduction: The Structural Significance of this compound

The dibenzo[b,f]oxepine scaffold is a core structural motif in a variety of biologically active molecules, exhibiting properties ranging from antidepressant to antipsychotic and anti-inflammatory activities.[1][2] The introduction of a chlorine substituent at the 2-position of this tricyclic system is anticipated to modulate its electronic properties and biological interactions, making this compound a compound of significant interest.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such small molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity provides a detailed molecular fingerprint. This guide will walk through a systematic NMR approach to confirm the constitution and substitution pattern of this compound.

Calculations have indicated that the dibenzo[b,f]oxepine scaffold is not planar, adopting a basket-like conformation in solution.[1] This non-planarity has important implications for the NMR spectrum, influencing the chemical shifts of the aromatic and olefinic protons.

Experimental Design: A Multi-faceted NMR Approach

A comprehensive structural characterization of this compound necessitates a suite of NMR experiments. The logical workflow for this analysis is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation SamplePrep Dissolve 5-25 mg in 0.6-0.7 mL CDCl₃ H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR Initial Analysis C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) C13_NMR->COSY Confirm Proton Connectivity HSQC HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Assign Quaternary Carbons & Confirm Fragment Linkages Structure Final Structure of This compound HMBC->Structure

Figure 1: A logical workflow for the comprehensive NMR characterization of this compound.

Protocols: From Sample Preparation to Spectral Acquisition

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Adherence to proper sample preparation techniques is critical.

Protocol 1: Preparation of this compound for NMR Analysis

  • Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for dibenzo[b,f]oxepine derivatives. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any suspended particles.

  • Filtration (if necessary): If solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are standard acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

Protocol 2: Acquiring NMR Spectra

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Key Parameters: Standard COSY pulse sequence. Collect at least 2 scans per increment with 256-512 increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Key Parameters: Standard HSQC pulse sequence with multiplicity editing (distinguishes CH/CH₃ from CH₂ signals).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting molecular fragments and assigning quaternary carbons.

    • Key Parameters: Standard HMBC pulse sequence, optimized for a long-range coupling constant of 8-10 Hz.

Predicted Spectral Data and Interpretation

Based on published data for analogous dibenzo[b,f]oxepine derivatives, the following spectral characteristics are predicted for this compound.[1][2]

Predicted ¹H and ¹³C NMR Chemical Shifts

The numbering scheme for this compound used for the assignments in the table below is as follows:

Figure 2: Numbering scheme for this compound.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1~7.3-7.5~129-131Doublet, coupled to H3
2-~132-134Carbon bearing the chlorine atom
3~7.2-7.4~126-128Doublet of doublets, coupled to H1 and H4
4~7.1-7.3~122-124Doublet, coupled to H3
4a-~130-132Quaternary carbon
5a-~155-157Quaternary carbon attached to oxygen
6~7.0-7.2~120-122Aromatic proton
7~7.2-7.4~128-130Aromatic proton
8~7.2-7.4~125-127Aromatic proton
9~7.1-7.3~124-126Aromatic proton
9a-~133-135Quaternary carbon
10~6.9-7.1~130-132Olefinic proton, doublet
11~6.8-7.0~128-130Olefinic proton, doublet
11a-~158-160Quaternary carbon attached to oxygen

Note: These are predicted values and may vary slightly based on experimental conditions.

Interpretation Strategy
  • ¹H NMR Analysis:

    • The aromatic region (approx. 7.0-7.5 ppm) will show a complex pattern of multiplets. The chlorine atom at C2 will influence the chemical shifts of the protons on that ring (H1, H3, H4).

    • The two olefinic protons (H10 and H11) are expected to appear as a pair of doublets (an AX or AB system) in the range of 6.8-7.1 ppm, with a characteristic large coupling constant (³J ≈ 11 Hz).[1]

  • ¹³C NMR Analysis:

    • Expect to see all 14 carbon signals. The carbon attached to the chlorine (C2) will be deshielded. The two carbons attached to the oxygen atom (C5a and C11a) will appear at the downfield end of the spectrum (around 155-160 ppm).

  • 2D NMR for Unambiguous Assignments:

    • COSY: This experiment will be crucial for tracing the connectivity of the protons within each aromatic ring. For example, a cross-peak between the signals at ~7.3-7.5 ppm and ~7.2-7.4 ppm would confirm the coupling between H1 and H3.

    • HSQC: This spectrum will directly link each proton signal to its attached carbon. For instance, the olefinic proton signal at ~6.9-7.1 ppm will show a correlation to the carbon signal at ~130-132 ppm, thus assigning C10.

    • HMBC: This is the key experiment for putting the pieces together.

      • The olefinic proton H10 should show correlations to the quaternary carbons C9a and C11a, confirming the connectivity of the central seven-membered ring.

      • The aromatic proton H1 should show a long-range correlation to C3 and the quaternary carbon C11a.

      • The proton H4 will show correlations to C2 and C5a. These correlations will be vital for unambiguously placing the chlorine atom at the C2 position.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a robust and reliable method for the complete structural characterization of this compound. The protocols and predicted spectral data presented in this application note offer a comprehensive guide for researchers, ensuring accurate and efficient analysis. The systematic application of these NMR experiments will not only confirm the identity of the target molecule but also provide a deeper understanding of its electronic and conformational properties, which is essential for its further development in medicinal chemistry and related fields.

References

Application Notes and Protocols for the Biological Screening of Dibenzo[b,f]oxepines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core is a privileged tricyclic structure in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds.[1][2] Naturally occurring in some medicinal plants and accessible through various synthetic routes, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antipsychotic, anti-inflammatory, antidepressant, and neuroprotective properties.[1][3] This structural motif's versatility makes it a compelling starting point for drug discovery campaigns targeting a variety of human diseases.

A significant body of research highlights the potential of dibenzo[b,f]oxepine derivatives as potent anticancer agents that function as microtubule inhibitors.[1][4][5] Many of these compounds have been shown to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is a clinically validated strategy for cancer therapy.[4] This mechanism of action is particularly promising as it may circumvent certain forms of drug resistance.[6][7] Furthermore, other derivatives have been shown to modulate the activity of G-protein coupled receptors (GPCRs), such as histamine and serotonin receptors, indicating their potential in treating neuropsychiatric disorders.[8]

This document provides a comprehensive, tiered experimental protocol for the biological screening of novel dibenzo[b,f]oxepine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical workflow from high-throughput primary screening to detailed mechanism-of-action studies. The protocols herein are designed to be self-validating, incorporating essential controls and clear decision points to ensure data integrity and guide the selection of promising lead compounds.

A Tiered Approach to Screening Dibenzo[b,f]oxepine Libraries

A successful screening campaign requires a strategic, multi-stage approach to efficiently identify and characterize promising compounds while minimizing resource expenditure on inactive or undesirable molecules.[9][10] We propose a three-tiered screening cascade designed to first identify cytotoxic compounds, then to elucidate their mechanism of action, and finally to confirm their specific molecular targets.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MOA) Elucidation cluster_2 Tier 3: Target Validation & Selectivity Profiling T1_Assay High-Throughput Cytotoxicity Assay (MTT) T2_Assay1 In Vitro Tubulin Polymerization Assay T1_Assay->T2_Assay1 Active Compounds T2_Assay2 Cell Cycle Analysis T1_Assay->T2_Assay2 Active Compounds T3_Assay2 GPCR Binding Assays (e.g., 5-HT2A, H1R) T1_Assay->T3_Assay2 Actives for Neuro-Profiling T3_Assay1 Colchicine Competitive Binding Assay T2_Assay1->T3_Assay1 Tubulin Inhibitors

Caption: A three-tiered screening cascade for dibenzo[b,f]oxepines.

Tier 1: Primary Screening - Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify compounds within the dibenzo[b,f]oxepine library that exhibit cytotoxic or cytostatic effects against relevant human cancer cell lines. A robust, high-throughput assay is essential for this stage.[11][12]

Protocol 1.1: High-Throughput Cytotoxicity Screening via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cell viability.[4] Its simplicity and scalability make it ideal for primary screening.

Recommended Cell Lines: A diverse panel of cell lines is recommended to identify broad-spectrum agents or those with selective toxicity. The NCI-60 panel provides a well-characterized set of human tumor cell lines.[3][14][15] A starting panel could include:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.[3][14]

  • MDA-MB-231: Triple-negative breast adenocarcinoma.[3]

  • HCT116: Colorectal carcinoma.[4]

  • A549: Lung carcinoma.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each dibenzo[b,f]oxepine derivative (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Add the desired final concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

ParameterRecommendationRationale
Primary Endpoint IC₅₀ ValueQuantifies the potency of the cytotoxic effect.
Compound Concentration 7-point, 1:10 dilution series (e.g., 100 µM to 0.01 µM)Establishes a clear dose-response relationship.
Incubation Time 48 or 72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
Controls Vehicle (DMSO), Positive (Doxorubicin), No-cell blankEnsures assay validity and data normalization.
Hit Criterion IC₅₀ < 10 µM in at least one cell lineA common threshold in early-stage cancer drug discovery.

Tier 2: Mechanism of Action (MOA) Elucidation

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") are advanced to secondary assays to investigate their mechanism of action. Based on the known activities of dibenzo[b,f]oxepines, the primary hypothesis to test is the inhibition of tubulin polymerization.[1][4]

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization (GTP-dependent) MT->Tubulin Depolymerization G2M G2/M Phase Arrest Compound Dibenzo[b,f]oxepine (Colchicine-Site Binder) Compound->Block Block->Tubulin Inhibits incorporation into microtubule Apoptosis Apoptosis G2M->Apoptosis

Caption: MOA of dibenzo[b,f]oxepines as microtubule destabilizers.

Protocol 2.1: In Vitro Tubulin Polymerization Assay

Scientific Rationale: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] Polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method.[1][2] This assay provides definitive evidence of whether a hit compound directly targets microtubule dynamics.

Step-by-Step Methodology (Fluorescence-Based):

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich).[8][16] Prepare the tubulin reaction mix on ice, containing purified tubulin (e.g., 2 mg/mL), GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.[1]

  • Plate Preparation: Pre-warm a black, 96-well microplate to 37°C.

  • Compound Addition: Add 5 µL of 10x concentrated test compounds to the appropriate wells. Include positive controls: Paclitaxel (a microtubule stabilizer) and Nocodazole or Colchicine (microtubule destabilizers).[1][6] Also include a vehicle control (DMSO).

  • Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction. The final volume will be 50 µL.[1]

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated samples to the controls. Calculate the rate of polymerization (Vmax) and the maximum polymer mass (Fmax). Determine the IC₅₀ for inhibition of tubulin polymerization.

ParameterRecommendationRationale
Primary Endpoint IC₅₀ for Polymerization InhibitionQuantifies the compound's potency as a direct tubulin inhibitor.
Tubulin Source Purified bovine or porcine brain tubulin (>99% pure)Provides a clean, reproducible system for in vitro analysis.
Positive Controls Paclitaxel (enhancer), Nocodazole (inhibitor)Validates assay performance and helps classify the MOA.
Confirmation Criterion IC₅₀ < 20 µMConfirms that the compound directly interacts with tubulin at relevant concentrations.

Tier 3: Target Validation and Selectivity Profiling

For compounds confirmed as tubulin polymerization inhibitors, the next step is to validate their binding to the specific site on tubulin. For compounds that were cytotoxic but did not inhibit tubulin polymerization, or for projects specifically interested in neuropharmacology, selectivity profiling against a panel of GPCRs is warranted.

Protocol 3.1: Colchicine-Binding Site Competitive Assay

Scientific Rationale: This assay determines if a test compound binds to the colchicine site on β-tubulin.[2] The intrinsic fluorescence of colchicine increases when it binds to tubulin.[17] A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence. This provides strong evidence for the specific binding site of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4).[17]

  • Equilibration: Incubate the tubulin-colchicine mixture at 37°C for 30 minutes to allow binding to reach equilibrium.[17]

  • Baseline Measurement: Measure the baseline fluorescence of the complex (Excitation ~350 nm, Emission ~430 nm).[17]

  • Competitive Binding: Add increasing concentrations of the test compound to the tubulin-colchicine mixture.

  • Incubation: Incubate for a sufficient time to allow the new equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity at each concentration of the test compound.

  • Data Analysis: Plot the decrease in fluorescence against the log of the test compound concentration. Calculate the IC₅₀, which represents the concentration of the test compound required to displace 50% of the bound colchicine. This can be used to calculate the binding affinity (Ki).

Protocol 3.2: GPCR Radioligand Binding Assays (e.g., 5-HT₂A and H₁R)

Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[18] These assays use a radiolabeled ligand with known high affinity and specificity for the target receptor. A test compound's ability to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).[19]

Step-by-Step Methodology (General Protocol):

  • Membrane Preparation: Use membrane preparations from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human 5-HT₂A or H₁R).[20][21]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mepyramine for H₁R), and varying concentrations of the unlabeled test compound.[21][22]

  • Control Wells:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known competing ligand (e.g., 1 µM Ketanserin for 5-HT₂A, 10 µM Mianserin for H₁R).[21][22]

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to reach equilibrium.[19][22]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Determine the IC₅₀ from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols: The Role of the 2-Chlorodibenzo[b,f]oxepine Scaffold in the Development of Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The tricyclic dibenzo[b,f]oxepine framework is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its chlorinated analogue, 2-Chlorodibenzo[b,f]oxepine, and the structurally related nitrogen-containing dibenzo[b,f][1][3]oxazepine core are central to the development of potent antipsychotic agents. This document provides a comprehensive technical guide for researchers and drug development professionals, detailing the synthesis, pharmacology, and analysis of compounds based on these scaffolds, with a primary focus on the pathway to the atypical antipsychotic, Loxapine. We will explore the causality behind synthetic strategies, present detailed, self-validating analytical protocols, and contextualize the structure-activity relationships that govern therapeutic efficacy.

Introduction: Oxepines vs. Oxazepines in Neuroleptic Design

The seven-membered heterocyclic core of dibenzo[b,f]oxepine is a versatile starting point for generating neurologically active compounds.[4] However, for many potent antipsychotics, a critical modification is the introduction of a nitrogen atom into this ring, creating the dibenzo[b,f][1][3]oxazepine scaffold. This structural shift is fundamental to the pharmacology of Loxapine and its metabolite, Amoxapine.[5][6]

While this compound itself is not a direct synthetic precursor to Loxapine, the synthetic strategies and chemical principles for constructing the tricyclic core are closely related. Understanding the synthesis of the oxepine ring provides a valuable foundation for approaching the more complex oxazepine system used in established pharmaceuticals. This guide will delineate both pathways to provide a complete picture for the medicinal chemist.

Oxepine Oxazepine caption Fig 1. Comparison of Core Scaffolds

Caption: Core chemical structures of Dibenzo[b,f]oxepine and Loxapine's Dibenzo[b,f][1][3]oxazepine.

Synthesis of the this compound Scaffold

The construction of the chlorinated oxepine ring can be efficiently achieved through a modern two-step protocol involving an Ullmann-type coupling followed by a Ring-Closing Metathesis (RCM) reaction.[7][8] This approach offers high yields and good functional group tolerance.

Rationale for Method Selection
  • Ullmann Coupling: This classic C-O bond-forming reaction is reliable for creating the diaryl ether intermediate, which is the direct precursor for cyclization. Modern catalysts and ligands have improved yields and reaction conditions.[3]

  • Ring-Closing Metathesis (RCM): RCM is a powerful and versatile method for forming cyclic olefins. The use of Grubbs-type catalysts allows for the efficient closure of the seven-membered ring under relatively mild conditions, a significant advantage over harsher, classical cyclization methods like Friedel-Crafts acylation/reduction.[3][7]

Experimental Protocol: Synthesis via Ullmann Coupling and RCM

G start Reactants: - 4-Chloro-2-vinylphenol - 1-Iodo-2-vinylbenzene ullmann Step 1: Ullmann Coupling (CuI, Salox, Cs2CO3, MeCN, 80°C) start->ullmann intermediate Intermediate: 2-((2-vinylphenyl)oxy)-4-chlorostyrene ullmann->intermediate rcm Step 2: Ring-Closing Metathesis (Grubbs II Catalyst, Toluene, Reflux) intermediate->rcm product Final Product: This compound rcm->product

Caption: Workflow for this compound Synthesis.

Step 1: Ullmann Coupling to form Diaryl Ether Intermediate

  • To a dry Schlenk flask under an inert argon atmosphere, add 4-Chloro-2-vinylphenol (1.0 mmol), 1-Iodo-2-vinylbenzene (1.2 mmol), Copper(I) iodide (CuI, 5 mol%), Salox ligand (2 mol%), and Cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add dry acetonitrile (MeCN, 4 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the purified diaryl ether intermediate (1.0 mmol) in dry, degassed toluene (100 mL, ~0.01 M concentration) in a flask equipped with a reflux condenser under an argon atmosphere.

  • Add a second-generation Grubbs catalyst (e.g., G-II, 5 mol%).

  • Heat the mixture to reflux (approx. 110°C) for 10-12 hours. Monitor the formation of the product and disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

StepKey ReagentsCatalyst/LigandTypical YieldReference
Ullmann Coupling 4-Chloro-2-vinylphenol, 1-Iodo-2-vinylbenzeneCuI / Salox70-85%[7]
RCM Diaryl ether intermediateGrubbs II>90%[7]
Table 1. Summary of Reaction Conditions and Expected Yields.

The Pathway to Loxapine: Synthesis of a Dibenzo[b,f][1][3]oxazepine

The synthesis of Loxapine, an antipsychotic agent, follows a distinct pathway that builds the chlorinated oxazepine core, which is then functionalized with the required N-methylpiperazine side chain.[9] This multi-step process is a cornerstone of its industrial production.

Experimental Protocol: Synthesis of Loxapine

G cluster_0 Part A: Oxazepine Core Formation cluster_1 Part B: Side Chain Addition r1 Reactants: - 2-aminophenol - 2,4-dichlorobenzonitrile condense Step 1: Condensation (Base, DMF) r1->condense i1 Intermediate A: 2-(2-aminophenoxy)-4-chlorobenzonitrile condense->i1 cyclize Step 2: Reductive Cyclization (e.g., Fe/HCl) i1->cyclize i2 Intermediate B (Lactam): 8-Chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one cyclize->i2 activate Step 3: Lactam Activation (e.g., POCl3 or TiCl4) i2->activate i3 Activated Intermediate: 11-Chloro-8-chlorodibenzo[b,f][1,4]oxazepine activate->i3 substitute Step 4: Nucleophilic Substitution (N-methylpiperazine, Toluene) i3->substitute product Final Product: Loxapine substitute->product

Caption: Reaction scheme for the multi-step synthesis of Loxapine.

Step 1: Condensation to form Diarylamine Intermediate

  • In a reaction vessel, combine 2-aminophenol (1.0 eq), 2,4-dichlorobenzonitrile (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

  • Heat the mixture to 120-140°C for 6-12 hours, monitoring by HPLC or TLC until the starting materials are consumed.

  • Cool the reaction and perform an aqueous workup. Precipitate the product by adding water, then filter, wash, and dry the solid to obtain 2-(2-aminophenoxy)-4-chlorobenzonitrile.

Step 2: Reductive Cyclization to form the Lactam Core

  • Suspend the diarylamine intermediate (1.0 eq) and iron powder (4.0 eq) in a mixture of ethanol and water.

  • Heat the suspension to reflux and add concentrated hydrochloric acid dropwise to initiate the reduction of the nitrile and facilitate cyclization.

  • Maintain reflux for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting material.

  • After cooling, neutralize the mixture with an aqueous base (e.g., NaOH solution), filter to remove iron salts, and extract the product with an organic solvent like toluene.

  • Crystallize the product from the organic solvent to yield the key lactam intermediate, 8-Chloro-10,11-dihydrodibenzo[b,f][1][3]oxazepin-11-one.

Step 3 & 4: Lactam Activation and Nucleophilic Substitution

  • Suspend the lactam intermediate (1.0 eq) in a high-boiling solvent such as toluene.

  • Add a chlorinating/activating agent like phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄) (1.5 eq) and heat to reflux to form the reactive 11-chloro imine intermediate.

  • After the activation is complete (1-2 hours), add N-methylpiperazine (2.0 eq) to the reaction mixture.

  • Maintain the temperature to drive the nucleophilic substitution reaction to completion (2-4 hours).

  • Cool the mixture, quench with water, and neutralize with a base. Extract the Loxapine base into an organic solvent.

  • Purify by crystallization or by forming a salt (e.g., Loxapine succinate) to yield the final active pharmaceutical ingredient.

Pharmacology and Structure-Activity Relationship (SAR)

Loxapine's therapeutic effect is primarily mediated through its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10][11] This dual-receptor blockade is a hallmark of "atypical" antipsychotics, contributing to efficacy against both positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects compared to purely D₂-blocking "typical" agents.[11]

  • The Tricyclic Core: The rigid, butterfly-shaped dibenzo[b,f]oxazepine scaffold correctly orients the substituent groups for optimal interaction within the receptor binding pockets.[12]

  • Chlorine Atom at C8: The electron-withdrawing chlorine atom at the 8-position is critical. Substitution patterns on the aromatic rings significantly influence receptor affinity and selectivity.[13][14] Altering the position or number of chloro-substituents can toggle the compound's profile from a dual H₁/5-HT₂ₐ ligand to a selective H₁ antagonist, demonstrating the sensitivity of the pharmacology to this feature.[14]

  • N-methylpiperazine Side Chain: This basic side chain is essential for interacting with key acidic residues (e.g., Aspartate) in the binding pockets of aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

cluster_D2 Dopaminergic Pathway cluster_5HT2A Serotonergic Pathway Loxapine Loxapine D2 Dopamine D2 Receptor Loxapine->D2 Antagonism S2A Serotonin 5-HT2A Receptor Loxapine->S2A Antagonism D2_effect Effect: - Reduces positive symptoms (hallucinations, delusions) - Risk of EPS D2->D2_effect S2A_effect Effect: - Mitigates EPS - Improves negative symptoms - Enhances cortical dopamine release S2A->S2A_effect

Caption: Loxapine's primary mechanism of action at key CNS receptors.

ReceptorLoxapine Affinity (pKi)Amoxapine Affinity (pKi)Pharmacological Implication
Dopamine D₂ HighModerate-HighPrimary antipsychotic effect
Serotonin 5-HT₂ₐ HighHighAtypicality, reduced EPS risk
Histamine H₁ HighHighSedation
Adrenergic α₁ HighModerateOrthostatic hypotension
Muscarinic M₁ ModerateModerateAnticholinergic side effects
Table 2. Generalized Receptor Binding Profile of Loxapine and its Metabolite Amoxapine.[11]

Analytical Protocols for Quality Control

To ensure the purity, identity, and stability of the synthesized Loxapine, a validated analytical method is required. A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard in the pharmaceutical industry.[15][16]

Protocol: RP-HPLC Method for Loxapine and Related Substances

Objective: To separate and quantify Loxapine from its potential process impurities and degradation products.

ParameterConditionRationale
Column C18 Purospher STAR (250mm x 4.6mm, 5µm)Provides excellent hydrophobic retention and peak shape for basic compounds like Loxapine.
Mobile Phase Water:Methanol:Triethylamine:THF (50:40:1:10 v/v/v/v)The combination of organic modifiers and an amine additive (Triethylamine) ensures good resolution and prevents peak tailing by masking residual silanols on the silica support.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6mm ID column, providing good efficiency and reasonable run times.
Detection UV at 254 nmLoxapine has significant absorbance at this wavelength, allowing for sensitive detection.[15]
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Table 3. Validated HPLC Method Parameters.[15]

Procedure:

  • Standard Preparation: Prepare a stock solution of Loxapine reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Loxapine sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor <1.5.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution.

  • Quantification: Identify the Loxapine peak by comparing its retention time with the standard. Quantify impurities against the main peak or a dedicated impurity standard. The method is considered stability-indicating as it can resolve degradants formed under stress conditions (acid/base hydrolysis, oxidation).[15]

Conclusion and Future Perspectives

The this compound scaffold and its related oxazepine derivatives remain a highly productive area for the discovery of CNS-active agents. While the synthesis of Loxapine proceeds through a dedicated oxazepine pathway, the fundamental chemical principles of forming the tricyclic core are shared with oxepine chemistry. Future research may focus on synthesizing novel oxepine and oxazepine analogues with modified substitution patterns to fine-tune receptor selectivity, potentially leading to antipsychotics with improved side-effect profiles or novel polypharmacology for treating complex psychiatric disorders.[14] The development of more efficient, greener synthetic routes, such as those employing C-H activation or flow chemistry, also represents a promising frontier in this field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Reactions for Chlorinated Dibenzo[b,f]oxepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Ullmann C-N and C-O cross-coupling reactions for the synthesis of functionalized chlorinated dibenzo[b,f]oxepine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with using electron-rich, sterically hindered, and less reactive aryl chlorides in this powerful transformation.

The Ullmann reaction, a copper-catalyzed cross-coupling, is a cornerstone of modern synthesis, enabling the formation of key C-O (ether) and C-N (amine) bonds.[1][2] However, its application to deactivated aryl halides like chlorinated dibenzo[b,f]oxepines requires careful optimization and a deep understanding of the reaction's nuances. Traditional Ullmann conditions, which often involved harsh temperatures and stoichiometric copper, are frequently incompatible with complex, functionalized molecules.[3][4] The advent of modern, ligand-accelerated protocols has revitalized the reaction, making it a viable and cost-effective alternative to palladium-catalyzed methods.[5][6]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses the most common issues encountered when coupling amines and alcohols with chlorinated dibenzo[b,f]oxepine scaffolds.

Question: My reaction shows low to no yield. What are the primary factors to investigate?

Answer: Low or nonexistent yield with a chlorinated dibenzo[b,f]oxepine substrate is the most frequent challenge and typically points to one of five areas: catalyst activity, ligand efficacy, base selection, temperature, or solvent choice. Given the low reactivity of aryl chlorides, each parameter is critical.

1. Catalyst and Ligand System: This is the heart of the modern Ullmann reaction.

  • Causality: Aryl chlorides undergo oxidative addition to the copper center much more slowly than aryl bromides or iodides.[5] The ligand's role is to form a copper complex that is electron-rich and sterically appropriate to facilitate this rate-limiting step. Without an effective ligand, the reaction often fails.

  • Solutions:

    • Use a High-Purity Cu(I) Source: The active catalytic species is Cu(I).[7] Ensure you are using a fresh, high-purity Cu(I) salt such as CuI, CuBr, or CuTC (copper(I) thiophene-2-carboxylate). If your CuI is pale green or brown instead of off-white, it may be oxidized and should be replaced.

    • Screen Second-Generation Ligands: For challenging aryl chlorides, first-generation ligands like 1,10-phenanthroline may be insufficient. You must screen a panel of more robust ligands.

      • Oxalic Diamides: Ligands developed by Dawei Ma's group, such as N,N'-dialkyl oxalic diamides, are exceptionally effective for coupling aryl chlorides.[5][6]

      • Amino Acids: Simple, inexpensive ligands like L-proline or N,N-dimethylglycine can be highly effective, particularly for C-O couplings.[1][8]

      • Diamine Derivatives: Benzene-1,2-diamine ligands have been shown to create highly active anionic copper complexes that promote coupling even at room temperature in some cases.

2. Base Selection:

  • Causality: The base serves to deprotonate the nucleophile (the alcohol or amine), making it competent for coupling. An inappropriate base can either fail to deprotonate the nucleophile sufficiently or, if too strong, lead to substrate/product degradation or unwanted side reactions.[7]

  • Solutions:

    • Match Base to Nucleophile: For phenols (C-O coupling), moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For aliphatic alcohols or amines (C-N coupling), a stronger base like K₃PO₄ or t-BuOK may be necessary.

    • Consider Solubility: Cesium carbonate (Cs₂CO₃) is often superior not just due to its basicity but also its solubility in organic solvents, which can improve reaction kinetics.

3. Reaction Temperature and Solvent:

  • Causality: Traditional Ullmann reactions required temperatures >200 °C.[3] Modern ligand systems have lowered this to the 80-140 °C range, but sufficient thermal energy is still needed to overcome the activation barrier for aryl chlorides. The solvent must be high-boiling and capable of dissolving the reagents and intermediates.

  • Solutions:

    • Use a High-Boiling Aprotic Solvent: DMF, DMSO, NMP, or dioxane are common choices.[3][9] Toluene or xylene can also be effective, particularly for C-O couplings, and may reduce side reactions.[10] Ensure the solvent is anhydrous.

    • Optimize Temperature Incrementally: Start in the 100-120 °C range. If no reaction occurs, increase the temperature in 10 °C increments. If you observe decomposition, lower the temperature.

Question: I'm observing significant dehalogenation of my chlorinated starting material. How can I prevent this?

Answer: Dehalogenation (replacement of -Cl with -H) is a common side reaction, especially under harsh conditions.[9][11]

  • Causality: This side reaction is often initiated by trace amounts of water or other protic impurities, which can protonate organocopper intermediates. It can also be promoted by excessively high temperatures or overly strong bases that degrade the solvent or substrate.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry your glassware in an oven. Use anhydrous, degassed solvents. Handle hygroscopic bases (like K₃PO₄) in a glovebox or dry them before use.

    • Lower the Reaction Temperature: Dehalogenation often has a high activation energy. Reducing the temperature may slow this undesired pathway more than the desired coupling reaction.

    • Use a Milder Base: If using a very strong base like t-BuOK, consider switching to K₃PO₄ or Cs₂CO₃.

    • Inert Atmosphere: While many modern protocols are more robust, maintaining a positive pressure of an inert gas (Nitrogen or Argon) is crucial to prevent oxygen from deactivating the catalyst and to minimize moisture.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best copper source for coupling with a chlorinated dibenzo[b,f]oxepine?

A1: The most reliable and commonly used copper source is Copper(I) Iodide (CuI) .[7] It is generally considered the most active form. While other Cu(I) sources like CuBr or CuCl can be used, CuI often provides the best balance of reactivity and stability. Cu(II) sources can sometimes be effective but require in-situ reduction to the active Cu(I) state, which can complicate the reaction.[3] Using high-purity, fresh CuI is one of the simplest ways to improve reproducibility.[12]

Q2: What is the mechanistic role of the ligand, and why are second-generation ligands better for aryl chlorides?

A2: The ligand is crucial for stabilizing the Cu(I) catalyst, increasing its solubility, and, most importantly, facilitating the oxidative addition of the aryl chloride. The ligand coordinates to the copper center, increasing its electron density. This "electron-rich" copper complex is more nucleophilic and can more readily engage in the oxidative addition step with the electron-poor carbon of the C-Cl bond.

Second-generation ligands, such as N,N'-disubstituted oxalic diamides, are superior for aryl chlorides because they are typically bidentate and form a more stable and highly active catalytic complex.[6] This enhanced stability and activity allow the catalytic cycle to turn over efficiently even with the less reactive C-Cl bond, often under milder conditions and with lower catalyst loadings than older ligand systems.[5][6]

Q3: Which base should I start with for my optimization?

A3: A good starting point depends on your nucleophile:

  • For C-O coupling with phenols: Start with Cesium Carbonate (Cs₂CO₃) . Its high solubility and moderate basicity make it an excellent general choice.

  • For C-N coupling with amines or C-O coupling with aliphatic alcohols: Start with Potassium Phosphate (K₃PO₄) . It is a strong, non-nucleophilic base that is effective for deprotonating a wide range of amines and alcohols without causing excessive side reactions.[9]

Q4: Can this reaction be performed without a ligand?

A4: While some Ullmann reactions on activated aryl halides or with specific substrates can proceed without a ligand, it is highly unlikely to work for a deactivated substrate like a chlorinated dibenzo[b,f]oxepine.[13] The absence of a ligand typically necessitates very high temperatures (>200 °C), which would likely lead to decomposition and dehalogenation.[3] For this specific application, a ligand is considered essential.

Visualization of Key Processes
Catalytic Cycle for Ullmann C-O Coupling

The diagram below illustrates the generally accepted catalytic cycle for a ligand-accelerated Ullmann ether synthesis. The process for C-N coupling is analogous.

Ullmann_Cycle cluster_caption Fig. 1: Catalytic Cycle catalyst L-Cu(I)-X intermediate1 L-Cu(I)-OR catalyst->intermediate1 + R-OH - HX intermediate2 L-Cu(III)(Ar)(OR)X product Ar-OR intermediate2->product p1->intermediate2 p3->catalyst Reductive Elimination

Caption: Simplified catalytic cycle for Ullmann C-O coupling.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow cluster_caption Fig. 2: Troubleshooting Flow start Start: Low/No Yield check_reagents Check Reagents: - Fresh Cu(I) source? - Anhydrous solvent/base? - Substrate purity? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Replace/Purify Reagents & Rerun check_reagents->reagents_bad No check_ligand Is the Ligand Appropriate for Ar-Cl? reagents_ok->check_ligand ligand_ok Screen Other Parameters check_ligand->ligand_ok Yes ligand_bad Screen Potent Ligands: - Oxalic Diamides - Amino Acids - Diamines check_ligand->ligand_bad No/ Unsure check_temp Increase Temperature (e.g., 110°C -> 130°C) ligand_ok->check_temp check_base Screen Bases: - K₃PO₄ - Cs₂CO₃ - t-BuOK ligand_ok->check_base caption A systematic workflow for diagnosing failed reactions.

Caption: A systematic workflow for diagnosing failed reactions.

Optimization Parameters for Aryl Chlorides

The following table summarizes starting points and optimization strategies for key reaction parameters.

ParameterRecommended Starting ConditionOptimization Strategy & Rationale
Copper Source CuI (5-10 mol%)Use fresh, high-purity Cu(I) iodide. Higher catalyst loading (up to 20 mol%) can be screened for very difficult couplings, but may increase side reactions.
Ligand N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%) or L-Proline (20 mol%)If starting ligand fails, screen a more potent one like an oxalic diamide derivative. The ligand is the most critical variable for activating aryl chlorides.[5][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Base strength must be matched to the pKa of the nucleophile. If reaction is slow, a stronger base (e.g., K₃PO₄ -> t-BuOK) may help. If decomposition occurs, use a milder base (e.g., K₃PO₄ -> K₂CO₃).
Solvent Dioxane or ToluenePolar aprotic solvents (DMF, DMSO) are common but can sometimes lead to side reactions at high temperatures. Non-polar solvents like toluene or xylene can be cleaner alternatives.[10] Ensure the solvent is anhydrous.
Temperature 110 °CIf no reaction, increase temperature incrementally to 120-140 °C. Monitor for signs of decomposition (darkening of the reaction mixture).
General Experimental Protocol

This protocol provides a validated starting point for the Ullmann coupling of a chlorinated dibenzo[b,f]oxepine with a generic amine nucleophile.

1. Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the chlorinated dibenzo[b,f]oxepine (1.0 eq), CuI (0.10 eq), the chosen ligand (e.g., N,N'-dimethylethylenediamine, 0.20 eq), and K₃PO₄ (2.5 eq).

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

2. Addition of Reagents:

  • Through the septum, add the amine nucleophile (1.2-1.5 eq). If the nucleophile is a solid, it can be added in the first step with the other solids.

  • Add anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

3. Reaction Execution:

  • Place the sealed vessel in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 110 °C).

  • Stir the reaction vigorously for the intended duration (typically 12-24 hours).

4. Monitoring and Work-up:

  • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired functionalized dibenzo[b,f]oxepine.

References

Technical Support Center: Synthesis of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chlorodibenzo[b,f]oxepine. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide, structured in a user-friendly question-and-answer format, addresses specific experimental challenges, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and which should I choose?

The synthesis of the dibenzo[b,f]oxepine core, and by extension its 2-chloro derivative, is primarily achieved through intramolecular cyclization reactions. The two most prevalent and adaptable methods are the Intramolecular Ullmann-type Ether Synthesis and the Friedel-Crafts Cyclization .

  • Intramolecular Ullmann-type Ether Synthesis: This is a robust method involving the copper-catalyzed cyclization of a suitably substituted diaryl ether precursor. For this compound, this would typically involve a molecule containing a phenol and a leaving group (often a halide) on the adjacent aromatic ring. Modern protocols often utilize palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope.[1][2] This method is often favored for its reliability and predictability.

  • Friedel-Crafts Cyclization: This classic acid-catalyzed reaction involves the intramolecular electrophilic aromatic substitution of a derivative of 2-phenoxyphenylacetic acid. The strong acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid) promotes the formation of an acylium ion, which then attacks the adjacent aromatic ring to form the seven-membered ring.[2][3][4] While effective, this method can be sensitive to the electronic nature of the substituents on the aromatic rings and may require careful optimization to avoid side reactions.

The choice between these routes depends on the availability of starting materials, desired scale, and the specific substitution pattern of your precursors. The Ullmann-type reaction is often more versatile for a wider range of substituted analogues.

Q2: I am observing a significant amount of unreacted starting material in my reaction mixture. How can I improve the conversion?

Incomplete conversion is a common issue that can often be resolved by systematically evaluating and optimizing your reaction conditions.

For Intramolecular Ullmann-type Ether Synthesis:

  • Catalyst Activity: Ensure your copper catalyst is active. For solid copper catalysts, activation by reduction of a copper salt (e.g., copper sulfate with zinc) may be necessary.[1] For palladium or nickel-catalyzed reactions, the choice of ligand is crucial for catalyst stability and activity.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (100-200 °C) to proceed at a reasonable rate.[5] If you are observing low conversion, a gradual increase in temperature or prolonged reaction time may be beneficial. Monitor the reaction progress by TLC or HPLC to avoid degradation of the product.

  • Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) is typically required to deprotonate the phenolic hydroxyl group. The solvent should be high-boiling and polar (e.g., DMF, NMP) to facilitate the reaction.[1]

For Friedel-Crafts Cyclization:

  • Strength and Stoichiometry of the Lewis Acid: Friedel-Crafts acylations typically require a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the product ketone can form a complex with the catalyst.[4] Ensure you are using a sufficient amount of a high-quality, anhydrous Lewis acid.

  • Anhydrous Conditions: These reactions are highly sensitive to moisture, which can quench the Lewis acid catalyst. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Reaction Temperature: While some Friedel-Crafts reactions can be performed at room temperature, others may require heating to overcome the activation energy barrier. A gradual increase in temperature should be explored.

Q3: My purified product contains an impurity with a similar mass to the starting material. What could this be?

An impurity with a mass similar to your starting material is likely a hydrolysis product . This is particularly relevant if your synthetic route involves an intermediate that is sensitive to water, or if the work-up procedure involves aqueous solutions.

For instance, in a multi-step synthesis, an intermediate ester or amide might hydrolyze back to the corresponding carboxylic acid or amine. In the context of this compound synthesis, if a precursor contains a labile functional group, hydrolysis during an aqueous work-up is a possibility.

Troubleshooting:

  • Minimize Contact with Water: If hydrolysis is suspected, minimize the exposure of your reaction mixture and product to water during the work-up. Use anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) and consider alternative purification methods that do not involve aqueous phases.

  • pH Control: The pH of the aqueous work-up can significantly influence hydrolysis. Adjusting the pH to be neutral or slightly basic may suppress the hydrolysis of certain functional groups.

  • Analytical Identification: Use LC-MS to confirm the molecular weight of the impurity. The mass difference between the impurity and the starting material can often provide a clue as to the nature of the hydrolysis (e.g., loss of an ester group and addition of a proton).

Q4: I am seeing impurities with higher molecular weights than my product, some with additional chlorine atoms. What are these and how can I avoid them?

The presence of impurities with higher molecular weights, especially those containing additional chlorine atoms, strongly suggests the formation of over-chlorinated byproducts and/or dimeric impurities .

  • Over-chlorinated Byproducts: Under harsh reaction conditions, particularly in Friedel-Crafts reactions or other electrophilic aromatic substitutions, chlorination can occur on the aromatic rings of the dibenzo[b,f]oxepine core, leading to the formation of di- or tri-chlorinated impurities. The presence of a chloro substituent on the starting material can sometimes direct further chlorination.

    Mitigation Strategies:

    • Milder Reaction Conditions: Use the mildest possible reaction conditions that still afford a reasonable conversion rate. This includes using lower temperatures and shorter reaction times.

    • Less Reactive Reagents: If using a Friedel-Crafts type reaction, consider using a less reactive Lewis acid or a smaller stoichiometric excess.

  • Dimeric Impurities: Reactive intermediates in the reaction mixture can sometimes dimerize, leading to impurities with approximately double the molecular weight of the desired product. In Ullmann-type reactions, homocoupling of the aryl halide starting material can also occur, leading to the formation of a biaryl byproduct.[5]

    Mitigation Strategies:

    • High Dilution: For intramolecular reactions, running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular dimerization.

    • Controlled Addition of Reagents: Slow, controlled addition of a key reagent can help to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete reaction- Increase reaction temperature and/or time. - Ensure catalyst is active and used in sufficient quantity. - Use a stronger base or a more appropriate solvent.
Product degradation- Monitor the reaction closely and stop it once the starting material is consumed. - Avoid excessive heating.
Poor recovery during work-up- Optimize extraction and purification procedures. - Ensure the pH of aqueous washes is appropriate to prevent product loss.
Multiple Spots on TLC/Peaks in HPLC Formation of byproducts- See FAQs on specific byproducts (hydrolysis, over-chlorination, dimers). - Optimize reaction conditions (temperature, time, stoichiometry).
Contaminated starting materials- Purify starting materials before use. - Verify the purity of starting materials by NMR or HPLC.
Product is Difficult to Purify Byproducts with similar polarity- Employ a different purification technique (e.g., recrystallization from a different solvent system, preparative HPLC). - Consider derivatizing the product or byproduct to alter its polarity for easier separation.
Presence of colored impurities- Treat the crude product with activated charcoal. - Optimize the reaction to minimize the formation of colored degradation products.

Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for optimizing your synthesis. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Technique Application in Byproduct Identification
High-Performance Liquid Chromatography (HPLC) - The primary tool for assessing the purity of the final product and monitoring reaction progress. - A well-developed HPLC method can separate the desired product from various impurities, allowing for their quantification.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Provides the molecular weight of each separated component, which is invaluable for identifying unknown impurities. - Can quickly confirm the presence of expected byproducts like hydrolysis products, over-chlorinated species, and dimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information about the product and any isolated impurities. - ¹H and ¹³C NMR spectra can be used to confirm the structure of the desired product and to elucidate the structures of unknown byproducts.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) - Useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Purity Analysis

This protocol provides a starting point for developing a specific HPLC-MS method for your this compound synthesis.

  • Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity. A typical gradient might be 95:5 A:B to 5:95 A:B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength where the product and expected impurities absorb (e.g., 254 nm). Mass spectrometry detection in positive ion mode with a suitable mass range to observe the molecular ions of the expected product and byproducts.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathways to this compound

SynthesisPathways cluster_ullmann Intramolecular Ullmann-type Ether Synthesis cluster_fc Friedel-Crafts Cyclization U_Start Diaryl Ether Precursor U_Product This compound U_Start->U_Product Cu, Pd, or Ni catalyst, Base FC_Start 2-Phenoxyphenylacetic Acid Derivative FC_Product This compound FC_Start->FC_Product Strong Acid (e.g., PPA, AlCl3)

Caption: Common synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Impurity Identification

ImpurityTroubleshooting cluster_analysis Molecular Weight Analysis cluster_conclusion Potential Byproduct Start Impurity Detected in HPLC LCMS Analyze by LC-MS Start->LCMS MW Determine Molecular Weight LCMS->MW MW_Similar MW ≈ Starting Material MW->MW_Similar MW_Higher MW > Product MW->MW_Higher MW_Double MW ≈ 2 x Product MW->MW_Double Hydrolysis Hydrolysis Product MW_Similar->Hydrolysis OverChlorination Over-chlorinated Product MW_Higher->OverChlorination Dimer Dimeric Impurity MW_Double->Dimer

Caption: A logical workflow for identifying common impurities.

References

Technical Support Center: Purification Strategies for 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorodibenzo[b,f]oxepine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this key heterocyclic compound. Dibenzo[b,f]oxepine derivatives are a critical scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] Achieving high purity is paramount for reliable downstream applications, from biological screening to API synthesis.

This document provides field-proven insights, troubleshooting guides for common purification challenges, and detailed protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed purification strategies for compounds in the dibenzo[b,f]oxepine class are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities.[3] It is particularly useful for removing both more polar and less polar contaminants, as well as side-products from the synthesis.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure crude product (>90%). It can be highly efficient for large-scale purification, often yielding material of very high purity if a suitable solvent system is identified.[4]

Q2: How do I choose the best purification strategy for my sample?

The optimal strategy is determined by the nature and quantity of impurities. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

Diagram 1: Purification Strategy Selection

G start Analyze Crude Product (TLC or HPLC) decision1 Are impurities well-separated from the product spot/peak? start->decision1 decision2 Is the crude product >90% pure? decision1->decision2  Yes   chromatography Proceed with Flash Column Chromatography decision1->chromatography  No   recrystallization Attempt Recrystallization decision2->recrystallization  Yes   combo Purify by Chromatography, then Recrystallize final fractions for highest purity. decision2->combo  No   end High Purity Product chromatography->end recrystallization->end combo->end

Q3: What are the most reliable analytical techniques to confirm the purity of this compound?

A multi-pronged approach is recommended for a comprehensive and defensible purity assessment.

  • HPLC-MS: This is the gold standard for purity determination of pharmaceutical compounds and intermediates.[5] It offers high resolving power to separate structurally similar impurities and provides mass data for their identification. A reversed-phase C18 column is typically effective.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and detecting impurities with distinct proton signals. For rigorous purity assessment, quantitative NMR (qNMR) against a certified internal standard is highly recommended as an orthogonal technique.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While effective for volatile compounds, dibenzo[b,f]oxepines may have lower volatility, potentially requiring derivatization to prevent thermal degradation in the instrument.[5] It is best used as a supplementary technique to identify volatile organic impurities or starting materials.

Q4: What are the common impurities I should expect during the synthesis and purification of this compound?

Impurities typically arise from the synthetic route employed. Common synthetic pathways include Ullmann-type couplings, ring-closing metathesis, and intramolecular nucleophilic aromatic substitutions (SNA_r_).[6][7][8] Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted 2-bromophenol or 2-fluorobenzaldehyde derivatives.

  • Reaction Intermediates: Incomplete ring closure can leave acyclic precursors in the crude mixture.

  • Side-Products: Harsh reaction conditions (e.g., high temperatures) can lead to degradation or the formation of isomers and over-chlorinated species.[4]

  • Solvent Residues: Residual high-boiling point solvents like DMF or toluene used during the synthesis.

Troubleshooting Purification Challenges

Problem 1: My compound and a key impurity are co-eluting during column chromatography.

This is a common issue indicating that the polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system.

Causality: The mobile phase (eluent) is either too polar, moving both compounds up the column too quickly, or not selective enough to differentiate between their interactions with the silica gel stationary phase.

Solutions:

  • Decrease Eluent Polarity: Systematically reduce the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%). This increases the retention time on the silica gel and can enhance separation.

  • Change Solvent System: The selectivity of the separation can be altered by changing the solvents. If a hexane/ethyl acetate system fails, try a different system with different chemical properties, such as dichloromethane/methanol or toluene/acetone.

  • Switch Stationary Phase: If silica gel (a polar, acidic support) is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very nonpolar compounds, reversed-phase chromatography (C18 silica) may be necessary, though this is less common for preparative flash chromatography.

Diagram 2: Troubleshooting Poor Chromatographic Separation

G start Poor Separation (Co-elution) step1 Analyze TLC with current eluent start->step1 decision1 Are Rf values > 0.5? step1->decision1 action1 Decrease eluent polarity (e.g., lower % EtOAc) decision1->action1 Yes action2 Try a different solvent system (e.g., DCM/MeOH) decision1->action2 No decision2 Separation Improved? action1->decision2 action2->decision2 action3 Consider alternative stationary phase (Alumina, C18) decision2->action3 No end Successful Separation decision2->end Yes action3->end

Problem 2: My this compound oiled out or failed to crystallize during recrystallization.

This occurs when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when impurities are present at a level that inhibits crystal lattice formation.

Causality: The solution remains supersaturated, or the impurities disrupt the nucleation process required for crystallization. Oiling out happens when the solid's melting point is lower than the boiling point of the solvent, and it comes out of solution as a liquid phase.

Solutions:

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

    • Seed: Add a tiny crystal of previously purified this compound to the cooled, supersaturated solution.

    • Reduce Temperature: Cool the solution further using an ice-salt bath or a freezer, but do so slowly to encourage crystal growth rather than precipitation.

  • Re-evaluate the Solvent System:

    • If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.

    • If an oil formed, redissolve it by adding more of the primary solvent and heating. Then, either allow it to cool much more slowly or add an anti-solvent as described above.

Problem 3: My final product shows low purity by HPLC despite successful purification.

This can be a frustrating result, often pointing to compound instability, contamination after purification, or limitations of the initial purification method.

Causality:

  • Degradation: Some heterocyclic compounds can be sensitive to residual acid/base from chromatography, light, or air (oxidation) over time.

  • Contamination: The product may have been contaminated during solvent removal or handling.

  • Co-elution of a UV-inactive Impurity: If your initial TLC/column was monitored only by UV, an impurity that does not have a chromophore may have co-eluted undetected, but is now visible by MS or a universal detector like CAD in the HPLC.

Solutions:

  • Re-purify: If the impurity is significant, a second purification step using an orthogonal method is advised. If you used chromatography, try recrystallization, and vice-versa.

  • Check for Degradation: Re-analyze a sample of the crude material. If the impurity is not present or is at a lower level, your compound may be degrading during or after purification. Ensure solvents are evaporated at low temperatures and consider storing the final product under an inert atmosphere (nitrogen or argon) away from light.

  • Use a Staining Agent for TLC: When developing your chromatography method, in addition to UV visualization, stain your TLC plates with a universal stain (like potassium permanganate or vanillin) to visualize non-UV active impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • TLC Analysis: Develop a TLC solvent system that provides good separation and results in a retention factor (R_f_) of ~0.3 for this compound. A common starting point is a mixture of hexanes and dichloromethane or hexanes and ethyl acetate.[3]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column using the "slurry method": mix the silica gel with the initial, low-polarity eluent and pour it into the column. Allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions systematically. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the target compound.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

ParameterRecommended SystemPurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent for separating compounds of varying polarities.[3]
Mobile Phase Hexanes/Dichloromethane or Hexanes/Ethyl AcetateStart with low polarity (e.g., 5% polar solvent) and increase as needed.
Visualization UV light (254 nm) and/or a chemical stainAllows for detection of the aromatic product and other potential impurities.
Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture (using a water bath or heating mantle) and add more solvent in portions until the solid is fully dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent SystemCompound SolubilityUse Case
Single Solvent High when hot, low when coldIdeal for simple recrystallization (e.g., ethanol, isopropanol).
Two-Solvent (miscible) Soluble in solvent 'A', insoluble in solvent 'B'Used when no single solvent is ideal. Dissolve in 'A', add 'B' until cloudy. (e.g., Toluene/Petroleum Ether).[4]
Protocol 3: Purity Assessment by HPLC-MS

This method is adapted from a standard protocol for a structurally related compound, 11-Chlorodibenzo[b,f]oxazepine, and serves as an excellent starting point.[5]

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500 to cover the parent compound and expected impurities.

  • Data Analysis: Integrate the peak area of the main compound and all impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

References

Technical Support Center: Synthesis of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[b,f]oxepine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve experimental outcomes, and troubleshoot common challenges. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve higher yields and purity with confidence.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common bottlenecks in the synthesis?

A: Low overall yield is a frequent challenge that typically points to issues in one of two key stages: the initial diaryl ether formation or the subsequent intramolecular cyclization.

  • Diaryl Ether Formation (Ullmann Condensation): This step is highly sensitive to reaction conditions. Common causes for low yield include catalyst deactivation, incomplete reaction due to insufficient temperature, or side reactions like homo-coupling of the starting materials. The choice of copper catalyst, ligand, base, and solvent are all critical variables that must be optimized.[1]

  • Intramolecular Cyclization (e.g., Friedel-Crafts type): The ring-closing step to form the seven-membered oxepine ring can be difficult. The reaction may stall if the activation energy is not met. Conversely, conditions that are too harsh (e.g., overly strong acid catalysts or high temperatures) can lead to the formation of undesired side products or decomposition of the starting material.[2][3]

  • Purification Losses: The final product and intermediates can be lost during aqueous workups, extractions, or chromatography. Careful optimization of purification protocols is essential to maximize recovery.[4]

Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating significant impurity formation. What are the likely side products?

A: Impurity profiles can be complex, but several common side products are frequently observed:

  • Unreacted Starting Materials: The most straightforward impurity is the presence of unreacted precursors from either the ether formation or cyclization step.

  • Homo-coupled Byproducts: During an Ullmann-type reaction, both the phenol and the aryl halide can couple with themselves, leading to symmetrical biaryl impurities that can be difficult to separate.

  • Over-chlorinated Products: If chlorination is performed on the dibenzo[b,f]oxepine core, or if harsh chlorinating agents are used on precursors, di- or tri-chlorinated impurities can form.[5]

  • Positional Isomers: Depending on the cyclization strategy (e.g., Friedel-Crafts), the ring closure may occur at an unintended position on the aromatic ring, leading to isomeric impurities.

  • Hydrolysis Products: The target molecule can be sensitive to moisture, especially under acidic or basic conditions during workup, potentially leading to ring-opened or other hydrolysis-derived impurities.[5]

Q3: How do I confirm the identity and purity of my final this compound product?

A: A multi-technique approach is essential for unambiguous confirmation and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can effectively separate the main product from most impurities.[6]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial for identifying impurities by their molecular weights, which helps in diagnosing the source of side reactions.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule, confirming the correct regiochemistry and structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a useful supplementary technique, especially for identifying volatile impurities. However, derivatization may be necessary for a compound like this compound to improve its volatility.[6]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues in a problem-solution format.

Issue 1: The Ullmann Condensation for Diaryl Ether Synthesis is Stalling or Giving Low Yield.

The formation of the 2-chloro-substituted diaryl ether is a critical precursor step. If this reaction is inefficient, the overall yield will be severely compromised.

References

Technical Support Center: Scale-Up Synthesis of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[b,f]oxepine. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this important synthetic intermediate from the lab bench to pilot and production scales. As a key precursor to pharmaceuticals like Loxapine, a reliable and scalable synthesis is critical.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common hurdles and decision points encountered during scale-up. We will explore the causality behind experimental choices, troubleshoot common failures, and provide robust, self-validating methodologies.

Overview of Primary Synthetic Challenges

The synthesis of the dibenzo[b,f]oxepine core is non-trivial, primarily due to the energetic requirements of forming the seven-membered central ring.[3][4] Most industrially viable routes involve a two-stage process: first, the construction of a diaryl ether intermediate, and second, an intramolecular cyclization to form the oxepine ring. Challenges in scale-up often relate to:

  • Harsh Reaction Conditions: Many cyclization methods require high temperatures or strong acids, leading to impurity formation.

  • Catalyst Efficiency and Removal: Copper- or palladium-catalyzed reactions are common, but catalyst deactivation, loading, and removal can be problematic on a larger scale.[5]

  • Byproduct Formation: Side reactions such as dimerization, rearrangement, or incomplete cyclization can significantly complicate purification.

  • Physical Processing: Handling large volumes of solvents, managing exotherms, and ensuring efficient mixing are critical operational challenges.

Below, we address the most pressing issues in a practical question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial Ullmann-type coupling to form the diaryl ether intermediate is low-yielding and inconsistent upon scale-up. What are the critical parameters to investigate?

A: This is a very common issue. The Ullmann condensation, while a classic method for C-O bond formation, is notoriously sensitive to several factors that are exacerbated during scale-up.[5][6] The primary cause of failure is often a combination of catalyst deactivation, insufficient mass transfer, and the presence of moisture.

Causality and Expert Insights: The reaction mechanism involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a phenoxide and reductive elimination. Each step is influenced by the choice of catalyst, ligand, base, and solvent. On a larger scale, localized overheating or poor mixing can lead to catalyst agglomeration and decomposition, while inadequate drying can poison the catalytic cycle.

Troubleshooting Steps & Solutions:

  • Rigorously Control for Moisture: Ensure all starting materials, solvents, and the reactor itself are anhydrous. On scale, this means using dry solvents (<50 ppm water), drying solid reagents in a vacuum oven, and performing the reaction under a dry nitrogen or argon atmosphere.

  • Optimize the Catalyst System: While traditional copper powder can work, modern systems offer better reactivity and consistency.

    • Catalyst Source: CuI is generally preferred over Cu(0) or Cu(II) salts as it is the active catalytic species.

    • Ligands: The addition of ligands like L-proline, DMEDA, or Salox can stabilize the copper catalyst, improve solubility, and accelerate the reaction, often allowing for lower reaction temperatures.[7]

    • Catalyst Loading: While lab-scale experiments might use 10-20 mol% copper, process optimization should aim for <5 mol% to minimize cost and downstream purification burdens.

  • Select the Appropriate Base: The base is critical for deprotonating the phenol.

    • Strength: A strong, non-nucleophilic base is required. K₂CO₃ or Cs₂CO₃ are common choices. Cs₂CO₃ is more expensive but often gives superior results due to its higher solubility in organic solvents.[8]

    • Physical Form: Ensure the base is a fine, dry powder to maximize surface area and reactivity.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typical. However, their removal and potential for decomposition at high temperatures can be problematic on scale. Consider alternatives like Toluene or Dioxane if the reactivity allows.

  • Monitor Mixing Efficiency: In a large reactor, inefficient stirring can create "hot spots" where side reactions occur and "dead spots" where the reaction stalls. Ensure the agitator design provides good top-to-bottom turnover of the slurry.

The following diagram outlines a decision-making process for troubleshooting this critical step.

G start Low Yield in Ullmann Coupling check_moisture Verify Anhydrous Conditions (<50 ppm H2O) start->check_moisture Is system dry? check_moisture->start No, dry system & retry check_reagents Assess Reagent Quality (Phenol, Aryl Halide) check_moisture->check_reagents Yes check_reagents->start No, purify/replace & retry optimize_catalyst Optimize Catalyst System (Cu Source, Ligand, Loading) check_reagents->optimize_catalyst Yes, reagents pure optimize_base Evaluate Base (K2CO3 vs Cs2CO3, Particle Size) optimize_catalyst->optimize_base optimize_conditions Adjust Reaction Conditions (Temperature, Time, Solvent) optimize_base->optimize_conditions success High Yield Achieved optimize_conditions->success

Caption: Troubleshooting workflow for Ullmann coupling.

Q2: The intramolecular cyclization step to form the oxepine ring is failing. What are the most common and effective cyclization strategies for this system on a large scale?

A: Forming the seven-membered ring is the crux of the synthesis. The choice of strategy depends heavily on the functional groups present on the diaryl ether precursor. The most common industrial approaches are variations of the Friedel-Crafts reaction or the Pschorr cyclization.

This approach typically involves a precursor like a 2-(phenoxymethyl)benzoic acid or a related ketone. The cyclization is then promoted by a strong acid.

  • Causality and Expert Insights: The reaction proceeds via an electrophilic aromatic substitution where a carbocation (generated from a carboxylic acid, acyl chloride, or alcohol) attacks the adjacent aromatic ring. The challenge on scale is controlling the reaction, as strong acids at high temperatures can cause charring and sulfonation (if using H₂SO₄) or other side reactions. Polyphosphoric acid (PPA) is a common choice as it acts as both the acid catalyst and a dehydrating agent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a more potent and often cleaner alternative.

  • Scale-Up Challenges & Solutions:

    • Viscosity: PPA is extremely viscous, making stirring and product isolation difficult. Ensure your reactor's motor and agitator can handle high-viscosity media. Quenching the reaction mixture into a large volume of ice water is standard for work-up.

    • Exotherm Control: The initial mixing of reagents with PPA or Eaton's reagent can be exothermic. Use a jacketed reactor with good temperature control and add the substrate portion-wise.

    • Material Compatibility: Strong acids are corrosive. Ensure your reactor is glass-lined or made of a compatible alloy.

This route involves the intramolecular cyclization of a diazonium salt, typically catalyzed by copper.[9][10] It is a powerful method but requires careful handling of potentially unstable diazonium intermediates.

  • Causality and Expert Insights: An aromatic amine on one ring is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid). This highly reactive intermediate then undergoes an intramolecular radical cyclization, promoted by Cu(I), to form the biaryl bond and close the ring, with the extrusion of N₂ gas.[11]

  • Scale-Up Challenges & Solutions:

    • Diazonium Stability: Diazonium salts can be explosive when isolated and dry. The reaction should always be run in solution at low temperatures (0-5 °C) and the intermediate used immediately without isolation.

    • Off-Gassing: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

    • Redox Side Reactions: The diazonium salt can be reduced back to an amine or participate in other unwanted reactions if not consumed quickly by the cyclization pathway. Maintaining a consistent low temperature and ensuring efficient mixing are key.

FeatureFriedel-Crafts (PPA)Pschorr Cyclization
Precursor Diaryl ether with carboxylic acid/ketoneDiaryl ether with amine group
Key Reagents Polyphosphoric Acid (PPA), Eaton's ReagentNaNO₂, HCl, Cu catalyst
Temperature High (80-150 °C)Low (0-5 °C)
Key Hazard Corrosive, highly viscous, difficult workupUnstable diazonium intermediate, N₂ gas evolution
Typical Yield Moderate to GoodModerate
Scale-Up Notes Requires high-torque agitation and careful quench.Requires excellent temperature control and venting.
Q3: I'm struggling with the final purification of this compound. What are the best methods for achieving high purity (>99.5%) on a multi-kilogram scale?

A: Purification is often the most significant bottleneck in a scale-up campaign. The choice of method depends on the physical properties of the product and the nature of the impurities. For this compound, which is a solid, a combination of crystallization and/or column chromatography is typically used.

Expert Insights: The key is to identify the major impurities via LC-MS and NMR and then design a purification strategy that selectively removes them. Common impurities include unreacted starting material, regioisomers, and byproducts from side reactions like dimerization or rearrangement.

Purification Protocol & Troubleshooting:

  • Initial Work-up: After quenching the reaction, perform a standard liquid-liquid extraction to remove inorganic salts and highly polar impurities. A charcoal or silica gel plug filtration of the crude organic solution can also remove baseline and polymeric material before concentration.

  • Crystallization - The Workhorse of Scale-Up:

    • Solvent Screening: This is the most critical step. Screen a variety of solvents and solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Isopropanol/Water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.

    • Cooling Profile: On a large scale, crash-cooling can lead to the inclusion of impurities. A slow, controlled cooling profile is essential for growing large, pure crystals.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote controlled crystallization and prevent oiling out.

    • Re-crystallization: A second crystallization from a different solvent system may be necessary to achieve the desired purity.

  • Large-Scale Column Chromatography:

    • While often avoided on an industrial scale due to cost and solvent usage, flash chromatography is a viable option for high-value intermediates if crystallization fails.

    • Stationary Phase: Use large-particle-size silica gel (e.g., 40-63 µm) to allow for higher flow rates and lower backpressure.

    • Solvent System: Optimize the mobile phase using TLC to achieve good separation (ΔRf > 0.2) between the product and major impurities. Use an isocratic system if possible for simplicity on scale.

    • Loading: Load the crude material as a concentrated solution or adsorbed onto a small amount of silica gel to ensure a tight injection band.

This diagram illustrates the decision process for developing a scalable purification protocol.

G start Crude Product (Post-Workup) purity_check1 Check Purity by HPLC (Is it >95%?) start->purity_check1 crystallization Develop Crystallization Protocol (Solvent Screen, Cooling Profile) purity_check1->crystallization Yes column Develop Column Chromatography (Silica, Mobile Phase) purity_check1->column No purity_check2 Check Purity of Crystals (Is it >99.5%?) crystallization->purity_check2 purity_check2->column No, purity <98% final_product Final Product (>99.5% Purity) purity_check2->final_product Yes recrystallize Re-crystallize or Polish purity_check2->recrystallize No, purity 98-99.5% column->purity_check2 recrystallize->final_product

Caption: Decision tree for purification scale-up.

References

resolving stability issues of 2-Chlorodibenzo[b,f]oxepine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chlorodibenzo[b,f]oxepine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

This compound is a tricyclic compound featuring a central seven-membered oxepine ring. This class of molecules is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds.[1][2][3][4] The core dibenzo[b,f]oxepine scaffold is not planar, adopting a "basket" or "boat" conformation in its ground state.[5][6] This non-planar structure is crucial to its chemical behavior and can influence its stability under various experimental conditions. Understanding and controlling these stability factors is paramount for generating reproducible and reliable data.

Frequently Asked Questions (FAQs) on Stability & Degradation

Here we address the fundamental questions regarding the stability of this compound.

Q1: My solution of this compound is showing new peaks in my HPLC analysis after a short time. What is happening?

A: The appearance of new peaks indicates that your compound is degrading or transforming. For the dibenzo[b,f]oxepine scaffold, there are several likely culprits:

  • Photodegradation: This is one of the most common issues. The dibenzo[b,f]oxepine core, while more photostable than some of its analogs, can absorb UV and visible light, leading to an excited state that is more reactive.[7] This can lead to isomerization, ring-opening, or other structural rearrangements.[5][8]

  • Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents (like methanol or water) could potentially participate in hydrolysis of the oxepine ring, especially under non-neutral pH conditions. Furthermore, reactive impurities in the solvent (e.g., peroxides in aged ethers like THF or dioxane) can lead to oxidative degradation.

  • Acid/Base Instability: The central oxepine ring can be sensitive to strong acids or bases, which may catalyze ring-opening or other rearrangements. This was observed during certain synthetic attempts on related oxepins where strong Lewis acids led to degradation.[9]

  • Oxidation: While not as common as photodegradation, atmospheric oxygen can react with the compound over long periods, especially if catalyzed by light or trace metals.

Q2: What are the most critical factors I need to control to ensure the stability of my this compound solutions?

A: Based on the compound's chemistry, you should prioritize controlling the following factors:

  • Light Exposure: Minimize exposure to ambient and UV light at all stages of your experiment.

  • Solvent Purity and Type: Use high-purity, anhydrous, and peroxide-free solvents. Aprotic solvents are generally preferred.

  • Temperature: Store stock solutions and working solutions at low temperatures (e.g., 4°C for short-term, -20°C to -80°C for long-term).

  • pH: Avoid strongly acidic or basic conditions unless required by the reaction protocol. Ensure any aqueous buffers are freshly prepared and within a neutral pH range.

  • Atmosphere: For long-term storage, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guide: From Problem to Solution

This section provides a scenario-based approach to resolving specific experimental issues.

Problem 1: Unexpected peaks appear in my chromatogram after leaving the solution in an autosampler for several hours.

  • Primary Suspect: Photodegradation from ambient laboratory light.

  • Causality: The vial, even in an autosampler tray, is exposed to overhead lighting. The cumulative effect over several hours is often sufficient to cause detectable degradation of photosensitive compounds.

  • Solution Protocol:

    • Use Protective Vials: Immediately switch to amber glass HPLC vials or vials with a UV-protective coating.

    • Cover the Autosampler: If possible, cover the autosampler tray with a dark cloth or aluminum foil to block light.

    • Time-Course Study: Inject a freshly prepared standard. Then, run injections from the same vial every hour for the duration of a typical run sequence. This will quantify the rate of degradation under your specific laboratory conditions.

    • Work in Dim Light: When preparing solutions, dim the overhead lights or work in a fume hood with the sash lowered to minimize exposure.

Problem 2: My experimental results are inconsistent from one week to the next, even though I'm using the same protocol.

  • Primary Suspect: Degradation of the stock solution.

  • Causality: A stock solution, often prepared in a solvent like DMSO, can degrade over time if not stored properly.[10] Factors include repeated freeze-thaw cycles, introduction of atmospheric moisture and oxygen during each use, and slow degradation even at low temperatures.

  • Solution Protocol:

    • Aliquot Stock Solutions: After preparing a fresh stock solution, immediately divide it into small, single-use aliquots in amber vials.

    • Inert Gas Overlay: Before sealing each aliquot, flush the headspace with argon or nitrogen.

    • Optimize Storage Temperature: Store aliquots at -80°C for maximum long-term stability.

    • Qualify a New Stock: Before starting a new set of experiments, run a quick purity check (e.g., HPLC or LC-MS) on a new aliquot to ensure it meets specifications.

Data Presentation: Solvent Selection Guide

Choosing the right solvent is the first line of defense against degradation. This table provides guidance on common solvents.

SolventTypePolarity IndexBoiling Point (°C)Key Considerations
DMSO Aprotic, Polar7.2189Excellent solvating power.[5][10] Hygroscopic; use anhydrous grade. Store under inert gas.
Acetonitrile (ACN) Aprotic, Polar5.882Common HPLC solvent.[11] Use HPLC-grade to avoid UV-active impurities.
Dimethylformamide (DMF) Aprotic, Polar6.4153Good solvent, but can degrade to form amines over time, which can react with the compound.
Tetrahydrofuran (THF) Aprotic, Polar4.066Can form explosive peroxides. Always use freshly opened or peroxide-tested solvent.
Methanol (MeOH) Protic, Polar5.165Use with caution. Potential for solvolysis/hydrolysis. Best for transient use (e.g., HPLC mobile phase) rather than long-term storage.
Dichloromethane (DCM) Aprotic, Nonpolar3.140Good for initial dissolution of nonpolar compounds. Volatile.

Recommended Protocols & Workflows

Adhering to standardized protocols is essential for reproducibility.

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Weigh the solid this compound in a controlled environment with minimal light.

  • Solvent Addition: Add high-purity, anhydrous solvent (e.g., DMSO) to the desired concentration (e.g., 10 mM).

  • Dissolution: Use a vortex mixer or sonicate briefly in a water bath to ensure complete dissolution. Avoid excessive heating.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in amber glass vials with PTFE-lined caps.

  • Inerting: Flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Storage: Tightly cap the vials, label them clearly, and place them in a labeled box at -80°C.

Protocol 2: Standard Workflow for Stability Assessment by HPLC

This protocol allows you to systematically evaluate the stability of your compound under different conditions. A well-developed HPLC method is crucial for separating the parent compound from potential degradants.[12]

  • Method Setup:

    • Instrument: HPLC with UV or DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Gradient: Start with a gradient appropriate for your compound's polarity (e.g., 50% B to 95% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a relevant wavelength (e.g., determined by UV-Vis scan).

  • Sample Preparation:

    • Prepare a solution of this compound in your solvent of interest (e.g., DMSO, Acetonitrile) at a known concentration.

    • Divide the solution into multiple amber vials.

  • Stress Conditions:

    • Time Zero (T=0): Immediately inject one sample to get the initial purity profile.

    • Light Stress: Place one vial on the lab bench under ambient light.

    • Dark Control: Wrap another vial completely in aluminum foil and place it next to the light-stressed sample.

    • Thermal Stress: Place additional foil-wrapped vials at different temperatures (e.g., 4°C, room temp, 40°C).

  • Analysis:

    • Inject samples from each condition at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Calculate the percentage of the parent peak area remaining relative to the T=0 sample. Document the appearance and relative area of any new peaks.

Visualizations: Workflows and Logic

Troubleshooting Flowchart

This diagram provides a logical path to diagnose stability issues.

TroubleshootingFlowchart start Stability Issue Observed (e.g., New HPLC Peaks) q1 Was the solution exposed to light? start->q1 a1_yes Implement Light Protection Protocol: - Use amber vials - Cover autosampler - Work in dim light q1->a1_yes Yes q2 Is the stock solution old or subjected to freeze-thaw cycles? q1->q2 No end_node Problem Resolved / Cause Identified a1_yes->end_node a2_yes Implement Stock Management Protocol: - Prepare fresh stock - Aliquot into single-use vials - Store at -80°C under inert gas q2->a2_yes Yes q3 Are you using a protic solvent or non-high purity solvent? q2->q3 No a2_yes->end_node a3_yes Re-evaluate Solvent Choice: - Switch to anhydrous, aprotic solvent (e.g., DMSO, ACN) - Consult Solvent Selection Guide q3->a3_yes Yes q3->end_node No (Consider other factors: pH, contamination) a3_yes->end_node

Caption: A logical flowchart for troubleshooting stability issues.

Experimental Workflow for Stability Testing

This diagram outlines the steps for a systematic stability study.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Test Samples prep_stock->prep_samples light Light Exposure prep_samples->light Expose dark Dark Control prep_samples->dark Expose temp Thermal (4°C, 25°C, 40°C) prep_samples->temp Expose hplc_t0 HPLC Analysis (T=0) prep_samples->hplc_t0 hplc_tx HPLC Analysis (T = 2, 4, 8, 24h) light->hplc_tx Sample at Timepoints dark->hplc_tx Sample at Timepoints temp->hplc_tx Sample at Timepoints hplc_t0->hplc_tx data Compare Data: - % Parent Remaining - Degradant Profile hplc_tx->data

Caption: Workflow for a comprehensive stability assessment study.

References

Technical Support Center: Method Refinement for the Analysis of 2-Chlorodibenzo[b,f]oxepine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Chlorodibenzo[b,f]oxepine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying, quantifying, and controlling impurities within this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively. The control of impurities is not merely a regulatory hurdle; it is a fundamental component of ensuring the safety and efficacy of the final drug product.[1][2]

This resource is structured as a dynamic question-and-answer guide, addressing common challenges and frequently asked questions encountered in the field.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the strategic considerations for impurity analysis, grounded in regulatory expectations and chemical principles.

Q1: What are the primary sources and types of impurities I should expect for this compound?

A1: Impurities associated with this compound, like any API produced by chemical synthesis, can be broadly categorized according to ICH Q3A guidelines.[3][4] You should anticipate:

  • Organic Impurities:

    • Process-Related Impurities: These arise from the manufacturing process and are the most common.[5] They include:

      • Starting Materials: Unreacted precursors from the synthesis.

      • Intermediates: Compounds formed during intermediate synthetic steps that may persist in the final product.[5]

      • By-products: Unintended compounds formed from side reactions. The dibenzo[b,f]oxepine scaffold synthesis can involve cyclization reactions where slight variations in conditions can lead to isomeric or dimeric by-products.[6][7]

    • Degradation Products: These form during manufacturing or storage due to exposure to stress factors like acid, base, light, heat, or oxidation.[8][9] A forced degradation study is essential to identify these potential impurities.

  • Inorganic Impurities: These are typically reagents, ligands, and catalysts used in the synthesis. They are often detected and quantified using pharmacopeial methods.[10]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification. Their control is governed by ICH Q3C guidelines.[10]

Q2: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

A2: The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a clear framework.[3][11] The thresholds are based on the maximum daily dose (MDD) of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[10]
  • Reporting Threshold: A limit above which an impurity must be reported in the regulatory submission.[4][10]

  • Identification Threshold: A limit above which the structure of an impurity must be determined.[4][10]

  • Qualification Threshold: A limit above which an impurity's biological safety must be established.[4][10]

Q3: Why is a "stability-indicating method" so critical, and how do I develop one?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[12] Its development is crucial because it provides direct evidence of the drug's stability over time.

The cornerstone of developing such a method is the forced degradation study .[9] This involves intentionally stressing the drug substance under various conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation Study
  • Objective: To generate degradation products and demonstrate the analytical method's specificity.

  • Stress Conditions: Expose solutions of this compound (typically 1 mg/mL) to the following conditions. Aim for 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed chromatographic method (e.g., HPLC-UV/PDA).

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak and from each other. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the main peak is spectrally pure in all stressed samples.

Section 2: HPLC Method Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for impurity analysis due to its high resolution and sensitivity.[8][13] This section addresses common problems encountered during method development and routine analysis.

Workflow: General Impurity Identification & Control

The following diagram illustrates the logical workflow for managing impurities according to regulatory standards.

G cluster_0 Analytical Phase cluster_1 Characterization & Control Phase Detect Detect Impurity Peak in Chromatogram Check_Reporting Is Peak > Reporting Threshold? Detect->Check_Reporting Report Report Impurity Check_Reporting->Report Yes Check_ID Is Peak > Identification Threshold? Check_Reporting->Check_ID No Report->Check_ID Identify Identify Structure (e.g., LC-MS/MS, NMR) Check_ID->Identify Yes Specification Set Specification Limit in Drug Substance Check_ID->Specification No Check_Qual Is Peak > Qualification Threshold? Identify->Check_Qual Qualify Qualify Impurity (Toxicology Studies) Check_Qual->Qualify Yes Check_Qual->Specification No Qualify->Specification

Caption: Logical workflow for impurity management based on ICH Q3A thresholds.

Q4: I'm seeing poor peak shape (tailing or fronting) for the main API peak. What should I do?

A4: Poor peak shape compromises resolution and integration accuracy. The tricyclic structure of dibenzo[b,f]oxepines can interact strongly with the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions (Tailing): Residual acidic silanol groups on the silica-based stationary phase can interact with basic sites on your molecule.

    • Solution 1 (Mobile Phase pH): Add a competing acid to the mobile phase. A low concentration (0.05-0.1%) of formic acid or trifluoroacetic acid (TFA) will protonate the silanols, minimizing these secondary interactions.

    • Solution 2 (Column Choice): Use a modern, end-capped column with a low-silanol activity stationary phase.

  • Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting a series of decreasing concentrations to find the point where peak shape becomes symmetrical.

  • Mismatched Injection Solvent: If the injection solvent is much stronger (higher organic content) than the mobile phase, it can cause the analyte to travel through the column in a distorted band.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.

Q5: An unexpected peak has appeared in my chromatogram. How do I troubleshoot its origin?

A5: This is a common and critical issue. A systematic approach is required to identify the source of the unknown peak.

G Start Unexpected Peak Observed Blank Inject Blank (Mobile Phase) Start->Blank InBlank Peak is from Solvent/System Blank->InBlank Yes NotInBlank Peak is from Sample Blank->NotInBlank No Placebo Inject Placebo (if applicable) NotInBlank->Placebo InPlacebo Peak is from Excipient Placebo->InPlacebo Yes NotInPlacebo Peak is API-related (Impurity/Degradant) Placebo->NotInPlacebo No

Caption: Decision tree for troubleshooting the origin of an unexpected peak.

  • Inject a Blank: First, inject your mobile phase or sample diluent. If the peak is present, it originates from the solvent, the HPLC system (e.g., seal wear), or carryover from a previous injection.

  • Review Sample History: Is this a new batch of API? Is it an older stability sample? Answering these questions can point toward a new process impurity or a degradation product.

  • Use a PDA/DAD Detector: A Photodiode Array (or Diode Array) detector is invaluable. Compare the UV spectrum of the unknown peak to your API's spectrum.

    • Similar Spectrum: Suggests a structurally related impurity or degradant.[5]

    • Dissimilar Spectrum: Could be a process reagent or a non-related contaminant.

  • Engage Mass Spectrometry (LC-MS): If the peak is above the identification threshold, LC-MS is the definitive tool for obtaining the molecular weight, which is the first step in structural elucidation.[13][14]

Q6: How do I select the right HPLC column and mobile phase to start my method development?

A6: A logical starting point based on the physicochemical properties of this compound (a relatively non-polar, aromatic molecule) is key.

Protocol: Initial HPLC Method Parameters
  • Column Selection:

    • Stationary Phase: A reversed-phase C18 column is the industry standard and an excellent starting point.[13]

    • Dimensions: A 4.6 x 150 mm column with 3.5 µm or 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. This controls pH and improves peak shape.

    • Organic (B): Acetonitrile. It generally provides good peak shapes and lower backpressure than methanol for this class of compounds.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Gradient Program: Start with a shallow gradient to screen for impurities. For example:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 90% B

      • 35-40 min: Hold at 90% B (to elute highly non-polar compounds)

      • 40-41 min: 90% to 30% B

      • 41-50 min: Hold at 30% B (equilibration)

  • Detection:

    • Wavelength: Use a PDA detector to monitor across a range (e.g., 210-400 nm). Select a primary wavelength where the API and known impurities have good absorbance, often around 254 nm for aromatic compounds.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This involves assessing specificity, linearity, accuracy, precision, and robustness.[14][15]

Section 3: Advanced Characterization

Q7: My impurity is above the identification threshold, but I can't identify it with UV or reference standards. What's next?

A7: When an unknown impurity exceeds the identification threshold (e.g., >0.10% for a drug with MDD ≤ 2g/day), you must determine its chemical structure.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the primary tool.[14]

    • High-Resolution MS (HRMS): Instruments like TOF (Time-of-Flight) or Orbitrap provide a highly accurate mass measurement of the parent ion, allowing you to predict the elemental formula.

    • MS/MS Fragmentation: Isolating the parent ion and fragmenting it provides structural clues. The fragmentation pattern of the unknown can be compared to the API's pattern to infer where the chemical modification has occurred.

  • Isolation and NMR (Nuclear Magnetic Resonance): If MS data is inconclusive, the impurity may need to be isolated for NMR analysis.

    • Isolation: This is typically done using preparative HPLC.

    • NMR: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HMBC) can provide definitive structural confirmation.

This comprehensive approach ensures that all significant impurities are well-characterized, meeting regulatory requirements and guaranteeing the safety and quality of the drug substance.

References

Dibenzo[b,f]oxepine Synthesis Core: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzo[b,f]oxepine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges associated with poor reactivity and low yields in dibenzo[b,f]oxepine ring formation.

Troubleshooting Guide: Overcoming Poor Reactivity

This section directly addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My intramolecular Williamson Ether Synthesis to form the dibenzo[b,f]oxepine ring is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Poor yields in intramolecular Williamson ether synthesis for this ring system are common and typically stem from a few key issues: insufficient nucleophilicity of the phenoxide, steric hindrance, or unfavorable ring strain in the seven-membered transition state.

  • Causality: The formation of the seven-membered oxepine ring is entropically disfavored compared to smaller rings. For the reaction to proceed, the phenolic oxygen must be a potent enough nucleophile to attack the electrophilic carbon center, overcoming this entropic barrier. A weak base may not fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide. Furthermore, bulky substituents near the reacting centers can sterically impede the necessary orbital overlap for bond formation.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Standard bases like potassium carbonate (K₂CO₃) may be insufficient. Switch to a stronger, non-nucleophilic base to ensure complete and irreversible deprotonation of the phenol. Sodium hydride (NaH) is a common and effective choice for generating alkoxides.[1][2] The use of stronger bases like sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) can also be beneficial.[3]

    • Solvent Choice is Critical: The solvent must be aprotic to avoid quenching the phenoxide. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the counter-ion and leaving the nucleophile "naked" and more reactive.[2]

    • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the entropic barrier of forming a seven-membered ring. Monitor the reaction for decomposition, however.

    • Consider a Catalyst: In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve yields by facilitating the transport of the ionic nucleophile. For Ullmann-type couplings, which are related, copper catalysts are essential.[4][5][6]

Question 2: My intramolecular Heck reaction is giving a mixture of the desired 7-endo product (dibenzo[b,f]oxepine) and the undesired 6-exo cyclized product. How can I improve the regioselectivity?

Answer:

Controlling the regioselectivity in intramolecular Heck reactions to form medium-sized rings is a well-documented challenge.[5] The formation of the thermodynamically more stable six-membered ring (exo cyclization) often competes with the desired seven-membered ring formation (endo cyclization).

  • Causality: The regiochemical outcome is determined by the geometry of the transition state during the migratory insertion step. The reaction can proceed via a neutral Pd(II) complex or a cationic complex, and the choice of ligands and additives influences which pathway is favored. Ligand sterics and electronics play a pivotal role in directing the cyclization.

  • Troubleshooting & Optimization Protocol:

    • Ligand Screening: This is the most critical parameter.

      • Bulky Monodentate Ligands: Often favor the endo cyclization. Ligands like P(t-Bu)₃ or bulky phosphine ligands can promote the desired pathway.

      • Bidentate Ligands: The bite angle of bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can influence selectivity. Experiment with a range of ligands.

    • Catalyst and Precursor: While Pd(OAc)₂ is common, consider using a pre-catalyst like Pd₂(dba)₃.[5]

    • Solvent and Base: The polarity of the solvent can affect the stability of the intermediates. Screen polar aprotic solvents like DMF, DMA, or NMP. The choice of base (e.g., Cs₂CO₃, K₂CO₃, or organic bases like DBU) can also impact the reaction.[7]

    • Addition of Salts: The addition of salts like tetralkylammonium halides (e.g., TBAC) can sometimes switch the regioselectivity by promoting a cationic pathway.[7]

    • Substrate Modification: Introducing a substituent on the vinyl group (α-position) can disfavor the 6-exo pathway and increase the yield of the 7-endo product.[5]

Parameter Condition A (Favors 6-exo) Condition B (Favors 7-endo) Rationale
Ligand Smaller, less bulky ligandsBulky monodentate or specific bidentate ligandsSteric hindrance can disfavor the transition state leading to the 6-membered ring.
Additives NoneTetrabutylammonium chloride (TBAC)Promotes a cationic mechanism which can alter selectivity.
Substrate Unsubstituted vinyl groupα-substituted vinyl groupSterically blocks the 6-exo cyclization pathway.[5]
Question 3: I'm attempting a Buchwald-Hartwig C-O coupling to form the oxepine ring, but I'm getting low conversion of my starting materials. What should I optimize?

Answer:

The Buchwald-Hartwig amination and its C-O coupling variant are powerful methods, but their success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[5][8] Low conversion typically points to catalyst deactivation or a suboptimal reaction setup.

  • Causality: The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.[9] If any of these steps are slow, the overall reaction will be inefficient. The ligand is crucial; it must stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step to turn over the catalyst effectively. The base must be strong enough to deprotonate the phenol but not so reactive that it degrades the ligand or substrate.

  • Optimization Workflow:

    G

    Caption: Buchwald-Hartwig Optimization Flowchart.

  • Detailed Protocol Steps:

    • Ligand Selection: This is the most critical variable. For C-O couplings, bulky, electron-rich biarylphosphine ligands are often required. Start with established ligands like DPEphos, and if yields are poor, screen others such as RuPhos or XPhos.[3][5][9]

    • Base Selection: A strong, non-nucleophilic inorganic base is usually preferred. Cesium carbonate (Cs₂CO₃) is often a good starting point. If that fails, potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOt-Bu) can be more effective.[5][10]

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure they are of high quality.

    • Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene and dioxane are the most common and effective solvents for this reaction.

    • Strictly Anaerobic Conditions: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques. Degas your solvent thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: What are the main modern strategies for synthesizing the dibenzo[b,f]oxepine core?

Several powerful strategies have been developed. The most prominent include:

  • Palladium-Catalyzed Intramolecular Reactions: This includes intramolecular Heck reactions[5][11] and Buchwald-Hartwig C-O etherification.[5][8] These methods offer good functional group tolerance.

  • Ullmann-Type Couplings: A classic method that uses a copper catalyst to form the key C-O bond, often followed by another reaction like ring-closing metathesis to complete the scaffold.[4][5][6][12]

  • Ring-Closing Metathesis (RCM): An efficient two-step protocol that often involves an Ullmann-type coupling to create a divinyl diaryl ether, which is then cyclized using a Grubbs-type catalyst.[6][12][13]

  • Iron-Catalyzed Reactions: Newer methods using inexpensive and environmentally friendly iron(III) chloride (FeCl₃) have been developed for reactions like alkyne-aldehyde metathesis or intramolecular hydroarylation to form the ring.[14][15]

  • McMurry Reaction: An intramolecular reductive coupling of two aldehyde groups on a diaryl ether precursor using a low-valent titanium reagent (e.g., TiCl₄/Zn).[16][17]

Q2: My precursor synthesis is complex. Are there any one-pot or cascade reactions to simplify the process?

Yes, cascade reactions that form multiple bonds in a single operation are highly sought after. For example, methods have been reported that involve a nucleophilic aromatic substitution (SNAr) followed by an intramolecular Knoevenagel condensation to form the dibenzo[b,f]oxepine scaffold in one pot from simpler starting materials.[14][16][18] These approaches can significantly improve efficiency by reducing the number of purification steps.

Q3: Are there any particular safety concerns when running these reactions?

Yes, several reagents require careful handling:

  • Palladium Catalysts: While not highly toxic, they are expensive and should be handled in a fume hood.

  • Phosphine Ligands: Many are air-sensitive and have unpleasant odors. Some can be toxic. Always handle under an inert atmosphere.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Sodium and potassium tert-butoxide are also strong bases that are corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides over time. Always use freshly distilled or purchased anhydrous solvents and handle them under an inert atmosphere.

Experimental Protocol Example: Intramolecular Ullmann Coupling

This protocol is an example for the final ring-closing step in the synthesis of (+)-Asenapine, a dibenzo[b,f]oxepine-containing drug.[4]

G

Caption: Step-wise workflow for Ullmann Coupling.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the di-aryl precursor (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.2 eq.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed pyridine via syringe.

  • Heat the reaction mixture to reflux (approx. 115 °C) under the argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine.

References

Technical Support Center: Purification of 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chlorodibenzo[b,f]oxepine from complex reaction mixtures. The following question-and-answer-based sections address common challenges and provide field-proven protocols and insights to streamline your purification workflow, ensuring high purity and yield.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the initial work-up and purification of this compound.

Q1: My initial work-up yields an oily, intractable residue instead of a crude solid. What are the likely causes and how can I resolve this?

A1: This is a frequent issue often stemming from residual high-boiling point solvents, unreacted starting materials, or polymeric byproducts.

  • Causality: Solvents like DMF or DMSO, commonly used in synthesis, can be difficult to remove and may hold your product in an oil.[1] Additionally, certain reaction conditions can lead to the formation of complex, non-crystalline side products.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your solvent was removed under high vacuum and with gentle heating. For stubborn solvents, consider an aqueous work-up followed by extraction into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water and then brine to remove residual DMF or DMSO.

    • Trituration: Attempt to induce precipitation by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or pentane). Use a glass rod to scratch the inside of the flask, which can provide nucleation sites for crystallization.

    • Initial "Plug" Chromatography: If trituration fails, dissolve the oil in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with a slightly more polar solvent like 10-20% ethyl acetate in hexanes. This can remove highly polar baseline impurities and polymeric material, often allowing the filtrate to solidify upon solvent evaporation.

Q2: My TLC analysis of the crude reaction mixture shows multiple spots close to my product spot. How do I choose the right purification strategy?

A2: The proximity of impurity spots to your product on a TLC plate is a critical diagnostic for selecting an effective purification method. The choice between chromatography and recrystallization depends on the polarity difference and nature of these impurities.

  • Scenario 1: Impurities are significantly more or less polar. If you have clear separation between your product spot and impurities on the TLC plate, column chromatography is an excellent choice.[2] It allows for the separation of compounds based on their differential adsorption to the stationary phase.[2]

  • Scenario 2: Impurities have very similar Rf values. This indicates that the impurities have polarities very similar to your product, making separation by standard column chromatography challenging. In this case:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to maximize separation. Sometimes a less polar or more selective eluent system can resolve closely running spots.

    • Consider Recrystallization: If the impurities are structurally different, they may have different solubilities in a given solvent system. A carefully chosen recrystallization can selectively crystallize your desired product, leaving the impurities in the mother liquor. This is often the preferred method for removing isomeric or structurally analogous impurities.

Part 2: Core Purification Protocols & Advanced Troubleshooting

This section provides detailed, step-by-step protocols for the primary purification techniques and troubleshooting for issues that may arise during these processes.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a primary method for purifying this compound from a crude reaction mixture, especially when dealing with multiple impurities of varying polarities.[2]

Experimental Protocol:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. An ideal system will give your product an Rf value of 0.25 - 0.35 . A common starting point is a mixture of hexanes (or heptane) and ethyl acetate.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Fill the column about one-third full with your chosen eluent system.

    • In a separate beaker, create a slurry of silica gel in the eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed.

    • Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Chromatography Troubleshooting Flowchart

This diagram outlines a logical approach to diagnosing and solving common column chromatography issues.

G cluster_poor_sep Poor Separation (Overlapping Spots) cluster_rf_no Solution Path 1 cluster_rf_yes Solution Path 2 cluster_streaking Product is Streaking on TLC/Column cluster_acid_yes Solution Path 3 cluster_acid_no Solution Path 4 start Problem Encountered During Chromatography q_rf Is Product Rf ~0.3 in Eluent? start->q_rf q_acidic Is Compound Potentially Acidic? start->q_acidic ans_rf_no No q_rf->ans_rf_no ans_rf_yes Yes q_rf->ans_rf_yes sol_rf Adjust Eluent Polarity: - If Rf is too high, decrease polarity. - If Rf is too low, increase polarity. ans_rf_no->sol_rf sol_system Change Solvent System: Try a different solvent combination (e.g., Dichloromethane/Hexanes or Toluene/Acetone) to alter selectivity. ans_rf_yes->sol_system ans_acid_yes Yes q_acidic->ans_acid_yes ans_acid_no No q_acidic->ans_acid_no sol_acid Modify System: - Add 0.5-1% Triethylamine or Acetic Acid to the eluent. - Consider using neutral or basic Alumina. ans_acid_yes->sol_acid sol_overload Reduce Sample Load: The column may be overloaded. Use more silica gel relative to sample. ans_acid_no->sol_overload

Caption: Troubleshooting logic for column chromatography.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for removing small amounts of closely related impurities after chromatography.[3]

Experimental Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.

    • Test small amounts of your material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) to find a suitable one or a binary solvent pair (e.g., toluene/heptane).

  • Dissolution:

    • Place the crude or semi-pure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce yield.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Recrystallization Solvent Selection Guide

Solvent ClassExample SolventsSuitability for this compoundNotes
Alcohols Ethanol, IsopropanolGoodOften effective. The moderate polarity can help exclude both very polar and non-polar impurities.
Aromatic TolueneGoodExcellent for dissolving the compound when hot. Often used in a binary system with an anti-solvent.
Esters Ethyl AcetateModerateCan be a good single solvent or used in a pair.
Alkanes Hexanes, HeptanePoor (as primary solvent)Generally used as the "anti-solvent" in a binary system (e.g., Toluene/Heptane) to induce crystallization.

Part 3: Purity Validation

After purification, it is imperative to confirm the purity and identity of the this compound.

Q3: How can I definitively confirm the purity of my final product?

A3: A single analytical technique is often insufficient. A combination of methods provides the most robust and defensible assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for purity determination due to its high resolving power and sensitivity.[4] A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with a small amount of formic acid) is typically effective.[4] Purity is reported as a percentage based on the area of the main peak relative to the total peak area.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) confirms the molecular weight of your compound, providing strong evidence of its identity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[6] The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile or semi-volatile impurities.[5] For a compound like this compound, it is a valuable secondary method.[4]

General Purification & Validation Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a fully validated, pure compound.

G crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup chroma Primary Purification (Flash Chromatography) workup->chroma recryst Secondary Purification (Recrystallization) chroma->recryst hplc HPLC-MS recryst->hplc nmr NMR final_product Pure Validated Product hplc->final_product gcms GC-MS nmr->final_product gcms->final_product

Caption: Standard workflow for purification and validation.

References

Validation & Comparative

A Comparative Validation of 2-Chlorodibenzo[b,f]oxepine as a Strategic Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

The dibenzo[b,f]oxepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antidepressant and antipsychotic properties.[1][2] Within this class of molecules, 2-Chlorodibenzo[b,f]oxepine emerges as a pivotal intermediate, particularly in the synthesis of established antipsychotic drugs such as loxapine.[3] This guide provides a comprehensive validation of this compound's role as a chemical intermediate, offering a comparative analysis of its primary synthetic route against a notable alternative. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of the performance metrics that are critical for drug development professionals.

The Strategic Importance of this compound

The strategic value of a chemical intermediate is determined by the efficiency and robustness of its synthesis, its stability, and its reliable conversion to the final active pharmaceutical ingredient (API). This compound's significance is intrinsically linked to its role as a direct precursor in the synthesis of loxapine, a widely used antipsychotic medication.[4] The synthetic pathway to loxapine via this intermediate is a well-established route in industrial pharmaceutical production.

Synthetic Pathways: A Comparative Analysis

A comprehensive evaluation of a chemical intermediate necessitates a comparison with viable alternatives. In the synthesis of loxapine, an alternative pathway proceeds through the intermediate 2-chlorodibenzo[b,f][5][6]oxazepin-11(10H)-one.[4][7] This section will dissect the synthetic routes to both this compound and its alternative, providing a head-to-head comparison of their efficiency and process considerations.

Route 1: Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from readily available precursors. The key steps involve the formation of a ketone intermediate, 2-chlorodibenzo[b,f]oxepin-10(11H)-one, followed by its reduction.

Step 1: Synthesis of 2-chlorodibenzo[b,f]oxepin-10(11H)-one

This step involves a cyclization reaction, often a Friedel-Crafts acylation, of a suitably substituted diphenyl ether. The starting materials for this process are generally derived from 2-chlorophenol, a widely available industrial chemical.[8]

Step 2: Reduction to this compound

The reduction of the ketone functionality in 2-chlorodibenzo[b,f]oxepin-10(11H)-one to yield the final intermediate, this compound, is a critical transformation. While various reducing agents can be employed, a common and effective method involves the use of sodium borohydride followed by dehydration.

Workflow for the Synthesis of this compound

A 2-Chlorophenol Derivatives B Friedel-Crafts Acylation / Cyclization A->B C 2-chlorodibenzo[b,f]oxepin-10(11H)-one B->C Yield: Moderate to High D Reduction (e.g., NaBH4) C->D E This compound D->E Yield: High

Caption: Synthetic workflow for this compound.

Route 2: An Alternative Intermediate - 2-chlorodibenzo[b,f][5][6]oxazepin-11(10H)-one

An alternative and notable route to loxapine utilizes 2-chlorodibenzo[b,f][5][6]oxazepin-11(10H)-one as the key intermediate. A recently developed "telescopic green process" for the synthesis of this intermediate offers a compelling point of comparison.[7] This process involves an intermolecular base-mediated SNAr reaction followed by an intramolecular reductive amidation.

Workflow for the Synthesis of the Alternative Intermediate

A 2-fluoro-1-nitrobenzene & methyl 5-chloro-2-hydroxybenzoate B Intermolecular SNAr Reaction A->B C Crude Diphenyl Ether B->C D Intramolecular Reductive Amidation (Sodium Dithionite) C->D E 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one D->E Overall Yield: 84%

Caption: "Telescopic Green" synthesis of the alternative intermediate.

Comparative Performance Metrics
MetricRoute 1: this compoundRoute 2: 2-chlorodibenzo[b,f][5][6]oxazepin-11(10H)-one
Overall Yield Moderate to High (exact yield dependent on specific conditions)84% (reported for the "green" process)[7]
Process Two distinct steps with purification of the ketone intermediate."Telescopic" process, avoiding purification of the first step product.[7]
Reagents & Conditions Friedel-Crafts acylation may require harsh Lewis acids. Reduction step is generally mild.Utilizes a base-mediated SNAr and sodium dithionite for reduction, avoiding harsh metal/acid reagents.[7]
Green Chemistry Principles Can generate significant waste from the Friedel-Crafts step.Designed with green chemistry principles in mind, minimizing waste and using less hazardous reagents.[7]
Starting Material Cost Based on 2-chlorophenol derivatives.Based on 2-fluoro-1-nitrobenzene and a substituted 2-hydroxybenzoate.

Analysis: The "telescopic green process" for the alternative intermediate (Route 2) presents a strong case in terms of process efficiency and adherence to green chemistry principles, with a reported high overall yield of 84%.[7] Route 1, while a well-established method, can involve harsher conditions and an additional purification step. However, the overall cost-effectiveness of each route is highly dependent on the price and availability of the respective starting materials.

Validation and Quality Control: Ensuring Purity and Consistency

The validation of any chemical intermediate is critically dependent on robust analytical methods to ensure its purity and consistency, as impurities can have a significant impact on the final API's safety and efficacy.[9] High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), is the gold standard for this purpose.[5]

Experimental Protocol: HPLC-MS for the Analysis of this compound

This protocol provides a starting point for the development of a validated analytical method for this compound.

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of non-polar to moderately polar compounds like the dibenzo[b,f]oxepine core.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization in positive ESI mode and helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for a wide range of compounds.
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.To ensure the elution of both the main compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 5-10 µLA typical injection volume for analytical HPLC.
MS Detection Electrospray Ionization (ESI) in Positive Ion ModeThe dibenzo[b,f]oxepine structure is amenable to protonation, making positive ion mode suitable for sensitive detection.
MS/MS Analysis Monitor for the parent ion of this compound and potential fragment ions for confirmation.Provides high selectivity and allows for quantification even in complex matrices.

Workflow for Analytical Validation

A Synthesized this compound B Sample Preparation (Dilution in Mobile Phase) A->B C HPLC-MS Analysis B->C D Data Analysis (Peak Integration, Purity Calculation) C->D E Validated Intermediate D->E

Caption: Analytical workflow for the validation of this compound.

Cost-Effectiveness: A Critical Consideration

In pharmaceutical manufacturing, the cost of intermediates is a significant factor in the overall cost of the API.[10][11] The choice between this compound and an alternative is therefore not just a matter of chemical efficiency but also of economic viability.

The primary raw material for the synthesis of this compound's precursor is 2-chlorophenol.[8] The alternative route utilizes a substituted 2-hydroxybenzoate, which can be derived from similar phenolic starting materials. The market price of these starting materials can fluctuate, and the overall cost analysis must also factor in the cost of other reagents, solvents, energy consumption, and waste disposal for each synthetic route. While the "green" synthesis of the alternative intermediate may appear advantageous due to its high yield and reduced waste, a thorough cost analysis of the entire process, from raw materials to the final intermediate, is essential for an informed decision.

Conclusion and Future Perspectives

This compound is a well-established and validated chemical intermediate in the synthesis of the antipsychotic drug loxapine. Its synthesis, while potentially involving harsher conditions than some modern "green" alternatives, is a robust and understood process. The validation of this intermediate, as with any in pharmaceutical manufacturing, relies on rigorous analytical quality control, with HPLC-MS being the method of choice.

The emergence of alternative intermediates synthesized via more environmentally friendly and efficient "telescopic" processes presents a compelling challenge to the established route. For drug development professionals, the choice of intermediate will depend on a holistic evaluation of factors including synthetic efficiency, process robustness, cost of raw materials, and alignment with corporate sustainability goals. As the pharmaceutical industry continues to embrace green chemistry, the development of more efficient and sustainable routes to key intermediates like this compound and its alternatives will remain an area of active research and innovation.

References

comparing biological activity of 2-Chlorodibenzo[b,f]oxepine with other dibenzo[b,f]oxepines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dibenzo[b,f]oxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The dibenzo[b,f]oxepine core is a tricyclic heterocyclic system that has garnered significant attention from the medicinal chemistry community. This "privileged" scaffold, characterized by two benzene rings fused to a central seven-membered oxepine ring, is a structural analog of Z-stilbene and provides a unique three-dimensional conformation that allows for potent and selective interactions with a variety of biological targets.[1] Derivatives of this nucleus have been explored for a wide range of therapeutic applications, demonstrating activities such as antipsychotic, antidepressant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2]

The biological activity of dibenzo[b,f]oxepine derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. Halogenation, in particular chlorination, is a common strategy in drug design to alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity.

This guide aims to provide a comparative analysis of the biological activity of the parent dibenzo[b,f]oxepine with its substituted derivatives. Due to a notable scarcity of publicly available data on the specific biological activity of 2-Chlorodibenzo[b,f]oxepine, this guide will leverage data from closely related chlorinated isomers and other derivatives to build a comprehensive understanding of the structure-activity relationships (SAR) within this important class of compounds. We will focus on two primary areas of investigation: Central Nervous System (CNS) receptor activity and anticancer potential via tubulin inhibition.

Comparative Analysis I: Central Nervous System (CNS) Activity

The dibenzo[b,f]oxepine scaffold has been extensively investigated for its potential to modulate CNS targets, particularly those implicated in psychiatric disorders. The primary mechanism explored is the interaction with dopamine, serotonin, and histamine receptors.

Dopamine D4 Receptor Activity: A Target for Atypical Antipsychotics

The dopamine D4 receptor is a key target for atypical antipsychotic drugs. A hallmark of these drugs is a high affinity for the D4 receptor relative to the D2 receptor, which is believed to contribute to their improved side-effect profile. The unsubstituted parent compound, dibenzo[b,f]oxepine, has demonstrated potent activity at this receptor.

A study by the Smith group found that dibenzo[b,f]oxepine exhibits the highest dopamine D-4 receptor activity among a series of tested compounds and is reported to be twice as active as clozapine in blocking this receptor.[1] Clozapine is a benchmark atypical antipsychotic, making this finding particularly significant for the potential of the dibenzo[b,f]oxepine scaffold in developing novel antipsychotic agents.

CompoundTarget ReceptorRelative Activity
Dibenzo[b,f]oxepineDopamine D4~2x more active than Clozapine[1]
ClozapineDopamine D4Benchmark

This table illustrates the potent D4 receptor blocking activity of the core dibenzo[b,f]oxepine structure.

The Influence of Chloro-Substitution on Receptor Affinity: Insights from Dibenzo[b,e]oxepine Isomers

The study evaluated a series of chlorinated 11-(4-methylpiperazin-1-yl)dibenzo[b,e]oxepine derivatives for their binding affinity at human histamine H1 (hH1R) and serotonin 5-HT2A (h5-HT2AR) receptors. The results demonstrate that both the presence and the position of the chlorine atom dramatically alter the pharmacological profile.

Compound (Substituent Position)hH1R pKih5-HT2A pKi
1-(2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine (R-enantiomer)8.83< 6.0
1-(3-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine8.706.84
1-(4-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine8.29< 6.0
1-(3,8-Dichloro-6,11-dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine8.44≤ 6.7

Data extracted from Naporra et al., Pharmacol Res, 2016.[3] pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.

Expert Interpretation: The data clearly shows that chlorination can confer high affinity for the histamine H1 receptor, with pKi values in the nanomolar range. Notably, the R-enantiomer of the 2-chloro derivative is a highly potent and selective H1 receptor antagonist (pKi = 8.83) with weak affinity for the 5-HT2A receptor.[3] In contrast, the 3-chloro derivative displays high affinity for both H1 and 5-HT2A receptors. This demonstrates that the position of the chlorine atom is a critical determinant of receptor selectivity. Such profiles are highly relevant for the development of therapeutics where H1 antagonism is desired (e.g., for allergies or as a sedative) while minimizing off-target effects at serotonergic receptors. These findings strongly suggest that a systematic evaluation of chlorinated dibenzo[b,f]oxepine derivatives is warranted to map their CNS receptor activity profiles.

Comparative Analysis II: Anticancer Activity via Tubulin Polymerization Inhibition

A distinct and promising therapeutic avenue for dibenzo[b,f]oxepine derivatives is in oncology. Several studies have identified this scaffold as a potential inhibitor of microtubule dynamics, a clinically validated anticancer strategy.[4] Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.

The dibenzo[b,f]oxepine structure shares spatial similarities with known tubulin inhibitors like colchicine and combretastatin A-4, which bind to the colchicine site on β-tubulin.[4] This has spurred the synthesis and evaluation of various dibenzo[b,f]oxepine derivatives for their cytotoxic effects. Research has shown that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and U87 (glioblastoma).[4] While a comprehensive table of IC50 values across a range of chlorinated derivatives is not available from a single study, the recurring finding of anticancer activity underscores the potential of this chemical class. The mechanism is believed to involve the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle.

Experimental Methodologies: A Guide for the Researcher

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a G-protein coupled receptor (GPCR) such as the dopamine D4 or histamine H1 receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the target receptor in a preparation of cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibitory constant, Ki.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., Dopamine D4).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive ligand (a "displacer") that will saturate the receptors.

      • Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add a scintillation cocktail, and count the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of a test compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes the solution to become more turbid. This increase in light scattering can be measured over time using a spectrophotometer at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase, while stabilizers may enhance it.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin protein (e.g., from bovine brain) in a cold general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep on ice.

    • Prepare a stock solution of GTP (e.g., 10 mM) in buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in buffer.

  • Assay Setup:

    • Pre-warm a 96-well plate and a spectrophotometer plate reader to 37°C.

    • On ice, prepare a master mix containing tubulin protein and GTP (final concentration ~1 mM).

    • In the wells of the 96-well plate, add the test compound dilutions or controls.

    • To initiate the reaction, add the tubulin/GTP master mix to each well.

  • Measurement:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance (optical density, OD) at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the OD340 against time for each concentration of the test compound.

    • Analyze the polymerization curves. Key parameters include:

      • Vmax (Maximum Rate): The steepest slope of the polymerization curve.

      • Lag Time: The time before polymerization begins.

      • Maximum OD: The plateau of the curve, representing the total amount of polymer formed.

    • Determine the IC50 value by plotting the Vmax or Maximum OD against the log concentration of the test compound.

Relevant Signaling Pathway: Dopamine D2-like Receptor

Dopamine D4 receptors belong to the D2-like family of receptors. These are G-protein coupled receptors that signal primarily through the Gi/o pathway. Understanding this pathway is crucial for interpreting the functional consequences of a compound binding to the D4 receptor.

G compound Dibenzo[b,f]oxepine (Antagonist) receptor Dopamine D4 Receptor (D2-like) compound->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Modulation of Neuronal Excitability pka->cellular_response Leads to dopamine Dopamine (Agonist) dopamine->receptor Activates

References

A Guide to Loxapine Synthesis: Evaluating Precursor Efficacy and Clarifying Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the efficiency and robustness of a synthetic route are paramount. Loxapine, a cornerstone antipsychotic medication of the dibenzoxazepine class, is no exception. Its synthesis hinges on the strategic selection and conversion of key precursors. This guide provides an in-depth analysis of the established synthetic pathway for Loxapine, focusing on the efficacy of its primary precursor. We will also address and clarify a common point of confusion arising from a similarly named but structurally distinct compound, 2-Chlorodibenzo[b,f]oxepine, to provide a definitive resource for chemists in the field.

Structural Disambiguation: The Critical Difference Between Oxepine and Oxazepine Scaffolds

A frequent source of confusion in Loxapine's synthetic chemistry is the distinction between the dibenzo[b,f]oxepine scaffold and the dibenzo[b,f][1][2]oxazepine scaffold that forms the core of the final drug. While their names are similar, their chemical structures are fundamentally different, precluding one from being a direct precursor to the other without significant molecular rearrangement.

  • This compound (CAS 25558-88-7) : This molecule contains a seven-membered central ring composed of six carbon atoms and one oxygen atom.[3][4]

  • Loxapine (CAS 1977-10-2) : This molecule, a dibenzoxazepine , features a seven-membered central ring with five carbon atoms, one oxygen atom, and one nitrogen atom.[1][5]

The presence of the nitrogen atom in the oxazepine ring is essential for the final amination step that introduces the N-methylpiperazine side chain, which is crucial for Loxapine's pharmacological activity. Therefore, this compound is not a viable direct precursor for Loxapine synthesis. The true key intermediate possesses the correct dibenzoxazepine core.

cluster_0 Dibenzo[b,f]oxepine Scaffold cluster_1 Dibenzo[b,f][1,4]oxazepine Scaffold Oxepine This compound (Incorrect Scaffold for Loxapine) Loxapine_core Loxapine Core Structure (Correct Scaffold) Oxepine_img Loxapine_img

Caption: Structural comparison of the oxepine versus the oxazepine core.

The Established & Efficacious Precursor: 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one

The validated and commercially employed precursor for Loxapine synthesis is the lactam intermediate, 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one (PubChem CID: 13000266).[6] This compound provides the necessary tricyclic core, including the essential nitrogen atom, primed for conversion into the final active pharmaceutical ingredient (API).

The synthesis of Loxapine from this key lactam is a well-established, two-stage process that proceeds through a highly reactive intermediate. This pathway is favored due to its reliability and high conversion rates.

Overall Synthetic Workflow

The commercial synthesis of Loxapine is a multi-step process that culminates in the formation of the lactam precursor, which is then converted to the final product.[7][8] The process demonstrates high efficacy in producing the target molecule with good purity and yield.

G A Starting Materials (e.g., 2-fluoro-1-nitrobenzene, methyl 5-chloro-2-hydroxybenzoate) B SNA_r Reaction & Reduction (Formation of diphenylamine intermediate) A->B C Key Lactam Precursor (2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one) Intramolecular Cyclization B->C D Activation of Lactam (e.g., with POCl₃ or TiCl₄) Formation of Imino Chloride C->D E Final Amination (Nucleophilic substitution with N-methylpiperazine) D->E F Loxapine API E->F

Caption: Established synthetic workflow for Loxapine via the lactam precursor.

Experimental Protocol: Synthesis of Loxapine from 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one

This section outlines a representative laboratory-scale protocol for the conversion of the key lactam precursor to Loxapine. This procedure is based on principles described in synthetic patents and medicinal chemistry literature.[9][10]

Causality Behind Experimental Choices:

  • Activation: The carbonyl group of the lactam is not sufficiently electrophilic to react directly with N-methylpiperazine. Activation with an agent like phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄) converts the amide into a highly reactive imino chloride or a related species. This intermediate is readily susceptible to nucleophilic attack.

  • Solvent: An inert, high-boiling aprotic solvent like toluene or xylene is typically used to facilitate the reaction, which often requires elevated temperatures to proceed to completion.

  • Base: While N-methylpiperazine is itself a base, an additional non-nucleophilic base may sometimes be included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up: A standard aqueous work-up with a basic solution (e.g., sodium bicarbonate) is used to neutralize any remaining acidic reagents and byproducts, allowing for the extraction of the free-base Loxapine into an organic solvent.

Step-by-Step Methodology

Step 1: Activation of the Lactam

  • To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one (1.0 eq) and anhydrous toluene (10-15 mL per gram of lactam).

  • Stir the suspension under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) or a solution of titanium tetrachloride (TiCl₄, ~1.1 eq) in toluene. The addition may be exothermic and should be controlled.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature.

Step 2: Amination with N-methylpiperazine

  • In a separate flask, prepare a solution of N-methylpiperazine (2.0-3.0 eq) in anhydrous toluene.

  • Cool the activated lactam mixture from Step 1 in an ice bath to 0-5 °C.

  • Slowly add the N-methylpiperazine solution to the reaction mixture, maintaining the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 80-100 °C for 4-6 hours. Monitor for the disappearance of the imino chloride intermediate.[9]

  • Cool the reaction to room temperature.

Step 3: Work-up and Isolation

  • Carefully quench the reaction mixture by slowly pouring it over crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer 2-3 times with toluene or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude Loxapine as a solid or oil.

  • The crude product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate/hexanes with triethylamine) or by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) to yield pure Loxapine.[11]

Efficacy Analysis and Data Summary

The efficacy of a precursor is determined by the overall performance of the synthetic step(s) in which it is used. For the conversion of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one to Loxapine, the key metrics are chemical yield and final product purity.

ParameterEfficacy Data for the Established Lactam RouteNotes
Precursor 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-oneThe correct and validated key intermediate.
Key Reagents POCl₃ or TiCl₄ (Activation); N-methylpiperazine (Amination)Standard, commercially available reagents.
Typical Yield 85-95%[9]High conversion rates are consistently reported in patent literature for this step.
Achievable Purity >98% after purification[12]Standard purification techniques are effective.
Side Products Primarily unreacted intermediates or hydrolysis products.Can be minimized by maintaining anhydrous conditions and controlled temperatures.
Scalability HighThe process is well-documented for industrial-scale production.
ParameterEfficacy Data for this compoundNotes
Viability as Precursor Not a direct precursorLacks the requisite nitrogen atom in the central ring for direct conversion.
Hypothetical Route Requires complex ring-opening and re-closing with nitrogen insertion.No such efficient or documented route exists in mainstream literature.
Overall Efficacy Negligible / Not ApplicableThe structural mismatch makes it an ineffective and illogical choice for Loxapine synthesis.

Conclusion

For researchers and drug development professionals focused on the synthesis of Loxapine, this guide clarifies that 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one is the scientifically validated and highly efficacious precursor of choice. The established synthetic route involving the activation of this lactam followed by amination with N-methylpiperazine is robust, scalable, and provides high yields of pure Loxapine.

Conversely, This compound , despite its similar nomenclature, is structurally unsuited to be a direct precursor for Loxapine. Understanding this critical structural distinction is fundamental to designing and executing an effective Loxapine synthesis campaign. By focusing resources on the established lactam pathway, researchers can ensure a reliable and efficient supply of this important antipsychotic agent.

References

A Comparative Guide to the Synthesis of 2-Chlorodibenzo[b,f]oxepine: An Essential Precursor in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chlorodibenzo[b,f]oxepine is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Loxapine. The dibenzo[b,f]oxepine scaffold itself is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antidepressant, analgesic, and anti-inflammatory properties[1]. The precise and efficient synthesis of the 2-chloro substituted analogue is therefore of significant interest to researchers and professionals in drug development and manufacturing.

This comprehensive guide provides a comparative analysis of two prominent synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses. This document is intended to serve as a valuable resource for chemists in optimizing their synthetic strategies towards this important molecule.

Route 1: Ullmann Condensation Followed by Intramolecular Friedel-Crafts Acylation

This classical approach builds the dibenzo[b,f]oxepine core in a stepwise manner, beginning with the formation of a diaryl ether via an Ullmann condensation, followed by an intramolecular Friedel-Crafts acylation to construct the seven-membered ring.

Conceptual Framework

The logic behind this route lies in the robust and well-established nature of both the Ullmann condensation for diaryl ether synthesis and the Friedel-Crafts acylation for ring formation. The Ullmann reaction provides a reliable method for coupling an aryl halide with a phenol, forming the crucial C-O-C linkage of the diaryl ether backbone[2][3]. The subsequent intramolecular Friedel-Crafts acylation is a powerful tool for forming cyclic ketones, driven by the generation of a highly reactive acylium ion that undergoes electrophilic aromatic substitution.

Reaction Pathway

Ullmann_Friedel_Crafts_Route cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction o-chlorophenylacetic_acid o-Chlorophenylacetic Acid ullmann_reagents Cu(I) catalyst, Base (e.g., K2CO3) o-chlorophenylacetic_acid->ullmann_reagents p-chlorophenol p-Chlorophenol p-chlorophenol->ullmann_reagents diaryl_ether_acid 2-(4-Chlorophenoxy)phenylacetic Acid ullmann_reagents->diaryl_ether_acid acyl_chloride 2-(4-Chlorophenoxy)phenylacetyl Chloride diaryl_ether_acid->acyl_chloride SOCl2 or (COCl)2 lewis_acid Lewis Acid (e.g., AlCl3) acyl_chloride->lewis_acid ketone 2-Chlorodibenzo[b,f]oxepin-10(11H)-one lewis_acid->ketone reduction_reagents Reducing Agent (e.g., NaBH4/AlCl3) ketone->reduction_reagents final_product This compound reduction_reagents->final_product

Figure 1: Synthetic pathway for this compound via Ullmann condensation and Friedel-Crafts acylation.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)phenylacetic Acid

This step involves a copper-catalyzed Ullmann-type condensation between o-chlorophenylacetic acid and p-chlorophenol.

  • Materials:

    • o-Chlorophenylacetic acid

    • p-Chlorophenol

    • Potassium carbonate (K₂CO₃)

    • Copper(I) bromide (CuBr) or Copper powder

    • Diethylene glycol dimethyl ether (diglyme) or N,N-Dimethylformamide (DMF)

    • Toluene

    • Heptane

    • Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve potassium carbonate (2.0 eq) in diglyme.

    • Add p-chlorophenol (1.1 eq) and a catalytic amount of CuBr (0.02 eq) to the stirred solution.

    • Heat the mixture to approximately 100 °C and add o-chlorophenylacetic acid (1.0 eq) portion-wise.

    • After the addition is complete, raise the temperature to 120-130 °C and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with concentrated HCl to a pH below 2 to precipitate the product.

    • Extract the aqueous layer with toluene.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure and recrystallize the crude product from a toluene/heptane mixture to afford 2-(4-chlorophenoxy)phenylacetic acid as a solid.

Step 2: Intramolecular Friedel-Crafts Acylation to 2-Chlorodibenzo[b,f]oxepin-10(11H)-one

The carboxylic acid is first converted to the more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation.

  • Materials:

    • 2-(4-Chlorophenoxy)phenylacetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Aluminum chloride (AlCl₃)

    • Ice-water bath

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend 2-(4-chlorophenoxy)phenylacetic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • In a separate flask, prepare a suspension of anhydrous AlCl₃ (1.5 eq) in anhydrous DCM and cool it in an ice-water bath.

    • Add the solution of the acyl chloride dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield 2-chlorodibenzo[b,f]oxepin-10(11H)-one.

Step 3: Reduction to this compound

The ketone is reduced to a methylene group, followed by dehydration to introduce the double bond.

  • Materials:

    • 2-Chlorodibenzo[b,f]oxepin-10(11H)-one

    • Sodium borohydride (NaBH₄)

    • Aluminum chloride (AlCl₃) or a strong acid catalyst (e.g., p-toluenesulfonic acid)

    • Tetrahydrofuran (THF) or Methanol

    • Toluene

  • Procedure:

    • Reduction of the Ketone: Dissolve 2-chlorodibenzo[b,f]oxepin-10(11H)-one (1.0 eq) in anhydrous THF.

    • Cool the solution in an ice bath and add NaBH₄ (2.0 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully add water to quench the excess NaBH₄, followed by dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution to obtain the crude alcohol intermediate.

    • Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.

Route 2: Polyphosphoric Acid (PPA) Catalyzed Intramolecular Cyclization

This route offers a more direct approach to the dibenzoxepinone core by utilizing a strong acid catalyst, polyphosphoric acid (PPA), to effect the intramolecular cyclization of the diaryl ether carboxylic acid in a single step.

Conceptual Framework

Polyphosphoric acid serves as both a strong Brønsted acid and a dehydrating agent. It protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the seven-membered cyclic ketone. This method can be more operationally simple than the two-step acyl chloride formation and subsequent Lewis acid-catalyzed cyclization.

Reaction Pathway

PPA_Route cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: PPA-Catalyzed Cyclization cluster_2 Step 3: Reduction o-chlorophenylacetic_acid o-Chlorophenylacetic Acid ullmann_reagents Cu(I) catalyst, Base (e.g., K2CO3) o-chlorophenylacetic_acid->ullmann_reagents p-chlorophenol p-Chlorophenol p-chlorophenol->ullmann_reagents diaryl_ether_acid 2-(4-Chlorophenoxy)phenylacetic Acid ullmann_reagents->diaryl_ether_acid ppa Polyphosphoric Acid (PPA) diaryl_ether_acid->ppa ketone 2-Chlorodibenzo[b,f]oxepin-10(11H)-one ppa->ketone reduction_reagents Reducing Agent (e.g., NaBH4/AlCl3) ketone->reduction_reagents final_product This compound reduction_reagents->final_product

Figure 2: Synthetic pathway for this compound via PPA-catalyzed intramolecular cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)phenylacetic Acid

The protocol for this step is identical to Step 1 in Route 1.

Step 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization to 2-Chlorodibenzo[b,f]oxepin-10(11H)-one

  • Materials:

    • 2-(4-Chlorophenoxy)phenylacetic acid

    • Polyphosphoric acid (PPA)

    • Ice

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • Place polyphosphoric acid (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90 °C with stirring.

    • Add 2-(4-chlorophenoxy)phenylacetic acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.

    • After the addition is complete, heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 2-chlorodibenzo[b,f]oxepin-10(11H)-one.

Step 3: Reduction to this compound

The protocol for this step is identical to Step 3 in Route 1.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Ullmann Condensation & Friedel-Crafts AcylationRoute 2: PPA-Catalyzed Intramolecular Cyclization
Overall Yield Generally moderate to good. Can be optimized at each step.Can be comparable to Route 1, but highly dependent on the PPA cyclization step which can sometimes lead to lower yields due to side reactions.
Reagent Cost & Availability Reagents are common and relatively inexpensive.Polyphosphoric acid is also readily available and cost-effective.
Operational Simplicity More steps involved, particularly the conversion to acyl chloride, making it more labor-intensive.The cyclization step is a one-pot procedure, which is operationally simpler than the two-step acylation in Route 1.
Scalability Both the Ullmann condensation and Friedel-Crafts acylation are generally scalable, though handling large quantities of AlCl₃ can be challenging.The high viscosity of PPA can present challenges for stirring and heat transfer on a large scale. The workup involving quenching large amounts of PPA can also be cumbersome.
Safety & Environmental Impact Use of thionyl chloride or oxalyl chloride requires careful handling due to their corrosive and toxic nature. Aluminum chloride is highly reactive with water.Polyphosphoric acid is corrosive and requires careful handling. The workup generates a significant amount of acidic waste that needs neutralization.
Substrate Scope & Robustness The Friedel-Crafts acylation is a well-understood and robust reaction with a broad substrate scope.The PPA-catalyzed cyclization can be sensitive to the substrate and may lead to charring or other side reactions with certain functional groups.

Conclusion and Recommendations

Both synthetic routes presented provide viable pathways to this compound.

Route 1 (Ullmann/Friedel-Crafts) is a more traditional and stepwise approach. Its main advantage lies in the well-defined and generally high-yielding individual steps, which can be optimized independently. This route may be preferable for smaller-scale laboratory syntheses where control over each transformation is paramount.

Route 2 (PPA Cyclization) offers a more convergent and operationally simpler approach to the key intermediate. This could be advantageous in terms of time and labor. However, the scalability of the PPA-catalyzed step and the potential for side reactions are important considerations. For industrial-scale production, a thorough optimization of the PPA cyclization conditions would be necessary to ensure consistent yields and purity.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemist's familiarity with the techniques involved. For process development, it would be prudent to evaluate both routes to determine the most efficient and cost-effective method for the production of this valuable pharmaceutical intermediate.

References

A Comparative Guide to the Spectral Analysis of Substituted Dibenzo[b,f]oxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antidepressant Doxepin.[1][2] The biological activity and physicochemical properties of these derivatives are intrinsically linked to the nature and position of substituents on the tricyclic ring system. Understanding the influence of these substituents on the molecule's spectral characteristics is paramount for unambiguous structure elucidation, quality control, and the rational design of new analogues. This guide provides a comparative analysis of the spectral data (¹H NMR, ¹³C NMR, IR, and MS) for the parent dibenzo[b,f]oxepine and selected substituted derivatives. By examining the effects of both electron-donating and electron-withdrawing groups, we will elucidate key spectroscopic trends and provide researchers with the foundational knowledge to confidently characterize this important class of compounds.

Section 1: The Dibenzo[b,f]oxepine Core: A Spectroscopic Baseline

The dibenzo[b,f]oxepine molecule consists of a seven-membered oxepine ring fused to two benzene rings.[1][3] This tricyclic system is not planar and typically adopts a basket-like conformation.[1] The key structural features that give rise to its characteristic spectral signature are the two aromatic rings, the central olefinic double bond (C10-C11), and the ether linkage.

Characteristic ¹H NMR signals for the unsubstituted dibenzo[b,f]oxepine scaffold include aromatic protons observed in the range of 6.5–8.4 ppm and olefinic protons around 7.0 ppm.[1] The coupling constant for the olefinic protons is typically around 11 Hz, indicative of a Z configuration.[1] In Infrared (IR) spectroscopy, the structure is characterized by aromatic C-H stretching vibrations from 3080–3030 cm⁻¹ and aromatic ring vibrations between 1625 cm⁻¹ and 1440 cm⁻¹.[1]

References

A Comparative Guide to the Structural Confirmation of 2-Chlorodibenzo[b,f]oxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical or commercial application. The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] Its derivatives, such as 2-Chlorodibenzo[b,f]oxepine, are of significant interest for their potential biological activities.[4] However, the complexity of this tricyclic system, characterized by a non-planar, boat-like conformation, presents unique challenges in structural elucidation.[1][5]

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound and its analogues. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering a self-validating framework for achieving unequivocal structural assignment. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, detailing their respective strengths, limitations, and their synergistic power when used in an integrated workflow.

The Analytical Challenge: Beyond the Molecular Formula

The synthesis of substituted dibenzo[b,f]oxepines can often yield a mixture of regioisomers.[6] For a molecule like this compound, it is not enough to simply confirm the elemental composition of C₁₄H₉ClO. The critical challenge lies in definitively proving:

  • Regiochemistry: That the chlorine atom is located specifically at the C-2 position and not at C-1, C-3, or C-4.

  • Connectivity: That the dibenzo[b,f]oxepine core is correctly formed.

  • Conformation: Understanding the three-dimensional shape of the molecule, which is crucial for receptor binding and pharmacological activity.[1]

Answering these questions requires a multi-pronged analytical approach, as no single technique can provide a complete picture with absolute certainty in all cases.

A Comparative Analysis of Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Causality: For the dibenzo[b,f]oxepine scaffold, ¹H NMR spectra typically show aromatic protons in the range of 6.5–8.4 ppm and olefinic protons around 7.0 ppm.[1] The introduction of an electronegative chlorine atom at the C-2 position will induce predictable downfield shifts (deshielding) of the adjacent protons (H-1 and H-3). More importantly, it simplifies the spin-spin coupling patterns in that aromatic ring. For instance, the signal for H-1 would appear as a doublet, and H-3 and H-4 would also show distinct doublet or doublet-of-doublets patterns, which can be deciphered to confirm the substitution pattern.

While ¹H NMR provides the initial map, ¹³C NMR and two-dimensional (2D) techniques are required for unequivocal proof.

  • ¹³C NMR: Confirms the number of unique carbon environments. The carbon atom directly attached to the chlorine (C-2) will exhibit a characteristic chemical shift.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the cornerstone of trustworthiness in NMR analysis.

    • COSY (Correlation Spectroscopy) establishes which protons are coupled to each other (e.g., H-3 to H-4), helping to trace the proton framework of each benzene ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the ultimate tool for connecting the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away. For example, observing a correlation from the H-1 proton to the C-2 carbon provides powerful evidence for the chlorine's position.

Strengths:

  • Provides unparalleled detail on the atom-by-atom connectivity.

  • Non-destructive, allowing the sample to be recovered.

  • The gold standard for differentiating isomers in solution.

Limitations:

  • Requires a relatively pure sample of sufficient quantity (typically >1 mg).

  • Spectra can become complex and overlapping for highly substituted derivatives.

Table 1: Representative NMR Data for the Dibenzo[b,f]oxepine Scaffold
NucleusChemical Shift (δ) Range (ppm)Rationale
¹H6.5 - 8.4Aromatic protons in varying electronic environments.[1]
¹H~7.0Olefinic protons of the central seven-membered ring.[1]
¹³C115 - 160Aromatic and olefinic carbons. Specific shifts are highly dependent on substitution.[2][7]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This provides the initial overview of the proton environments and their integrations.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms.

  • 2D COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H coupling networks within the aromatic rings.

  • 2D HSQC Acquisition: Run a standard HSQC experiment to assign protons to their directly attached carbons.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum with an optimized coupling constant (typically ~8 Hz) to observe long-range ¹H-¹³C correlations, which are essential for confirming the connectivity across the entire molecule and pinpointing the location of the chloro-substituent.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to rapidly confirm the molecular weight and elemental formula.

Expertise & Causality: For this compound, the most crucial application of MS is High-Resolution Mass Spectrometry (HRMS). HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a self-validating system; the measured mass must match the theoretical mass for C₁₄H₉ClO within a very narrow tolerance (typically < 5 ppm).

Furthermore, the presence of chlorine provides a definitive diagnostic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by two mass units. Therefore, the mass spectrum will show two distinct peaks for the molecular ion: a more intense peak for the molecule containing ³⁵Cl ([M]⁺) and a less intense peak at two m/z units higher ([M+2]⁺) with a characteristic intensity ratio of approximately 3:1. Observing this isotopic pattern is unequivocal proof of the presence of a single chlorine atom.

Strengths:

  • Extremely high sensitivity, requiring only nanogram to picogram amounts of sample.

  • Provides highly accurate molecular weight and elemental composition (HRMS).

  • The isotopic pattern for chlorine is a highly trustworthy diagnostic tool.

Limitations:

  • Typically cannot distinguish between regioisomers (e.g., 2-chloro, 3-chloro, and 4-chloro derivatives will have identical molecular weights and isotopic patterns).

  • Provides minimal information about the 3D structure.

Table 2: Expected HRMS Data for this compound (C₁₄H₉ClO)
IonIsotope CompositionTheoretical m/zExpected Relative Intensity
[M]⁺C₁₄H₉³⁵ClO228.0369100%
[M+2]⁺C₁₄H₉³⁷ClO230.0340~32%
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Compare the measured m/z of the molecular ion to the theoretical value for the expected formula (C₁₄H₉ClO). Confirm the presence and correct ~3:1 intensity ratio of the [M]⁺ and [M+2]⁺ isotope peaks.

Single-Crystal X-ray Crystallography: The Absolute Proof

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. It involves directing X-rays onto a single, well-ordered crystal and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions.

Expertise & Causality: For this compound, a successful crystal structure analysis provides an unambiguous, three-dimensional image of the molecule.[8] It will irrefutably confirm:

  • The precise location of the chlorine atom on the benzene ring.

  • The connectivity of the entire dibenzo[b,f]oxepine framework.

  • The non-planar, "butterfly" conformation of the tricyclic system in the solid state, including bond lengths and angles.

Strengths:

  • Provides the absolute, unambiguous 3D structure of the molecule.

  • Considered the "gold standard" for structural proof.

Limitations:

  • The primary and most significant hurdle is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.

  • The structure represents the molecule in the solid state, which may not perfectly reflect its conformation in solution where biological activity occurs.

Experimental Workflow: Single-Crystal X-ray Crystallography

The protocol for this technique is a workflow of distinct stages.

G cluster_0 Crystallography Workflow A Crystal Growth (Slow evaporation, vapor diffusion, etc.) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Phase problem) C->D E Structure Refinement D->E F Validation & Final Structure E->F

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

An Integrated Strategy for Unambiguous Confirmation

Relying on a single technique is insufficient for rigorous scientific validation. A hierarchical and integrated approach provides the highest level of confidence. This workflow ensures that each step validates the last, culminating in an irrefutable structural assignment.

G cluster_workflow Integrated Structural Confirmation Workflow start Synthesized Compound (Presumed this compound) ms Step 1: HRMS Analysis start->ms ms_check Correct Formula (C₁₄H₉ClO)? Chlorine Isotope Pattern (3:1)? ms->ms_check nmr Step 2: 1D & 2D NMR Analysis ms_check->nmr  Yes revisit Re-evaluate Synthesis / Purity ms_check->revisit No nmr_check Connectivity & Regiochemistry Consistent with 2-Chloro Isomer? nmr->nmr_check xray Step 3 (Optional but Definitive): Single-Crystal X-ray Analysis nmr_check->xray  Yes nmr_check->revisit No final Structure Confirmed xray->final

Caption: An integrated workflow for the structural confirmation of target compounds.

Causality of the Workflow:

  • Start with HRMS: It is fast, requires minimal sample, and acts as a crucial first gate. If the molecular formula is incorrect or the chlorine isotope pattern is absent, there is no point proceeding with more time-consuming analyses.

  • Proceed to NMR: Once the formula is confirmed, NMR is used to solve the puzzle of connectivity and isomerism. This is where the specific 2-chloro substitution is proven.

  • Conclude with X-ray Crystallography: For novel compounds, compounds intended for clinical development, or to resolve any ambiguity from NMR, X-ray crystallography provides the final, incontrovertible proof of the structure in three dimensions.

Conclusion

The structural confirmation of this compound derivatives is a critical task that demands a thoughtful, multi-technique approach. While Mass Spectrometry efficiently confirms elemental composition and the presence of key atoms like chlorine, it is NMR spectroscopy that elucidates the detailed connectivity and isomeric form in solution. For absolute and unambiguous proof of the three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work, providing the trustworthy and authoritative data required for publication, patenting, and advancing the frontiers of drug discovery.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification and purity assessment of 2-Chlorodibenzo[b,f]oxepine. As a critical intermediate or potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring product quality and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, empowering researchers to design and implement a self-validating system for analytical data generation.

Introduction to this compound and the Imperative for Rigorous Analytical Control

This compound is a tricyclic heterocyclic compound.[1][2] Its structural analogues have been investigated for various pharmacological activities.[3][4][5][6] In the context of drug development, it may be a synthetic intermediate or a process-related impurity. The accurate detection and quantification of such compounds are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate stringent validation of analytical procedures to guarantee data integrity.[7][8][9][10][11]

This guide will explore a multi-faceted approach to the analysis of this compound, focusing on the principles of orthogonal testing and cross-validation to build a comprehensive and trustworthy analytical package.

The Foundation: Principles of Analytical Method Validation (ICH Q2(R1))

Before comparing different analytical techniques, each method must be individually validated to demonstrate its suitability for the intended purpose.[9] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[7][8]

A summary of the key validation parameters is presented in the table below:

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] This principle is the bedrock upon which reliable cross-validation studies are built.

Proposed Analytical Methodologies for this compound

While specific, peer-reviewed analytical methods for this compound are not abundant in the public domain, we can infer appropriate techniques based on its chemical structure and the analysis of similar compounds.[12][13][14] The following sections detail potential high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, which offer orthogonal (different) separation and detection principles, making them ideal candidates for cross-validation.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerhouse in pharmaceutical analysis, offering high sensitivity, specificity, and the ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[12][15]

Experimental Protocol: HPLC-MS for this compound

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[16][17][18][19]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for retaining and separating the analyte from potential impurities.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent alternative to HPLC-MS, particularly for the analysis of volatile and semi-volatile compounds.[20][21][22] It offers high chromatographic efficiency and provides valuable structural information from the mass spectra. For a compound like this compound, its volatility should be assessed, and derivatization may be considered to improve its chromatographic behavior.[21]

Experimental Protocol: GC-MS for this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is employed to separate the analyte from any impurities. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injection Mode: Splitless injection for trace analysis.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

The Core of Confidence: Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to ensure they produce comparable and reliable results.[23][24][25] This is a critical step when transferring a method between laboratories or when using an alternative method for quality control.[23][26] The goal is to demonstrate the equivalency of the analytical data generated by the different methods.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods:

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Conclusion cluster_outcome Outcome A Define Acceptance Criteria B Prepare Homogeneous Sample Lots A->B C Analyze Samples by Method 1 (e.g., HPLC-MS) B->C D Analyze Samples by Method 2 (e.g., GC-MS) B->D E Compare Results Statistically C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No H->C H->D

Caption: A workflow for the cross-validation of two analytical methods.

Statistical Comparison

The data obtained from both methods should be compared statistically to assess their equivalence. The Student's t-test and the F-test are commonly used for this purpose.

  • Student's t-test: Compares the means of the two sets of data to determine if there is a significant difference between them.

  • F-test: Compares the variances of the two sets of data to assess if their precisions are similar.

Comparative Data Summary

The following table provides a hypothetical comparison of the expected performance of HPLC-MS and GC-MS for the analysis of this compound, based on their typical characteristics.

ParameterHPLC-MSGC-MSRationale for Comparison
Specificity High (based on retention time and MRM transitions)High (based on retention time and mass spectral fragmentation)Both methods are highly specific, but the orthogonal separation mechanisms provide confidence in peak purity.
Linearity (R²) >0.99>0.99Both techniques should exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%Accuracy should be comparable and within acceptable limits.
Precision (%RSD) < 2%< 5%HPLC-MS often provides slightly better precision for non-volatile compounds.
LOQ Potentially lower (ng/mL to pg/mL)Dependent on volatility and thermal stability (ng/mL)HPLC-MS is often more sensitive for this class of compounds.
Sample Throughput HighModerate (longer run times may be required)HPLC methods can often be optimized for faster analysis times.
Robustness Generally robust to minor changes in mobile phase composition and flow rate.Sensitive to inlet activity and temperature fluctuations.The robustness of each method should be thoroughly evaluated.

Concluding Remarks: A Self-Validating Approach to Analytical Data Integrity

The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the reliability and defensibility of analytical data. By employing orthogonal methods such as HPLC-MS and GC-MS, researchers can build a comprehensive understanding of the purity and concentration of this compound. This multi-faceted approach provides a self-validating system, where the concordance of results from different analytical principles provides a high degree of confidence in the data. For drug development professionals, this robust analytical foundation is indispensable for making informed decisions and ensuring the quality and safety of pharmaceutical products.

References

A Researcher's Guide to Dibenzo[b,f]oxepine Analogs: Correlating In Vitro Potency with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecular scaffold to a clinical candidate is a rigorous path of empirical validation. The dibenzo[b,f]oxepine core, a conformationally restricted analog of (Z)-stilbene, has emerged as a compelling scaffold in anticancer research. Its structural rigidity offers a potential advantage over flexible stilbenes like Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. By locking the molecule into a bioactive conformation, these analogs are designed to optimize interaction with their molecular target, primarily the colchicine-binding site of β-tubulin.

This guide provides an in-depth comparison of the in vitro and in vivo activities of dibenzo[b,f]oxepine analogs. We will delve into the quantitative data from cell-based assays, explore the underlying mechanisms of action, and critically examine the challenges and outlook for translating potent in vitro findings into in vivo efficacy. While extensive in vitro screening data is available for a variety of analogs, it is important to note that comprehensive, publicly accessible in vivo studies for this specific class remain limited. Therefore, this guide will present the robust in vitro evidence and discuss the necessary preclinical steps and expectations for in vivo validation, drawing context from the well-established in vivo performance of related tubulin-targeting agents.

The In Vitro Landscape: Potency and Selectivity of Dibenzo[b,f]oxepine Analogs

The primary method for evaluating the initial anticancer potential of new compounds is through cytotoxicity assays against a panel of cancer cell lines. These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50). Recent systematic studies have provided a wealth of data on various substituted dibenzo[b,f]oxepine derivatives.[1][2]

A key study systematically evaluated a series of stilbene and dibenzo[b,f]oxepine derivatives against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines, alongside two normal cell lines (HEK293 and HDF-A) to assess selectivity.[2] Among the dibenzo[b,f]oxepine series, two nitro-substituted analogs, designated as 2i and 2j , emerged as particularly potent and selective candidates.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Dibenzo[b,f]oxepine Analogs [2]

CompoundHCT116 (Colon Cancer)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)HDF-A (Normal Skin)
2i 2422>100>100
2j 2025>100>100

Causality Behind the Data: The data presented in Table 1 is revealing. Both compounds 2i and 2j exhibit potent cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range.[2] Crucially, their cytotoxicity towards the normal cell lines, HEK293 and HDF-A, is significantly lower (IC50 > 100 µM), indicating a favorable therapeutic window.[2] This selectivity is a critical attribute for any potential chemotherapeutic agent, as it suggests the compound may preferentially target cancer cells while sparing healthy tissues, potentially leading to fewer side effects. The substitution patterns on the dibenzo[b,f]oxepine scaffold are responsible for these differences in activity, highlighting the importance of structure-activity relationship (SAR) studies in drug design.

Mechanism of Action: Targeting the Microtubule Skeleton

The cytotoxic effects of these dibenzo[b,f]oxepine analogs are primarily attributed to their interaction with the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin.[1][3] Microtubules are dynamic polymers essential for cell division, and their disruption triggers cell cycle arrest and apoptosis (programmed cell death).

These compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[1] This binding event prevents the tubulin dimers from polymerizing into microtubules. The consequence is a cascade of cellular events, beginning with the disruption of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase, and ultimately culminating in apoptosis.

cluster_0 Mechanism of Action Compound Dibenzo[b,f]oxepine Analog (e.g., 2i, 2j) Tubulin β-Tubulin Subunit (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by dibenzo[b,f]oxepine analogs.

The Path Forward: From In Vitro Promise to In Vivo Validation

A promising IC50 value is only the first step. The critical question is whether this in vitro potency translates to in vivo efficacy. A compound can be highly active in a petri dish but fail in a living organism due to a host of factors, including poor absorption, rapid metabolism, inefficient distribution to the tumor site, or unexpected toxicity (ADMET properties).

To date, specific in vivo studies on analogs like 2i and 2j have not been extensively published. However, the general workflow for such a preclinical evaluation is well-established.

cluster_1 Preclinical Evaluation Workflow A In Vitro Screening (IC50, Selectivity) B Pharmacokinetic (ADMET) Studies A->B Lead Compound Selection C In Vivo Efficacy Study (Xenograft Model) B->C Dosing Regimen Design D Toxicology Studies C->D Efficacy Confirmed E Candidate for Clinical Trials D->E Safety Profile Established

Caption: Standard workflow for preclinical anticancer drug development.

The lack of published in vivo data for these specific dibenzo[b,f]oxepines underscores the "valley of death" in drug development, where many compounds with excellent in vitro activity fail to advance due to unforeseen liabilities in preclinical models. For researchers, this highlights the necessity of early-stage ADMET profiling to run in parallel with potency screening.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the activity data are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Culture cancer cells (e.g., HCT116, MCF-7) and normal cells (e.g., HEK293) in appropriate media until they reach ~80% confluency.
  • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the dibenzo[b,f]oxepine analog in dimethyl sulfoxide (DMSO).
  • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells with DMSO only and "untreated control" wells.
  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
  • Shake the plate gently for 15 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Representative In Vivo Efficacy Study (Human Tumor Xenograft Model)

This protocol describes a general procedure for how compounds like 2i and 2j would be evaluated for their ability to inhibit tumor growth in vivo.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic Nude or SCID mice), which can accept human tumor grafts without rejection.
  • Harvest human cancer cells (e.g., HCT116) from culture.
  • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Animal Grouping and Treatment:

  • Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
  • Randomize mice into treatment groups (typically 8-10 mice per group) with similar average tumor volumes.
  • Groups would include: a vehicle control group and one or more groups for the test compound at different dosages.
  • Prepare the dibenzo[b,f]oxepine analog in a suitable vehicle for administration (e.g., a solution of saline, ethanol, and Cremophor EL).
  • Administer the compound to the mice via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, according to a predetermined schedule (e.g., once daily for 14 days).

3. Monitoring and Endpoints:

  • Monitor the body weight of the mice regularly as an indicator of toxicity.
  • Measure tumor volumes 2-3 times per week.
  • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study.
  • The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

4. Data Analysis:

  • Plot the mean tumor volume for each group over time.
  • Calculate the TGI (%) using the formula: TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100.
  • Analyze the data for statistical significance.

Conclusion and Future Perspectives

Dibenzo[b,f]oxepine analogs, such as compounds 2i and 2j , represent a promising class of anticancer agents based on robust in vitro evidence.[2] They exhibit potent cytotoxicity against cancer cells and, critically, a high degree of selectivity over normal cells. Their mechanism of action as inhibitors of tubulin polymerization is well-understood and targets a clinically validated pathway for cancer therapy.

However, the leap from a petri dish to a patient is substantial. The current gap in the literature regarding the in vivo efficacy of these specific analogs is the most critical hurdle to their further development. Future research must focus on comprehensive preclinical evaluation, including pharmacokinetic profiling and efficacy studies in relevant animal models. These studies will be the ultimate arbiter of whether the conformational rigidity of the dibenzo[b,f]oxepine scaffold truly translates into a superior therapeutic agent. The insights gained will be invaluable for medicinal chemists and drug development professionals seeking to design the next generation of tubulin-targeting cancer therapies.

References

A Comparative Guide to the Synthesis of 2-Chlorodibenzo[b,f]oxepine: A Benchmarking Analysis of Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dibenzo[b,f]oxepine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its derivative, 2-Chlorodibenzo[b,f]oxepine, is of significant industrial and medicinal interest as it serves as a crucial late-stage intermediate in the synthesis of antipsychotic drugs, most notably Loxapine.[3] The efficiency, scalability, and cost-effectiveness of the synthetic route to this key intermediate directly impact the overall viability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to construct the this compound framework. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical insights needed to select and optimize the most suitable method for their specific objectives, whether for bench-scale discovery or large-scale manufacturing. We will benchmark classical methods against modern catalytic and cascade reactions, supported by experimental data and process workflows.

Methodology 1: The Classical Approach via Ullmann Condensation and Friedel-Crafts Cyclization

The Ullmann condensation, a cornerstone of diaryl ether synthesis, represents one of the earliest and most straightforward strategies to assemble the core structure. This multi-step approach first involves the copper-catalyzed coupling of a phenol with an aryl halide, followed by a series of transformations to build and then close the seven-membered ring, typically via an intramolecular Friedel-Crafts reaction.[4][5]

Chemical Principle & Rationale

The strategy hinges on two distinct, robust reactions. The initial Ullmann ether synthesis forms the central C-O-C linkage. The choice of a copper catalyst is historical and effective, though it often requires high temperatures and stoichiometric amounts of copper. The subsequent Friedel-Crafts cyclization is an electrophilic aromatic substitution, where a newly formed acyl group attacks the adjacent aromatic ring to forge the seven-membered oxepine ring. This step necessitates a strong Lewis acid catalyst.

General Workflow

cluster_0 Step 1: Ullmann Diaryl Ether Synthesis cluster_1 Step 2: Side-Chain Manipulation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation cluster_3 Step 4: Reduction & Dehydration A 2-Chlorophenol C Diaryl Ether Intermediate A->C Cu Catalyst, Base High Temp. B 2-Iodobenzoic Acid Derivative B->C D Carboxylic Acid to Acyl Chloride C->D e.g., SOCl₂ E Tricyclic Ketone D->E Lewis Acid (e.g., AlCl₃) F This compound E->F 1. Reduction (e.g., NaBH₄) 2. Dehydration (Acid)

Caption: Classical Ullmann/Friedel-Crafts synthesis workflow.

Field Insights & Discussion

Expertise & Experience: While conceptually simple, this pathway is often plagued by practical challenges. The high temperatures (>150 °C) required for the Ullmann coupling can lead to side reactions and limit functional group tolerance. Furthermore, the removal of copper residues from the product is a critical purification challenge in pharmaceutical synthesis, often requiring dedicated downstream processing steps. The Friedel-Crafts cyclization is powerful but can suffer from regioselectivity issues on highly substituted rings and the use of strong, corrosive Lewis acids like AlCl₃ presents handling and waste disposal challenges.

Trustworthiness: The sequence is reliable for producing material, but yields can be moderate and variable, particularly in the cyclization step. The final reduction and dehydration sequence adds to the step count, impacting overall process mass intensity (PMI). This route is generally considered less elegant and efficient compared to modern alternatives.

Methodology 2: Palladium-Catalyzed Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, revolutionized the formation of C-O bonds.[6][7] These methods allow for the construction of the diaryl ether precursor under significantly milder conditions than the Ullmann reaction, offering superior yields and functional group compatibility.

Chemical Principle & Rationale

The Buchwald-Hartwig reaction utilizes a palladium catalyst, typically with a specialized phosphine ligand, to couple an aryl halide or triflate with an alcohol (or amine).[8] The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, coordination of the alkoxide, and reductive elimination to form the diaryl ether and regenerate the catalyst. The choice of ligand is critical; sterically hindered, electron-rich ligands accelerate the reductive elimination step, which is often rate-limiting.[7]

General Workflow

cluster_0 Step 1: Buchwald-Hartwig Etherification cluster_1 Step 2: Intramolecular Cyclization A 2-Bromostyrene Derivative C Styrenyl Diaryl Ether A->C Pd Catalyst, Ligand Base, Mild Temp. B 2-Chlorophenol B->C D This compound C->D Various Methods: - Heck Reaction - Ring-Closing Metathesis

Caption: Modern Pd-catalyzed synthesis workflow.

Field Insights & Discussion

Expertise & Experience: This approach offers a significant advantage in terms of reaction conditions (often <100 °C) and catalyst loading (typically 0.5-2 mol%). The key to a successful Buchwald-Hartwig coupling is the meticulous selection of the catalyst system (palladium precursor, ligand, base, and solvent). For instance, using a bulky biarylphosphine ligand like SPhos or XPhos can dramatically improve yields for sterically demanding substrates. The subsequent cyclization can be achieved through various means. A particularly elegant strategy is an intramolecular Heck reaction, which forms the seven-membered ring in a single, high-yielding step.[9][10]

Trustworthiness: When optimized, this method is highly reliable and provides excellent yields. The primary drawback is the cost of the palladium catalyst and specialized ligands, which can be a significant factor in large-scale production. However, the high efficiency, reduced energy consumption, and cleaner reaction profiles can offset these costs. Catalyst recovery and recycling are often explored for industrial applications to improve process economics.

Methodology 3: Cascade Reactions for Process Intensification

Modern synthetic chemistry emphasizes process efficiency, leading to the development of cascade (or tandem) reactions where multiple bond-forming events occur in a single pot. For dibenzo[b,f]oxepine synthesis, a notable example involves a sequence of nucleophilic aromatic substitution (SNAr) followed by an intramolecular condensation.[4][11]

Chemical Principle & Rationale

This strategy relies on a highly activated aryl halide (e.g., containing a nitro group ortho or para to the halide) to facilitate the initial SNAr reaction with a phenol. The resulting intermediate is designed to undergo a subsequent, base-catalyzed intramolecular cyclization, such as a Knoevenagel or Aldol-type condensation, to form the final ring system. This approach cleverly uses the electronic properties of the starting materials to drive the reaction sequence forward without isolating intermediates.

General Workflow

A Activated Aryl Halide (e.g., 2-chloro-5-nitrobenzaldehyde) C Intermediate (Not Isolated) A->C Step 1: S_NAr (Base, e.g., K₂CO₃) B Phenol with Active Methylene Group (e.g., 2-hydroxyphenylacetonitrile) B->C D This compound Derivative C->D Step 2: Intramolecular Knoevenagel Condensation (In situ)

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Chlorinated Dibenzo[b,f]oxepines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core is a privileged heterocyclic structure found in numerous medicinally relevant compounds.[1][2] This tricyclic framework is a key pharmacophore that has demonstrated a wide spectrum of biological activities, including antidepressant, anti-inflammatory, and anticancer properties.[3][4] In the realm of oncology, derivatives of this scaffold have emerged as a promising class of cytotoxic agents.[5] Extensive research has revealed that many of these compounds exert their anticancer effects by interacting with microtubules, which are critical components of the cellular cytoskeleton essential for mitosis.[6][7]

Specifically, certain dibenzo[b,f]oxepine derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[5][6][7] By occupying this site on the αβ-tubulin heterodimer, these molecules disrupt microtubule dynamics, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[7] This mechanism is a clinically validated strategy for cancer chemotherapy.

This guide focuses on a specific, targeted application of computational chemistry: conducting a comparative molecular docking study of chlorinated dibenzo[b,f]oxepine derivatives. The strategic introduction of chlorine atoms to a lead compound can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Halogenation can introduce new, favorable interactions, such as halogen bonds, within the protein's binding pocket, potentially enhancing potency and selectivity. Our objective is to provide a robust, scientifically-grounded framework for predicting how chlorination impacts the binding of these compounds to their target, using tubulin as our primary example.

The Strategic Rationale for Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor or target protein).[8][9][10] A comparative study, where a series of structurally related analogues are docked to the same target, is particularly insightful. It allows us to move beyond a single data point and establish a structure-activity relationship (SAR) in silico. This approach enables us to:

  • Rank-order compounds: Predict which derivatives are likely to have the highest affinity for the target.

  • Generate hypotheses: Understand why certain substitutions enhance or diminish binding. For example, does a chlorine atom at position X form a key halogen bond, while one at position Y introduces a steric clash?

  • Guide synthetic efforts: Prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline.

This guide will walk through the entire workflow, from target selection to data interpretation, emphasizing the causality behind each methodological choice to ensure scientific rigor and trustworthiness.

Experimental Design: A Self-Validating Docking Workflow

A credible docking study must be built on a foundation of careful preparation and validation.[11][12] The workflow described here is designed to be a self-validating system, ensuring that the computational model is a reliable predictor of the biological system.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis p_prep Target Preparation (PDB: 1SA0) - Remove water, add hydrogens - Assign charges l_prep Ligand Preparation - 3D structure generation - Energy minimization - Assign charges grid Grid Box Generation - Define binding site (Colchicine Pocket) p_prep->grid l_prep->grid validation Protocol Validation - Re-dock native ligand - Calculate RMSD (< 2.0 Å) grid->validation docking Comparative Docking - Dock chlorinated derivatives validation->docking scoring Scoring & Ranking - Compare binding energies docking->scoring pose Pose Analysis - Visualize interactions (H-bonds, Hydrophobic, Halogen) scoring->pose report Data Synthesis - Tabulate results - Generate SAR hypotheses pose->report G ligand DBO-Cl-2 (Dibenzo[b,f]oxepine) cys241 Cys241 ligand->cys241 Hydrophobic leu248 Leu248 ligand->leu248 Hydrophobic asn349 Asn349 ligand->asn349 Hydrogen Bond thr353 Thr353 ligand->thr353 Halogen Bond

References

Safety Operating Guide

Personal protective equipment for handling 2-Chlorodibenzo[b,f]oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chlorodibenzo[b,f]oxepine (CAS No. 25558-88-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a chlorinated heterocyclic compound with potential pharmacological activity. All handling operations must be preceded by a thorough risk assessment. The primary hazards, as identified by suppliers, are outlined below.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2]

HazardGHS PictogramDescription
Acute Toxicity (Oral) GHS07: Harmful/IrritantHarmful if ingested.
Skin Irritation GHS07: Harmful/IrritantMay cause redness, itching, and inflammation upon skin contact.[2]
Eye Irritation GHS07: Harmful/IrritantCan result in serious eye damage, pain, and redness.[2]
Respiratory Irritation GHS07: Harmful/IrritantInhalation of dust may irritate the respiratory system.[2]
Occupational Exposure Limit (OEL) & Potency

As of this writing, no official Occupational Exposure Limit (OEL) has been established for this compound. In the absence of a formal OEL, a precautionary approach is mandated. The practice of Occupational Exposure Banding (OEB) should be employed to manage risks associated with potent or data-poor compounds.[4][5][6][7]

Given its classification as an irritant and being harmful if swallowed, a conservative approach would place this compound in a moderate hazard band (e.g., OEB 3 or 4), requiring stringent containment and handling protocols. This is a qualitative assessment; a formal determination should be made by an occupational toxicologist.[5][8]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following protocols are based on the identified hazards and best practices for handling potent solid compounds.

Engineering Controls: The First and Most Critical Barrier
  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust.

  • Ventilated Enclosures: For larger scale operations, consider the use of a powder containment hood or glovebox to minimize operator exposure.

Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.[9]
Hand Protection Double-gloving with compatible chemical-resistant gloves. Base glove of nitrile, with an outer glove of a material resistant to halogenated aromatic hydrocarbons (e.g., Viton™, laminate).Prevents skin contact, which can cause irritation.[10] Aromatic and halogenated hydrocarbons are known to attack many standard glove materials; therefore, a robust glove choice is critical.[10] Always consult the glove manufacturer's resistance chart for the specific solvents being used.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is required. If engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.Minimizes the inhalation of any dust or aerosols, which can cause respiratory irritation.[2]
Foot Protection Closed-toe and closed-heel shoes, preferably made of a chemically resistant material.Protects feet from spills and falling objects.

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for safety and experimental integrity. The following diagram and protocols outline the essential steps for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Correct PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh 4. Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve 5. Prepare Solution (if needed) handle_weigh->handle_dissolve clean_decon 6. Decontaminate Surfaces handle_dissolve->clean_decon clean_waste 7. Segregate Halogenated Waste clean_decon->clean_waste clean_doff 8. Doff PPE Correctly clean_waste->clean_doff clean_wash 9. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm all necessary PPE is available and in good condition.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the powder.

  • Handling Solid Compound:

    • Carefully weigh the required amount of this compound on a weigh boat or glassine paper. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Spill Preparedness:

    • Maintain a chemical spill kit appropriate for solid and organic solvent spills nearby.

    • In the event of a small spill within the fume hood, use absorbent pads to clean the area. Place used pads in a sealed bag for disposal as halogenated waste.

    • For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

All waste contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Collection
  • Solid Waste: All disposables contaminated with the solid compound (e.g., weigh boats, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids .

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids .[11][12][13]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[11] Do not use abbreviations.

Disposal Pathway
  • Never dispose of this compound down the drain or in regular trash.[13]

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS department.

  • The primary disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (e.g., HCl).[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorodibenzo[b,f]oxepine
Reactant of Route 2
2-Chlorodibenzo[b,f]oxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.